2-Methyl-2'-morpholinomethyl benzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNOFWMNFCGNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643520 | |
| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-87-6 | |
| Record name | Methanone, (2-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl benzophenone (CAS No. 898749-87-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzophenone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique diarylketone framework offers a versatile platform for structural modification, leading to a diverse array of pharmacological activities. The incorporation of a morpholine moiety, a common heterocycle in drug design, often enhances pharmacokinetic properties and introduces new biological functions. This technical guide provides a comprehensive overview of a specific derivative, 2-Methyl-2'-morpholinomethyl benzophenone, a compound of interest for researchers in synthetic and medicinal chemistry. This document will delve into its chemical identity, synthesis, and potential applications, underpinned by a rigorous scientific framework.
Chemical Identity and Physicochemical Properties
Chemical Name: (2-methylphenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone
Molecular Formula: C₁₉H₂₁NO₂[1][2]
Molecular Weight: 295.38 g/mol
The structure of this compound features a benzophenone core with a methyl group on one phenyl ring and a morpholinomethyl substituent on the other. This substitution pattern is crucial for its chemical and biological characteristics.
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898749-87-6 | [1][2] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 295.38 g/mol | Calculated |
| Appearance | Off-white solid |
Synthesis Strategies
The synthesis of this compound can be approached through several established synthetic methodologies. The key challenge lies in the selective functionalization of the benzophenone core. Two plausible synthetic routes are outlined below, based on fundamental organic reactions.
Route 1: Grignard Reaction followed by Mannich Reaction
This strategy involves the initial formation of the benzophenone skeleton using a Grignard reaction, followed by the introduction of the morpholinomethyl group via a Mannich reaction. The causality behind this choice is the reliability of the Grignard reaction for C-C bond formation and the efficiency of the Mannich reaction for aminomethylation.
Workflow Diagram for Route 1:
Caption: Grignard reaction followed by Mannich reaction for synthesis.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Amino-2'-methylbenzophenone
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting nitrile can be reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) followed by acidic workup.
Step 2: Synthesis of this compound (Mannich Reaction)
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-2'-methylbenzophenone (1.0 eq) in ethanol. Add morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).
-
Reaction Conditions: Acidify the mixture with a catalytic amount of hydrochloric acid. Reflux the reaction mixture for 6-8 hours.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Friedel-Crafts Acylation followed by Nucleophilic Substitution
An alternative approach involves the Friedel-Crafts acylation to construct the benzophenone core, followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. This route is advantageous if the starting materials are readily available and avoids the use of organometallic reagents.
Workflow Diagram for Route 2:
Caption: Friedel-Crafts acylation followed by nucleophilic substitution.
Potential Applications and Mechanism of Action
While specific biological data for this compound is not extensively reported in the public domain, the benzophenone and morpholine scaffolds are associated with a wide range of pharmacological activities.
Benzophenone derivatives are known to exhibit activities such as:
-
Anticancer: Many benzophenone analogs have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial: The benzophenone core is found in compounds with antibacterial and antifungal properties.
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.
The morpholine ring is often incorporated into drug candidates to:
-
Improve Solubility and Bioavailability: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.
-
Modulate Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, influencing interactions with biological targets.
Hypothesized Mechanism of Action:
Given the structural features, this compound could potentially act as an inhibitor of various enzymes or receptors. The planar benzophenone core might intercalate into DNA or bind to the active sites of proteins, while the morpholine moiety could form crucial interactions with the target. Further experimental validation, such as in vitro and in vivo assays, is necessary to elucidate its specific mechanism of action.
Signaling Pathway Diagram (Hypothetical Target):
Caption: A hypothetical signaling pathway potentially inhibited by the compound.
Conclusion and Future Directions
This compound represents a synthetically accessible molecule with potential for further investigation in drug discovery. Its structural similarity to other biologically active benzophenone and morpholine derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on:
-
Optimized Synthesis: Developing a high-yielding and scalable synthesis protocol.
-
Physicochemical Characterization: Thoroughly determining its physical and chemical properties.
-
Biological Screening: Evaluating its activity in a broad range of biological assays to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between its structure and biological activity.
This in-depth guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
Sources
Spectroscopic Characterization of 2-Methyl-2'-morpholinomethyl Benzophenone: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Methyl-2'-morpholinomethyl benzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds.
Introduction: The Structural Rationale
This compound is a dissymmetric aromatic ketone. Its structure, featuring a 2-methylphenyl group and a 2'-(morpholinomethyl)phenyl group linked by a carbonyl bridge, presents a unique spectroscopic challenge. The steric hindrance and electronic effects arising from the ortho-substituents on both phenyl rings are expected to significantly influence the molecule's conformation and, consequently, its spectral properties. Understanding these nuances is critical for unambiguous structural elucidation and for quality control in synthetic applications.
This guide will deconstruct the molecule into its primary structural components to forecast the spectroscopic signatures. The analysis is grounded in fundamental principles and supported by empirical data from related compounds such as 2-methylbenzophenone and various morpholine-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of molecular structure determination. The following sections predict the ¹H and ¹³C NMR spectra of this compound, with a focus on chemical shifts (δ), coupling constants (J), and signal multiplicities.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra for a compound of this nature would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the complex aromatic regions.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially within the overlapping aromatic regions, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct regions corresponding to the aromatic, morpholine, benzylic, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Considerations |
| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | 8H | The aromatic protons on both rings will appear in this region. Due to the ortho-substituents, complex splitting patterns are expected. The protons ortho to the carbonyl group are generally deshielded and will appear further downfield. |
| Morpholine Protons (O-CH₂) | ~3.70 | Triplet (t) | 4H | Protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded by the electronegative oxygen. |
| Benzylic Protons (Ar-CH₂) | ~3.50 | Singlet (s) | 2H | These protons are adjacent to the aromatic ring and the nitrogen atom of the morpholine moiety. A sharp singlet is anticipated. |
| Morpholine Protons (N-CH₂) | ~2.50 | Triplet (t) | 4H | Protons on the carbons adjacent to the nitrogen atom are less deshielded than those next to the oxygen. |
| Methyl Protons (Ar-CH₃) | ~2.30 | Singlet (s) | 3H | The methyl group on the benzoyl ring will give rise to a characteristic singlet in the upfield region of the aromatic spectrum. |
Diagram: Logical Flow for NMR Signal Assignment
Caption: Workflow for unambiguous NMR spectral assignment.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Considerations |
| Carbonyl Carbon (C=O) | 195 - 200 | The carbonyl carbon is highly deshielded and appears significantly downfield. Steric hindrance from ortho-substituents may slightly shift this value. |
| Aromatic Carbons | 125 - 140 | A complex set of signals is expected for the 12 aromatic carbons. The carbons bearing substituents (ipso-carbons) will have distinct chemical shifts. |
| Morpholine Carbons (O-CH₂) | ~67 | These carbons are deshielded by the adjacent oxygen atom. |
| Benzylic Carbon (Ar-CH₂) | ~62 | The carbon of the methylene bridge connecting the aromatic ring and the morpholine nitrogen. |
| Morpholine Carbons (N-CH₂) | ~53 | These carbons are adjacent to the nitrogen atom. |
| Methyl Carbon (Ar-CH₃) | ~20 | The methyl carbon will appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by the characteristic absorption of the carbonyl group and the various C-H and C-N bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Confirms the presence of the aromatic rings. |
| Aliphatic C-H Stretch | 3000 - 2800 | Medium | Arises from the methyl, methylene, and morpholine C-H bonds. |
| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong | This is a key diagnostic peak for the benzophenone core. The position is influenced by conjugation with the aromatic rings and potential steric hindrance. The vibrational spectrum of pure benzophenone shows a strong absorption band at 1652 cm⁻¹[1]. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic rings. |
| C-N Stretch | 1250 - 1020 | Medium | Associated with the morpholine and benzylic amine functionalities. |
| C-O-C Stretch | 1150 - 1085 | Strong | A strong, characteristic band for the ether linkage within the morpholine ring. |
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions to aid in structural elucidation.
Predicted Mass Spectrum and Fragmentation
The nominal molecular weight of this compound (C₂₀H₂₃NO₂) is 309.41 g/mol .
-
Molecular Ion: In ESI-MS, a strong signal for the protonated molecule [M+H]⁺ at m/z 310 is expected. In EI-MS, the molecular ion peak M⁺ at m/z 309 would be observed, though it may be of low intensity due to the lability of the molecule.
-
Key Fragmentation Pathways: The fragmentation of the molecule is likely to be directed by the functional groups.
-
Benzylic Cleavage: A primary fragmentation pathway is the cleavage of the C-C bond between the morpholinomethyl group and the phenyl ring, leading to the formation of a stable benzylic cation.
-
McLafferty Rearrangement: While less common for aromatic ketones without gamma-hydrogens on an alkyl chain, intramolecular hydrogen rearrangements could occur.
-
Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation.
-
Formation of Acylium Ions: Cleavage at the carbonyl group can lead to the formation of acylium ions.
-
Diagram: Predicted Key Mass Spectrometry Fragments
Caption: Plausible fragmentation pathways in ESI-MS/MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By dissecting the molecule into its constituent functional groups and drawing parallels with known compounds, a comprehensive spectroscopic profile has been constructed. The interpretations and predicted data herein serve as a valuable reference for scientists engaged in the synthesis and characterization of this molecule, facilitating its unambiguous identification and quality assessment. Experimental verification of these predictions will be the ultimate confirmation of the proposed spectral characteristics.
References
- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.
- Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424.
-
NIST. (n.d.). Methanone, (2-methylphenyl)phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Cox, P.J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216.
-
Prieto, T., et al. (2006). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB (hemepeptide/micelle ratio = 6.0) and DPAA. ResearchGate. Retrieved from [Link]
Sources
"2-Methyl-2'-morpholinomethyl benzophenone" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2'-morpholinomethyl benzophenone
Preamble: A Molecule of Convergent Potential
In the landscape of medicinal chemistry, the convergence of validated pharmacophores into a single molecular entity presents a compelling strategy for the discovery of novel therapeutics. The subject of this guide, this compound, represents such a convergence. It marries the benzophenone scaffold, a "privileged structure" found in a plethora of bioactive natural products and synthetic drugs, with the morpholine moiety, a heterocyclic system renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6][7]
While the benzophenone core is associated with a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antiviral, and neuroprotective effects, the morpholine ring is a common feature in drugs targeting the central nervous system (CNS) and inflammatory pathways.[1][3][6][7][8][9] The specific biological activities and the underlying mechanism of action for the hybrid molecule, this compound, have not yet been fully elucidated. This guide, therefore, serves as a foundational document for the scientific community. It puts forth a series of well-grounded hypotheses regarding its mechanism of action and provides a comprehensive, technically detailed roadmap for the experimental validation of these hypotheses.
Section 1: Postulated Mechanisms of Action
Based on a thorough analysis of the structure-activity relationships of its constituent moieties, we propose three primary, non-mutually exclusive mechanisms of action for this compound.
Anti-Inflammatory and Immunomodulatory Activity
A significant body of evidence points to the anti-inflammatory properties of benzophenone derivatives.[6][8][9][10] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[6][11][12] The morpholine moiety is also prevalent in compounds designed to have anti-inflammatory effects.[1]
Hypothesis 1: this compound functions as an anti-inflammatory agent by dually inhibiting COX enzymes and suppressing the production of pro-inflammatory mediators in immune cells.
This proposed mechanism suggests that the compound could offer a balanced approach to inflammation control, targeting both the enzymatic production of prostaglandins and the cytokine signaling pathways that orchestrate the inflammatory response.
Caption: Proposed Anti-Inflammatory Mechanism.
Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest
Both the benzophenone and morpholine scaffolds are integral to numerous compounds with demonstrated anticancer activity.[1][2][13][14][15] Documented mechanisms for related molecules include the induction of programmed cell death (apoptosis), halting of the cell division cycle (typically at the G1/S or G2/M checkpoints), and the inhibition of critical cell survival signaling pathways, most notably the PI3K/AKT pathway.[2][11][15]
Hypothesis 2: this compound exhibits cytotoxic effects on cancer cells by triggering the intrinsic apoptotic pathway and inducing cell cycle arrest, potentially through the inhibition of the PI3K/AKT signaling cascade.
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Targeting this pathway is a validated strategy in oncology.
Caption: Proposed Anticancer Mechanism via PI3K/AKT.
Neuroprotective or CNS Modulatory Effects
The ability of some benzophenone derivatives to cross the blood-brain barrier, coupled with the prevalence of the morpholine scaffold in CNS-targeted drugs, suggests a potential for neurological activity.[3][16][17][18] Targets for related compounds include enzymes that regulate neurotransmitter levels (e.g., acetylcholinesterase, MAO-B) and receptors involved in neuronal signaling.[3][16]
Hypothesis 3: this compound possesses neuro-modulatory properties, possibly acting as an inhibitor of key enzymes such as acetylcholinesterase or by modulating neurotransmitter receptor activity, thereby offering potential for neuroprotection.
This hypothesis opens an avenue for investigating the compound's utility in the context of neurodegenerative or neurological disorders.
Section 2: A Practical Guide to Experimental Validation
To rigorously test the proposed hypotheses, a multi-tiered experimental approach is required, progressing from in vitro biochemical assays to cell-based functional assays and, ultimately, to in vivo models.
Experimental Workflow Overview
Caption: Multi-tiered Experimental Validation Workflow.
Tier 1: In Vitro Biochemical Assays
These initial experiments aim to determine if the compound directly interacts with and inhibits the activity of purified enzymes.
Protocol 2.2.1: Cyclooxygenase (COX-1/2) Inhibition Assay [19][20][21]
-
Objective: To determine the IC50 value of the test compound for COX-1 and COX-2.
-
Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitor (e.g., celecoxib, indomethacin).
-
Procedure:
-
Prepare a series of dilutions of the test compound in an appropriate buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions or control vehicle to the wells and pre-incubate for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of product formation (e.g., prostaglandin G2) using a plate reader at the appropriate wavelength for the chosen detection method.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tier 2: Cell-Based Functional Assays
These assays assess the compound's effect on cellular processes in a more physiologically relevant context.
Protocol 2.3.1: Anticancer Cytotoxicity and Apoptosis Assay [2][13][14]
-
Objective: To evaluate the compound's effect on cancer cell viability and its ability to induce apoptosis.
-
Cell Lines: Human breast cancer (MCF-7), lung cancer (A549), or other relevant cancer cell lines.
-
Part A: Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a suitable solvent.
-
Measure the absorbance at 570 nm. Calculate the percentage of viable cells and determine the IC50.
-
-
Part B: Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium).
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 2.3.2: Anti-inflammatory Activity in Macrophages [11]
-
Objective: To measure the compound's ability to inhibit the production of inflammatory mediators.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compound on cytokine production.
-
Tier 3: In Vivo Efficacy Models
Should the in vitro and cell-based assays yield promising results, the final validation step involves testing the compound in animal models of disease.
Protocol 2.4.1: Carrageenan-Induced Paw Edema in Rats [8][10]
-
Objective: To assess the acute anti-inflammatory activity of the compound in vivo.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast animals overnight.
-
Administer the test compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Section 3: Quantitative Data from Analogous Compounds
While specific data for this compound is not available, the following table summarizes the reported bioactivities of structurally related benzophenone and morpholine derivatives to provide a benchmark for future studies.
| Compound Class/Derivative | Biological Activity | Target/Assay | IC50 / Activity | Reference |
| Benzophenone Derivatives | Anticancer | HL-60, A549, SMMC-7721, SW480 cells | 0.26 - 0.99 µM | [15][22] |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 | 8.8 - 18.1 µM | [22] | |
| P-Glycoprotein Inhibition | P-gp transport inhibition | Varies (pIC50 values) | [23] | |
| Morpholine Derivatives | Anticancer (Colon Cancer) | HT-29 cell line (VEGFR-2 inhibitor) | 3.10 µM (for compound 5h) | [13] |
| Anticancer (Lung, Breast) | A549, MCF-7 cell lines | 3.15 - 10.38 µM | [2][14] | |
| CNS Activity | LRRK2 Kinase Inhibition (for PD) | 0.76 nM (for MLi-2) | [16] |
Conclusion
This compound stands as a promising chemical entity at the intersection of two highly successful pharmacophores. The mechanistic hypotheses and detailed experimental protocols outlined in this guide provide a robust framework for its systematic investigation. Through the proposed multi-tiered approach, researchers can effectively dissect its molecular mechanism of action, paving the way for its potential development as a novel therapeutic agent in the domains of inflammation, oncology, or neurology. The convergence of the benzophenone and morpholine scaffolds warrants a thorough exploration of this compound's full pharmacological potential.
References
- Kumar, P., & Kumar, R. (2020). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 103, 104192.
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2-Methyl-2'-morpholinomethyl Benzophenone: A Technical Guide to Potential Research Applications
Abstract
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential research applications of the novel compound, 2-Methyl-2'-morpholinomethyl benzophenone. By integrating the well-documented pharmacological properties of the benzophenone scaffold and the morpholine moiety, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into detailed synthetic protocols, analytical characterization techniques, and a thorough examination of its promising potential in oncology, inflammation, and neuroprotection. This guide is designed to be a practical and authoritative resource, underpinned by scientific literature and field-proven insights, to facilitate further investigation into this compelling molecule.
Introduction: The Rationale for a Hybrid Scaffold
The confluence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. This compound is a prime example of such a hybrid molecule, strategically combining the structural features of benzophenones and morpholine.
The benzophenone core is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The diaryl ketone structure provides a rigid backbone that can be readily functionalized to modulate its interaction with various biological targets.
The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including improved water solubility and metabolic stability.[2] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[3][4]
The strategic incorporation of a morpholinomethyl group onto a 2-methylbenzophenone framework is hypothesized to yield a molecule with significant therapeutic potential. This guide will explore the scientific basis for this hypothesis and provide the necessary technical details to empower researchers to investigate its full potential.
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, culminating in a Mannich reaction. The following protocol is a proposed synthetic route based on established organic chemistry principles.[5][6]
Proposed Synthetic Pathway
The synthesis begins with the Friedel-Crafts acylation to form the benzophenone core, followed by the introduction of the morpholinomethyl group via the Mannich reaction.
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Discovery and history of "2-Methyl-2'-morpholinomethyl benzophenone"
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-2'-morpholinomethyl benzophenone
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The incorporation of a morpholine moiety, often through a Mannich reaction, can impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of this compound, a specific derivative within this class. While detailed studies on this exact molecule are not abundant in peer-reviewed literature, this document consolidates available data and provides inferred scientific insights based on the well-established chemistry and biological activities of related morpholinomethyl benzophenone analogs. We will delve into its probable synthetic routes, physicochemical characteristics, and potential applications for researchers in drug discovery and materials science.
Introduction: The Benzophenone-Morpholine Hybrid Scaffold
Benzophenones are diaryl ketones that form the core of many compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Their utility also extends to industrial applications such as photoinitiators and fragrance components.[4][5] The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its ability to improve aqueous solubility and its favorable metabolic stability. The combination of these two pharmacophores in a single molecule, such as this compound, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.
The introduction of a morpholinomethyl group is typically achieved via the Mannich reaction, a three-component condensation of a compound with an active hydrogen, formaldehyde, and a secondary amine like morpholine.[6][7][8] This reaction is a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon bonds and introducing aminoalkyl groups.[9]
History and Discovery
While the specific discovery of this compound (CAS Number: 898749-87-6) is not well-documented in seminal publications, its conceptual origin lies in the broader exploration of Mannich bases of ketones for pharmaceutical purposes. The Mannich reaction itself was first recognized for its general applicability by Carl Mannich in 1917.[9] Since then, extensive research has been conducted on the synthesis of various Mannich bases and the evaluation of their biological activities.
The synthesis of benzophenone derivatives bearing a morpholine ring has been a subject of interest for their potential as anti-inflammatory, antibacterial, and antifungal agents.[10][11][12] Research has shown that the integration of a morpholine ring into a benzophenone moiety can lead to potent anti-inflammatory compounds.[10][13] Therefore, it is plausible that this compound was synthesized as part of a larger library of compounds in a drug discovery program aimed at exploring the structure-activity relationships of this chemical class.
Synthesis and Characterization
The most probable synthetic route to this compound is the Mannich reaction. This would involve the reaction of 2-methylbenzophenone with formaldehyde and morpholine.
Proposed Synthetic Pathway
The synthesis can be visualized as a two-step process, starting with the preparation of the 2-methylbenzophenone precursor, followed by the aminomethylation with morpholine and formaldehyde.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for the synthesis of similar morpholinomethyl benzophenones.
Step 1: Synthesis of 2-Methylbenzophenone
-
To a stirred solution of benzoyl chloride (1.0 eq) in toluene (used as both solvent and reactant), add anhydrous aluminum chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours.
-
Cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methylbenzophenone.[14]
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-methylbenzophenone (1.0 eq) in ethanol.
-
Add morpholine (1.2 eq) and an aqueous solution of formaldehyde (37%, 1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898749-87-6 | [15][16] |
| Molecular Formula | C19H21NO2 | [15] |
| Molecular Weight | 295.38 g/mol | Inferred from formula |
| IUPAC Name | (2-methylphenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone | [15] |
| Physical Form | Likely an off-white solid | Inferred from similar compounds |
Potential Mechanism of Action and Biological Activities
The biological activities of morpholinomethyl benzophenone derivatives are diverse, suggesting multiple potential mechanisms of action.
-
Anti-inflammatory Activity : Many benzophenone analogs exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the arachidonic acid pathway leading to prostaglandins.[10][13]
-
Antimicrobial Activity : The presence of the morpholine nucleus is often associated with antimicrobial and antifungal activities.[12] The mechanism could involve disruption of the microbial cell membrane or inhibition of essential enzymes.
-
Anticancer Activity : Substituted benzophenones have been investigated for their antitumor effects.[3][17] Potential mechanisms include the induction of apoptosis, inhibition of angiogenesis (e.g., via VEGF pathways), and interference with microtubule dynamics.[1][17]
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An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl Benzophenone Derivatives and Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzophenone and morpholine moieties individually represent "privileged structures," consistently appearing in a multitude of biologically active compounds.[1] The benzophenone core, a diaryl ketone, is a versatile scaffold found in natural products and synthetic drugs exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Similarly, the morpholine ring, a heterocyclic amine, is a key component in numerous approved drugs, contributing to improved pharmacokinetic profiles and therapeutic efficacy. The strategic combination of these two pharmacophores into a single molecular entity, specifically the "2-Methyl-2'-morpholinomethyl benzophenone" scaffold, presents a compelling opportunity for the development of novel therapeutics with potentially unique mechanisms of action and enhanced potency.
This technical guide provides a comprehensive overview of this promising class of compounds, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental design and the logic underpinning structure-activity relationships. As a senior application scientist, my aim is to equip you with not only the foundational knowledge but also the practical insights necessary to accelerate your research and development efforts in this exciting area.
I. Synthesis and Chemical Characterization: Building the Core Structure
The synthesis of this compound derivatives is a multi-step process that leverages well-established organic reactions. The general strategy involves the initial construction of the 2-methylbenzophenone core, followed by the introduction of the morpholinomethyl group via a Mannich reaction.
A. Synthesis of the 2-Methylbenzophenone Core
The most common and efficient method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation .[2] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
A plausible synthetic route to 2-methylbenzophenone is outlined below:
Rationale behind Experimental Choices:
-
Choice of Reactants: Toluene is chosen as the benzene derivative to introduce the methyl group at the ortho position relative to the newly formed carbonyl bridge. Benzoyl chloride is a common and reactive acylating agent.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the benzoyl chloride by forming a highly electrophilic acylium ion intermediate.[3]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent to control the reaction temperature, which often rises due to the exothermic nature of the reaction.[3] Subsequent heating under reflux ensures the reaction goes to completion.[3]
-
Work-up: An aqueous work-up with hydrochloric acid is crucial to quench the reaction, decompose the aluminum chloride complex, and separate the organic product from inorganic byproducts.[3]
B. Introduction of the Morpholinomethyl Group via the Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of 2-methylbenzophenone, which is activated by the adjacent carbonyl group), formaldehyde, and a secondary amine (morpholine).[4]
Causality in the Mannich Reaction:
-
Formation of the Electrophile: Morpholine and formaldehyde react in situ to form an electrophilic iminium ion (Eschenmoser's salt is a stable example of such an ion).[5]
-
Nucleophilic Attack: The enol form of 2-methylbenzophenone acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the final Mannich base.[4]
-
Solvent Choice: The reaction is often carried out in a protic solvent like ethanol, which facilitates the formation of the iminium ion and the enolization of the ketone.[6]
C. Characterization and Analytical Techniques
The structural confirmation and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor the progress of the reaction.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, including the position of the substituents on the aromatic rings.
II. Pharmacological Activities and Mechanism of Action
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily in oncology and neuroprotection.
A. Anticancer Activity
The benzophenone scaffold is a recurring motif in compounds with potent anticancer activity.[1][7] The introduction of the morpholine moiety can enhance this activity by improving solubility and bioavailability.
1. Inhibition of Tubulin Polymerization:
Certain 2-aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8] The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for this increased growth inhibition.[8]
2. Modulation of Signaling Pathways:
Benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[9] In silico studies suggest that these compounds may bind to an allosteric pocket in MEK, thereby inhibiting its activity and downstream signaling through ERK.[9] This disruption of a key cancer cell survival pathway can lead to apoptosis.[9]
3. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC):
Dysregulation of choline phospholipid metabolism is a hallmark of many cancers, with overexpression of PC-PLC being implicated in tumor progression.[10] This enzyme hydrolyzes phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine, which are involved in cell proliferation and survival signaling.[10] Certain morpholinobenzoic acid derivatives, which share structural similarities with the target scaffold, are potent inhibitors of PC-PLC.[10]
B. Neuroprotective Effects
The morpholine moiety is present in several compounds with neuroprotective properties. While direct evidence for the neuroprotective effects of this compound is limited, analogs with related structures have shown promise.
1. Antioxidant Activity:
Oxidative stress is a key contributor to neuronal damage in ischemic events and neurodegenerative diseases.[11][12] Some compounds containing a thiazoline ring, which is structurally related to morpholine, have demonstrated neuroprotective effects by reducing oxidative stress through their antioxidant actions.[12] These compounds can decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[12]
2. Modulation of Glutamate Receptors:
Excitotoxicity, primarily mediated by the overactivation of glutamate receptors like the NMDA receptor, is a major cause of neuronal cell death.[13] The mGlu5R antagonist MPEP (2-Methyl-6-(phenylethynyl)-pyridine), which has a methylated pyridine core, has shown neuroprotective effects against quinolinic acid-induced striatal excitotoxicity.[14] It is plausible that derivatives of the target scaffold could exhibit similar modulatory effects on glutamate receptor signaling.
III. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is critical for optimizing lead compounds.
| Modification | Effect on Activity | Rationale |
| Substitution on Phenyl Rings | Halogenation or the addition of methoxy groups can significantly alter potency.[9] | These groups can influence the electronic properties and lipophilicity of the molecule, affecting its binding to the target protein and its ability to cross cell membranes. |
| Position of the Amino Group | An amino group at the ortho position of the benzophenone ring is often crucial for antimitotic activity.[8] | This specific positioning may be required for optimal interaction with the colchicine binding site on tubulin. |
| N-Alkylation of the Morpholine Ring | Can impact potency and pharmacokinetic properties. | The size and nature of the alkyl group can influence receptor binding and metabolic stability. |
| Replacement of the Morpholine Ring | Substitution with other heterocyclic rings (e.g., piperidine, thiomorpholine) can modulate activity.[15] | This alters the steric and electronic properties of the amine portion of the molecule, which can affect target engagement and selectivity. |
IV. Experimental Protocols
The following protocols are provided as a starting point for researchers working with this class of compounds. They are based on standard methodologies and may require optimization for specific derivatives and cell lines.
A. Representative Synthesis of a this compound Derivative
This protocol describes a plausible two-step synthesis.
Step 1: Synthesis of 2-Methylbenzophenone via Friedel-Crafts Acylation
-
To a stirred solution of toluene (1.2 equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) portion-wise at 0°C.
-
Slowly add benzoyl chloride (1.0 equivalent) to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to 0°C and slowly quench with ice-cold 2M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-methylbenzophenone.[3]
Step 2: Synthesis of this compound via Mannich Reaction
-
To a solution of 2-methylbenzophenone (1.0 equivalent) in ethanol, add morpholine (1.2 equivalents) and an aqueous solution of formaldehyde (37%, 1.5 equivalents).[5]
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final compound.
B. In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[16]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
C. Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
This protocol is based on a commercially available colorimetric assay kit.[19]
-
Sample Preparation: Prepare cell lysates from cancer cells known to overexpress PC-PLC (e.g., A431 cells).[20]
-
Reaction Setup: In a 96-well plate, add the cell lysate, the test compound at various concentrations, and the assay buffer to a final volume of 50 µL.
-
Initiate Reaction: Add 50 µL of a reaction mix containing a chromogenic substrate for PC-PLC (e.g., p-Nitrophenylphosphorylcholine).[19]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.[19]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value for PC-PLC inhibition.
V. Future Directions and Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader range of analogs with diverse substitutions on the phenyl rings and modifications of the morpholine moiety to refine SAR and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways modulated by these compounds. This should include studies to confirm their effects on tubulin polymerization, the MEK/ERK pathway, and PC-PLC in relevant cellular models.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
In Vivo Efficacy Studies: Testing of promising candidates in animal models of cancer and neurodegenerative diseases to validate their therapeutic potential.
By systematically exploring these avenues, the full therapeutic potential of this versatile and promising chemical scaffold can be unlocked.
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Pisanu, M. E., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE, 10(9), e0137280.[20]
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Abe, A., et al. (2017). Development of a liquid chromatography-mass spectrometry based enzyme activity assay for phosphatidylcholine-specific phospholipase C. Journal of Chromatography B, 1055-1056, 10-16.[21]
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Zhou, B. D., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 12(31), 20086-20098.[1]
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Liu, Y., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Marine Drugs, 18(1), 10.[9]
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Varga, B., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 59(11-12), 1017-1022.[6]
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Khan, I., & Zaib, S. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8349-8361.[2]
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Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4991.[15]
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Bruno, V., et al. (2004). Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity. Journal of Neurochemistry, 89(6), 1479-1489.[14]
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Mohammad, Y. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry, 106, 104473.[23]
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Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 389.[4]
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Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178.[7]
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Manjula, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.[5]
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Wang, L. (2010). Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Chinese Patent No. CN101659644B.[24]
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Weller, D. L., et al. (2012). Method of synthesis of morpholino oligomers. U.S. Patent No. US8299206B2.[25]
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Forgács, A., et al. (2020). Synthetic- And DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. Molecules, 25(21), 5086.[26]
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Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-2562.[8]
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PrepChem. (n.d.). Synthesis of methyl benzophenone. Retrieved from PrepChem website.[3]
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Kim, H. J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Medicinal Chemistry, 58(10), 4345-4357.[13]
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Seeliger, S., et al. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology, 248(2-3), 81-86.[27]
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Kim, H. Y., et al. (2010). Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 595-600.[11]
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Dureng, G., et al. (1988). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. European Journal of Medicinal Chemistry, 23(3), 279-283.[28]
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Sam, J., & Mozingo, J. R., Jr. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035-1036.[29]
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Lee, Y. J., et al. (2017). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Basic & Clinical Pharmacology & Toxicology, 120(6), 562-571.[30]
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Kim, H. Y., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. BMB Reports, 46(7), 370-375.[12]
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Introduction: Deconstructing the Molecule for Theoretical Analysis
An In-depth Technical Guide for the Theoretical Investigation of 2-Methyl-2'-morpholinomethyl benzophenone
This document provides a comprehensive theoretical framework for the study of this compound, a novel compound with potential applications in medicinal chemistry and materials science. As experimental data on this specific molecule is not yet available in public literature, this guide serves as a predictive roadmap for researchers, outlining a robust computational workflow to elucidate its structural, electronic, and pharmacokinetic properties. By following these methodologies, researchers can generate foundational data to guide future synthesis, characterization, and application-focused studies.
This compound is a multi-functionalized aromatic ketone. Its structure combines three key pharmacophores, suggesting a rich and complex chemical profile ripe for theoretical exploration.
-
The Benzophenone Core: This diaryl ketone is a well-known chromophore and photosensitizer. Its rigid structure often serves as a scaffold in drug design, and its carbonyl group is a key hydrogen bond acceptor.
-
The Morpholine Moiety: A saturated heterocycle frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Its conformational flexibility is a critical parameter for receptor binding.
-
Ortho-Substitution Pattern: The presence of a methyl group and a morpholinomethyl group at the 2 and 2' positions, respectively, introduces significant steric hindrance. This crowding is expected to force the two phenyl rings out of plane, profoundly influencing the molecule's three-dimensional shape, electronic conjugation, and reactivity.
This guide will detail the necessary computational strategies to model these intricate intramolecular interactions and predict the molecule's behavior.
Computational Methodology: A Validated Workflow
The theoretical investigation of a novel molecule demands a systematic approach. The following workflow is designed to build a comprehensive understanding from the ground up, ensuring that each step validates the next.
Conformational Analysis: Locating the Global Minimum
The rotational freedom around the C-C single bonds connecting the phenyl rings to the carbonyl carbon, and within the morpholinomethyl sidechain, results in a complex potential energy surface. Identifying the most stable, lowest-energy conformation (the global minimum) is a prerequisite for all subsequent calculations.
Experimental Protocol: Systematic Conformational Search
-
Initial Structure Generation: Build the 2D structure of the molecule in a molecular editor and generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
Dihedral Angle Scanning: Identify all rotatable bonds. For this molecule, key dihedrals are the C-C(O)-C-C (defining the twist of the phenyl rings) and the C-C-N-C bonds in the sidechain.
-
Systematic Rotation: Perform a stepwise rotation (e.g., in 30° increments) around each identified dihedral angle.
-
Geometry Optimization: At each rotational step, perform a low-level geometry optimization using a semi-empirical method (like PM7) or a small basis set DFT (e.g., B3LYP/3-21G) to relax the structure.
-
Energy Profiling: Plot the relative energy of each optimized conformer. Identify all low-energy minima (e.g., within 5 kcal/mol of the lowest energy structure).
-
Final Optimization: Re-optimize the geometry of all identified low-energy conformers using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set, to accurately determine the global minimum. This combination of functional and basis set provides a reliable balance between accuracy and computational cost for organic molecules.
Diagram: Conformational Analysis Workflow
Caption: Workflow for identifying the global minimum energy conformation.
Structural and Electronic Properties
Once the global minimum is established, a detailed analysis of its geometric and electronic structure can be performed using Density Functional Theory (DFT).
Protocol: DFT Single-Point Calculation and Analysis
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for the final optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Data Extraction: From the optimized geometry, extract key structural parameters.
-
Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites. The carbonyl oxygen and the morpholine nitrogen are expected to be key nucleophilic centers.
Table: Predicted Structural and Electronic Data
| Parameter | Predicted Value | Significance |
| Dihedral Angle (C1-C7-C8-C9) | Value from calculation | Defines the twist between the phenyl rings, impacting conjugation. |
| Bond Length (C=O) | Value from calculation | Indicates the strength and polarity of the carbonyl bond. |
| HOMO Energy | Value from calculation (eV) | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Value from calculation (eV) | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Value from calculation (eV) | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment | Value from calculation (Debye) | Measures the overall polarity, influencing solubility and intermolecular forces. |
Spectroscopic Characterization (In Silico)
Predicting spectra before synthesis provides a powerful tool for verifying the identity and purity of the target compound once it is produced experimentally.
Protocol: Theoretical Spectroscopy
-
¹H and ¹³C NMR: Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional (e.g., mPW1PW91/6-31G(d)) to calculate isotropic shielding values. Convert these values to chemical shifts (ppm) by referencing them against a calculated tetramethylsilane (TMS) standard.
-
Infrared (IR): The vibrational frequencies obtained from the frequency calculation (Section 2.2) correspond to the IR absorption bands. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to better match experimental values. The predicted spectrum can be used to identify key functional group vibrations, such as the C=O stretch of the benzophenone core (~1660 cm⁻¹) and C-N/C-O stretches from the morpholine ring.
Pharmacokinetic and Bioactivity Profile (In Silico)
The presence of the morpholine ring strongly suggests that this molecule could be a candidate for drug development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of its drug-like properties.
Diagram: ADMET Prediction Funnel
Caption: A computational workflow for early-stage drug-likeness assessment.
Protocol: ADMET and Bioactivity Prediction
-
Physicochemical Properties: Use the optimized 3D structure to calculate key descriptors for Lipinski's "Rule of Five," a widely used filter for oral bioavailability. These include:
-
Molecular Weight (MWt)
-
LogP (octanol-water partition coefficient)
-
Number of hydrogen bond donors
-
Number of hydrogen bond acceptors
-
-
ADMET Modeling: Employ validated online servers or software packages (e.g., SwissADME, pkCSM) to predict a range of pharmacokinetic properties. Key parameters to evaluate include aqueous solubility (LogS), blood-brain barrier (BBB) penetration, and potential inhibition of key metabolic enzymes like Cytochrome P450.
-
Molecular Docking (Hypothetical): Based on the benzophenone scaffold, a potential target could be enzymes where aromatic stacking and hydrogen bonding are critical. For instance, a hypothetical docking study could be performed against a kinase or a protein-protein interaction target. The protocol would involve preparing the protein receptor (removing water, adding hydrogens), defining a binding site, and using a program like AutoDock Vina to predict the binding pose and affinity of the ligand.
Conclusion and Future Directions
This guide outlines a comprehensive theoretical protocol for the initial investigation of this compound. By systematically determining the molecule's preferred conformation, electronic structure, predicted spectra, and potential as a drug candidate, this in silico workflow provides a robust, data-driven foundation. The results generated through these methods will be invaluable for guiding the efficient synthesis, purification, and experimental validation of this novel compound, ultimately accelerating its journey from theoretical concept to practical application.
References
-
Title: A new hybrid exchange-correlation functional using the Coulomb-attenuating method (CAM-B3LYP) Source: The Journal of Chemical Physics URL: [Link]
-
Title: A Full Coupled-Cluster Singles and Doubles Model: The Inclusion of Disconnected Triples Source: The Journal of Chemical Physics URL: [Link]
-
Title: Vibrational frequency scaling factors for B3LYP and B3P86 functionals with the 6-311+G(d,p) basis set Source: Journal of Molecular Structure: THEOCHEM URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
Methodological & Application
Application Note: A Validated Two-Step Protocol for the Synthesis of 2-Methyl-2'-morpholinomethyl benzophenone
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Methyl-2'-morpholinomethyl benzophenone, a valuable benzophenone derivative for research and development in medicinal chemistry and materials science. Direct functionalization of the benzophenone core via electrophilic substitution presents significant regioselectivity challenges. To circumvent these issues, this guide details a robust and reliable synthetic route commencing with a Friedel-Crafts acylation to construct the diaryl ketone backbone, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholinomethyl moiety. This methodology ensures high purity and predictable yields, and the protocol is designed for researchers, chemists, and drug development professionals, with in-depth explanations of the underlying chemical principles and safety considerations.
Introduction: Synthetic Strategy and Rationale
Benzophenone and its derivatives are privileged scaffolds in organic chemistry, exhibiting a wide range of biological activities and serving as essential photoinitiators.[1] The target molecule, this compound, incorporates a key pharmacophore, the morpholine group, which is known to enhance the physicochemical properties and biological efficacy of drug candidates.
A common method for introducing aminomethyl groups is the Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a secondary amine.[2][3] However, a direct Mannich reaction on 2-methylbenzophenone is synthetically challenging. The benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution, while the methyl group is an ortho-, para-director. This conflicting directing effect makes the selective introduction of the morpholinomethyl group at the 2'-position of the unsubstituted ring highly improbable.
Therefore, a more controlled and predictable two-step approach is employed:
-
Step 1: Friedel-Crafts Acylation. Synthesis of an intermediate, (2-bromophenyl)(2-methylphenyl)methanone, by reacting toluene with 2-bromobenzoyl chloride. This reaction establishes the core benzophenone structure with a halogen handle for subsequent functionalization.[4]
-
Step 2: Buchwald-Hartwig Amination. Palladium-catalyzed cross-coupling of the brominated intermediate with morpholine to yield the final product. This modern coupling reaction is highly efficient for forming aryl-nitrogen bonds.
This application note provides a self-validating system, detailing each step from reagent preparation to final product characterization and purification.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, outlining the progression from commercially available starting materials to the final purified product.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of (2-Bromophenyl)(2-methylphenyl)methanone
Reaction Principle and Mechanism
This reaction is a classic electrophilic aromatic substitution known as the Friedel-Crafts acylation.[4] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to the oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich toluene ring, preferentially at the ortho and para positions. While a mixture of isomers is possible, the 2-methyl isomer is a key component and can be separated chromatographically.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Solvent |
| 2-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 5.0 g | 22.8 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 3.3 g | 24.7 | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | Quench |
| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | As needed | - | Wash |
| Brine (sat. soln) | NaCl | 58.44 | As needed | - | Wash |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and toluene (25 mL). Begin stirring and cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (3.3 g). Causality Note: Slow addition is crucial as the complexation is exothermic. Maintaining a low temperature prevents unwanted side reactions.
-
Acyl Chloride Addition: Add 2-bromobenzoyl chloride (5.0 g) dropwise to the stirred suspension over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for dichloromethane) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add crushed ice to the flask, followed by the dropwise addition of concentrated HCl (~15 mL) to decompose the aluminum chloride complex.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[5]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 5% ethyl acetate/hexanes) to isolate the desired (2-bromophenyl)(2-methylphenyl)methanone isomer.
Part 2: Synthesis of this compound
Reaction Principle and Mechanism
This transformation is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The mechanism involves a catalytic cycle where the palladium(0) complex undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates with the amine (morpholine). A base-mediated deprotonation of the amine followed by reductive elimination yields the final product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the stability and reactivity of the catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (2-Bromophenyl)(2-methylphenyl)methanone | C₁₄H₁₁BrO | 275.14 | 3.0 g | 10.9 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.14 g (1.14 mL) | 13.1 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 100 mg | 0.109 | 0.01 (1 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 139 mg | 0.24 | 0.022 (2.2 mol%) |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.47 g | 15.3 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - | Solvent |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask, add (2-bromophenyl)(2-methylphenyl)methanone (3.0 g), sodium tert-butoxide (1.47 g), Pd₂(dba)₃ (100 mg), and Xantphos (139 mg).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. Causality Note: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity and to prevent catalyst degradation.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) followed by morpholine (1.14 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain the reaction at this temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Work-up: Combine the filtrates and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling Precautions
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Primary Hazards | Handling Notes |
| 2-Bromobenzoyl chloride | Corrosive, lachrymator, moisture sensitive. | Handle with care. Reacts with water to release HCl gas. |
| Aluminum Chloride | Corrosive, reacts violently with water.[4] | Handle in a dry environment. Quench reactions slowly and at low temperatures. |
| Dichloromethane | Volatile, potential carcinogen. | Use only in a fume hood. Avoid inhalation and skin contact. |
| Palladium Catalysts | Toxic, pyrophoric potential (if finely divided). | Handle under an inert atmosphere. Avoid inhalation of dust. |
| Sodium tert-butoxide | Corrosive, flammable solid, moisture sensitive. | Handle in a dry environment. Reacts with water. |
| Morpholine | Flammable, corrosive, causes severe skin burns and eye damage.[6] | Dispense in a fume hood. Avoid all contact. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9] Dispose of chemical waste according to institutional and local regulations.
References
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Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingayas's Journal of Professional Studies, 18(1). Retrieved from [Link]
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Yad, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2). Retrieved from [Link]
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Application Notes and Protocols for 2-Methyl-2'-morpholinomethyl benzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Benzophenone Derivatives in Photopolymerization
Photopolymerization, or UV curing, is a cornerstone technology in modern manufacturing and research, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers.[1] This process is driven by photoinitiators, molecules that absorb light energy and convert it into chemical energy to initiate polymerization.[2] Among the various classes of photoinitiators, benzophenone and its derivatives are workhorses of the industry, primarily functioning as Type II photoinitiators.[3]
Unlike Type I photoinitiators that undergo direct fragmentation upon light absorption, Type II photoinitiators, such as benzophenone, operate through a bimolecular mechanism. Upon absorbing UV radiation, the benzophenone molecule transitions to an excited triplet state.[4] This excited molecule then abstracts a hydrogen atom from a donor molecule, often a tertiary amine synergist, generating a ketyl radical and an amine-derived radical.[3][5] It is this latter, highly reactive radical that typically initiates the polymerization of acrylate or methacrylate monomers.[6]
This guide focuses on a specific derivative, 2-Methyl-2'-morpholinomethyl benzophenone . While specific performance data for this compound is not extensively documented in public literature, its chemical structure provides significant insights into its function. The presence of a morpholinomethyl group, a tertiary amine, tethered to the benzophenone core suggests that it is designed as a one-component Type II photoinitiator . This innovative design circumvents the need for a separate amine synergist by incorporating the hydrogen donor into the photoinitiator molecule itself, a strategy aimed at improving efficiency and reducing potential migration of co-initiators.[7]
Mechanism of Action: Intramolecular Hydrogen Abstraction
The key to the efficacy of this compound lies in its ability to undergo an intramolecular hydrogen abstraction reaction.[8] The process can be broken down into the following steps:
-
Photoexcitation: The benzophenone chromophore absorbs UV light, typically in the UVA range (320-400 nm), and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This is a hallmark property of the benzophenone chromophore.[4]
-
Intramolecular Hydrogen Abstraction: The triplet-state benzophenone, with its electrophilic oxygen radical character, abstracts a hydrogen atom from an adjacent carbon atom of the morpholinomethyl group.[8] This is facilitated by the formation of a stable six-membered ring transition state.
-
Radical Formation: This hydrogen abstraction event results in the formation of a biradical species: a benzhydrol (ketyl) radical and a carbon-centered radical on the morpholine moiety.
-
Initiation: The carbon-centered radical, being highly reactive, proceeds to attack the double bond of a monomer (e.g., an acrylate), thereby initiating the polymerization chain reaction.
Photophysical and Performance Characteristics (Anticipated)
While specific quantitative data for this compound is scarce, we can infer its likely characteristics based on the extensive research on substituted benzophenones.[9][10]
| Property | Anticipated Value / Characteristic | Rationale and Significance |
| UV Absorption (λmax) | ~250-260 nm and ~330-350 nm | Benzophenones typically exhibit two main absorption bands. The longer wavelength absorption is crucial for initiating polymerization with common UV sources like mercury lamps or 365 nm LEDs.[11] |
| Molar Extinction Coeff. (ε) | Moderate to High | A higher extinction coefficient allows for efficient light absorption, potentially enabling lower photoinitiator concentrations. |
| Quantum Yield (Φ) | Moderate | The overall quantum yield of polymerization will depend on the efficiency of intersystem crossing, hydrogen abstraction, and initiation steps. The intramolecular nature of the H-abstraction may enhance this efficiency.[5] |
| Oxygen Inhibition | Moderate Sensitivity | Like most free-radical polymerizations, the process will be susceptible to oxygen inhibition at the surface. The high reactivity of the initiating radical may help mitigate this to some extent.[12] |
| Yellowing | Potential for slight yellowing | Benzophenone-based photoinitiators can sometimes impart a slight yellow tint to cured materials, especially upon aging or prolonged UV exposure. |
Experimental Protocols
The following protocols are designed as starting points for researchers. Optimization will be necessary based on the specific resin system, desired properties, and curing equipment.
Protocol 1: General Purpose Clear Coating Formulation
This protocol is suitable for evaluating the performance of the photoinitiator in a standard acrylate-based clear coat.
1. Materials and Equipment:
-
Photoinitiator: this compound
-
Oligomer: Aliphatic Urethane Diacrylate (e.g., CN966)
-
Monomer: Trimethylolpropane Triacrylate (TMPTA)
-
Reactive Diluent: Isobornyl Acrylate (IBOA)
-
UV Curing System: Medium-pressure mercury lamp or 365 nm LED array with controlled intensity.
-
Analytical Equipment: Real-Time FTIR (RT-FTIR) spectrometer for kinetics, or a tack tester/hardness tester for physical properties.[13][14]
2. Formulation Preparation:
-
In a light-blocking container, combine the oligomer, monomer, and reactive diluent in the desired ratio (e.g., 50:30:20 by weight).
-
Gently warm the mixture to ~50°C to reduce viscosity if necessary.
-
Add the photoinitiator. A ladder study is recommended, starting with concentrations of 0.5%, 1.0%, 2.0%, and 3.0% by weight.
-
Mix thoroughly until the photoinitiator is completely dissolved. Ensure no air bubbles are introduced.
3. Curing and Analysis:
-
Apply the formulation to a substrate (e.g., glass or steel) at a defined thickness (e.g., 50 µm).
-
For kinetic analysis using RT-FTIR, monitor the decrease in the acrylate C=C bond peak (e.g., at ~810 cm⁻¹) during UV exposure.[14]
-
For physical property testing, pass the coated substrate under the UV lamp at a controlled belt speed or for a set exposure time.
-
Evaluate the cured film for surface tackiness, pencil hardness (ASTM D3363), and solvent resistance (MEK rubs).
Protocol 2: Pigmented White Formulation
Pigmented systems present a greater challenge due to the scattering and absorption of UV light by the pigment particles. This often requires a photoinitiator with good photobleaching properties or absorption at longer wavelengths.[15]
1. Materials and Equipment:
-
Photoinitiator: this compound
-
Pigment: Titanium Dioxide (TiO₂) dispersion
-
Resin System: As described in Protocol 1.
-
UV Curing System: High-intensity mercury lamp or 395/405 nm LED system.[11]
-
Analytical Equipment: Depth of cure scraper, hardness tester.[16]
2. Formulation Preparation:
-
Prepare the base resin formulation (oligomer/monomer) as in Protocol 1.
-
Add the TiO₂ dispersion to achieve the desired pigment loading (e.g., 10-20% by weight). Mix thoroughly.
-
Add the photoinitiator at higher concentrations, typically in the range of 2.0% to 5.0% by weight, to compensate for light attenuation by the pigment.
-
Ensure the final formulation is homogenous.
3. Curing and Analysis:
-
Apply the pigmented coating at a thickness relevant to the application (e.g., 100 µm).
-
Cure using a high-intensity UV source. Longer wavelengths (e.g., 395 nm or 405 nm) are often more effective for penetrating pigmented systems.[12]
-
Assess the cure performance. Pay close attention to through-cure (depth of cure) and surface cure . An uncured or tacky surface indicates significant oxygen inhibition.
-
Measure hardness and adhesion (cross-hatch test, ASTM D3359).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Tacky Surface | Oxygen inhibition; Insufficient UV dose at the surface. | Increase photoinitiator concentration; Use a higher intensity UV lamp; Cure under a nitrogen atmosphere.[12] |
| Poor Through-Cure | Insufficient UV penetration; Photoinitiator concentration is too high (light filtering effect). | Use a longer wavelength UV source (e.g., 395/405 nm LED); Optimize photoinitiator concentration (a lower concentration may improve depth of cure).[16][17] |
| Slow Cure Speed | Low photoinitiator efficiency; Mismatch between lamp output and photoinitiator absorbance. | Increase photoinitiator concentration; Ensure the UV lamp has significant output in the ~330-380 nm range.[1] |
| Yellowing | Inherent property of the photoinitiator or degradation byproducts. | Use the minimum effective concentration of the photoinitiator; Incorporate UV stabilizers if long-term color stability is critical. |
Safety and Handling
As with all benzophenone derivatives, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, dark place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.
Conclusion
This compound represents a thoughtful design for a one-component Type II photoinitiator. Its integrated amine synergist is poised to offer efficient initiation of free-radical polymerization through an intramolecular hydrogen abstraction mechanism. While empirical data is needed to fully characterize its performance, the foundational principles of benzophenone photochemistry provide a strong basis for its application in a wide range of UV-curable formulations. The protocols and insights provided herein serve as a robust starting point for researchers to explore the potential of this promising photoinitiator.
References
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Application Notes and Protocols for 2-Methyl-2'-morpholinomethyl benzophenone in Photopolymerization
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Novel Monocomponent Type II Photoinitiator
2-Methyl-2'-morpholinomethyl benzophenone is a specialized photoinitiator designed for efficiency and reduced migration in UV-curable formulations. As a derivative of benzophenone, it operates as a Type II photoinitiator, initiating free-radical polymerization through a hydrogen abstraction mechanism. What sets this molecule apart is its integrated design; it incorporates both the benzophenone chromophore and a tertiary amine co-initiator (the morpholino group) within a single molecular structure.[1][2] This makes it a monocomponent or one-component Type II photoinitiator, a feature that offers distinct advantages in various photopolymerization applications, from advanced coatings and adhesives to the fabrication of biomedical devices and 3D printing.[3][4]
The inclusion of the amine synergist directly into the photoinitiator molecule is designed to overcome the diffusion-controlled limitations of traditional two-component systems, potentially leading to faster and more efficient curing.[4] Furthermore, by covalently linking the amine to the initiator, the potential for migration of the co-initiator from the cured polymer is significantly reduced, a critical factor in applications with stringent safety requirements such as food packaging and medical devices. This guide provides an in-depth overview of the properties, mechanism of action, and practical applications of this compound, complete with detailed experimental protocols for its characterization and use.
Chemical Properties and Specifications
| Property | Value | Source |
| CAS Number | 898749-87-6 | [5] |
| Molecular Formula | C19H21NO2 | |
| Molecular Weight | 295.38 g/mol | |
| Purity | Typically ≥97% | |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in common organic solvents and monomers (e.g., acrylates, methacrylates) | - |
Note: Some properties like appearance and solubility are typical for this class of compounds but should be confirmed with the specific supplier's data sheet.
Mechanism of Action: Intramolecular Hydrogen Abstraction
Like all benzophenone-based photoinitiators, the process begins with the absorption of UV light, which excites the benzophenone moiety from its ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[3]
In a traditional Type II system, the triplet-state benzophenone would then interact with a separate amine co-initiator molecule in the formulation. However, in the case of this compound, the morpholino group is positioned to act as an intramolecular hydrogen donor. The excited triplet benzophenone abstracts a hydrogen atom from an α-carbon of the morpholino group. This process generates two radical species within the same molecule: a benzophenone ketyl radical and an aminoalkyl radical.[4] The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[3]
The ortho-methyl substitution on one of the phenyl rings can influence the photophysical properties and the hydrogen abstraction process.[6]
Caption: Mechanism of intramolecular photoinitiation.
Application Notes
Advantages in UV Curing Formulations
-
High Efficiency: The intramolecular nature of the hydrogen abstraction can lead to a more efficient generation of initiating radicals compared to bimolecular systems, where the reaction is dependent on the diffusion and collision of two separate molecules.[4]
-
Low Migration: As the co-initiator is covalently bonded to the photoinitiator, the potential for unreacted amine to migrate out of the cured polymer is significantly reduced. This is a major advantage for applications in food packaging, medical devices, and consumer electronics where low extractables are required.
-
Reduced Odor: Tertiary amines used as co-initiators can often contribute to the odor of a formulation. By using a monocomponent system, the concentration of free amines can be minimized, leading to lower odor products.
-
Improved Solubility and Compatibility: The molecular structure is designed for good solubility in a wide range of acrylate and methacrylate monomers and oligomers, leading to clear, homogenous formulations.
Considerations for Formulation Development
-
Wavelength Selection: Benzophenone derivatives typically absorb UV light in the range of 250-380 nm. The specific absorption profile of this compound should be matched with the output of the UV curing lamp (e.g., mercury arc lamp or UV-LED) for optimal performance.[7]
-
Concentration: The optimal concentration of the photoinitiator depends on several factors, including the thickness of the coating, the opacity of the formulation, and the desired cure speed. Typical concentrations range from 0.5% to 5% by weight.
-
Oxygen Inhibition: Like all free-radical polymerizations, curing with this photoinitiator can be inhibited by atmospheric oxygen. This can be mitigated by curing in an inert atmosphere (e.g., nitrogen), using higher photoinitiator concentrations, or by adding other additives that consume oxygen.
-
Synergistic Blends: While it is a monocomponent initiator, its performance can sometimes be enhanced by blending with other photoinitiators. For example, a Type I photoinitiator can be added to improve surface cure, while this compound provides excellent through-cure.
Quantitative Performance Analysis (Illustrative)
| Parameter | Value | Monomer System | Light Source | Source |
| Final Acrylate Conversion (FC) | >80% | Trimethylolpropane triacrylate (TMPTA) | LED @ 365 nm | [1] |
| Polymerization Rate (Rp) | High | TMPTA | LED @ 365 nm | [1] |
| Molar Extinction Coefficient (ε) @ 365 nm | ~150 M⁻¹cm⁻¹ | Acetonitrile | - | [8] |
Disclaimer: The data in this table is for a structurally related monocomponent Type II photoinitiator and is provided for illustrative purposes only. Actual performance of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Photopolymerization Kinetics by Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for measuring the heat flow associated with the photopolymerization reaction in real-time, allowing for the determination of polymerization rates and final monomer conversion.[9]
Caption: Workflow for Photo-DSC analysis.
Materials:
-
This compound
-
Acrylate or methacrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photo-DSC instrument with a UV light source (e.g., high-pressure mercury lamp or LED)
-
DSC sample pans
Procedure:
-
Formulation Preparation: Prepare a formulation containing the desired concentration of this compound (e.g., 2% w/w) in the monomer. Ensure the mixture is homogenous.
-
Sample Loading: Place a small, accurately weighed amount of the formulation (typically 1-2 mg) into a DSC sample pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell. Set the instrument to an isothermal temperature (e.g., 25°C or 37°C).
-
Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes to establish a stable baseline.
-
Initiation: Turn on the UV lamp to irradiate the sample with a specific light intensity.
-
Data Acquisition: Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (C) at any time 't' can be calculated as C(t) = ΔH_t / ΔH_theoretical, where ΔH_t is the heat evolved up to time 't' and ΔH_theoretical is the theoretical heat of polymerization for the specific monomer.
-
Protocol 2: Monitoring Monomer Conversion with Real-Time FTIR (RT-FTIR)
RT-FTIR spectroscopy is an excellent method for monitoring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time, providing a direct measure of monomer conversion.[10][11]
Materials:
-
Formulation from Protocol 1
-
FTIR spectrometer equipped with a horizontal transmission or ATR accessory and a UV light source
-
BaF₂ or KBr plates
Procedure:
-
Sample Preparation: Apply a thin film of the liquid formulation (typically 20-25 µm) between two BaF₂ or KBr plates.
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure.
-
Initiation and Monitoring: Start the UV irradiation and simultaneously begin recording IR spectra at regular intervals.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).[12]
-
Use a stable peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm⁻¹) as an internal standard.
-
The percent conversion of the acrylate groups at time 't' is calculated using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the acrylate peak at time 't' and A_0 is the initial area of the peak.
-
Conclusion
This compound represents a significant advancement in Type II photoinitiator technology. Its monocomponent design, which integrates the amine co-initiator into the benzophenone structure, offers the potential for high efficiency, low migration, and reduced odor in UV-curable systems. This makes it a compelling choice for a wide range of applications, particularly in fields with stringent requirements for safety and performance. By understanding its mechanism of action and employing standard characterization techniques such as Photo-DSC and RT-FTIR, researchers and formulation chemists can effectively harness the benefits of this innovative photoinitiator to develop next-generation photopolymer materials.
References
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Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. MDPI. Available at: [Link]
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Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. National Center for Biotechnology Information. Available at: [Link]
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A monocomponent bifunctional benzophenone–carbazole type II photoinitiator for LED photoinitiating systems. Royal Society of Chemistry. Available at: [Link]
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Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. ResearchGate. Available at: [Link]
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Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Semantic Scholar. Available at: [Link]
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Effect on Photopolymerization of the Structure of Amine Coinitiators Contained in Novel Polymeric Benzophenone Photoinitiators. ResearchGate. Available at: [Link]
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Acrylate conversion (from FTIR/ATR experiments) during azaMichael... ResearchGate. Available at: [Link]
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Infrared Spectroscopy as a Tool to Monitor Radiation Curing. SciSpace. Available at: [Link]
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2-Methyl-2'-morpholinomethyl benzophenone: An Advanced Intramolecular Photoinitiator for Polymer Chemistry
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide on the applications, mechanisms, and protocols for 2-Methyl-2'-morpholinomethyl benzophenone , a specialized photoinitiator designed for high-efficiency UV-induced polymerization. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development who are leveraging UV curing and photopolymerization technologies.
While direct, extensive literature on this specific molecule is nascent, its structure combines well-understood functional moieties: a benzophenone chromophore, a tertiary amine co-initiator (morpholine), and a methyl group. This guide synthesizes established principles of photochemistry to provide a robust framework for its application. The molecule represents a class of intramolecular Type II photoinitiators, which offer significant advantages over traditional multi-component systems.
Principle and Mechanism of Action
This compound is a Type II photoinitiator . Unlike Type I initiators that undergo direct unimolecular cleavage, Type II systems operate through a bimolecular reaction where an excited photoinitiator abstracts an atom from a co-initiator or synergist.[1] The key innovation in this molecule is that the photosensitizer (benzophenone) and the hydrogen donor (the morpholinomethyl group, a tertiary amine) are covalently bonded within the same structure. This intramolecular design overcomes diffusion limitations inherent in two-component systems, leading to enhanced reaction rates and efficiency.
Upon exposure to UV radiation (typically in the 300-380 nm range), the initiation process proceeds as follows:
-
Photoexcitation: The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n→π* transition).[2]
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a more stable, longer-lived triplet state.
-
Intramolecular Hydrogen Abstraction: The electrophilic oxygen of the triplet-state benzophenone abstracts a hydrogen atom from an adjacent carbon atom of the morpholinomethyl group. This is the rate-determining step for radical generation.
-
Radical Formation: This abstraction event produces two distinct radicals: a benzhydrol ketyl radical and, more importantly, an α-amino alkyl radical.[3]
-
Polymerization Initiation: The α-amino alkyl radical is the primary species responsible for initiating the free-radical polymerization of monomers and oligomers, such as acrylates and methacrylates. The ketyl radical is less reactive and typically undergoes termination reactions.
The efficiency of this process is significantly higher than using separate benzophenone and amine molecules, as the reactive partners are held in close proximity.
Caption: Mechanism of intramolecular photoinitiation.
Core Applications in Polymer Chemistry
The primary application for this photoinitiator is in UV curing , a process that uses UV light to trigger a photochemical reaction, resulting in the rapid conversion of a liquid formulation into a solid polymer.[4] This technology is prevalent in coatings, inks, adhesives, and 3D printing.[5]
Key Application Areas:
-
Clear & Pigmented Coatings: Used to cure protective and decorative coatings on wood, plastic, and metal substrates. The intramolecular design can reduce yellowing often associated with benzophenone derivatives.
-
Printing Inks and Varnishes: Enables rapid, on-demand drying of inks for high-speed printing applications.
-
Adhesives: For bonding applications in electronics, medical devices, and manufacturing where fast, controlled curing is required.
-
Low-Migration Systems: Because the co-initiator is part of the photoinitiator molecule, the potential for migration of unreacted small molecules is reduced. This is a critical advantage for applications in food packaging and medical device coatings.
Quantitative Data & Formulation Guidelines
The following table summarizes typical parameters for formulating with a benzophenone/amine type photoinitiator. These values should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale & Notes |
| UV Absorption (λmax) | 250-260 nm and 330-380 nm | The n→π* transition responsible for initiation occurs in the UVA range (320-400 nm), which is compatible with standard mercury vapor lamps and many UV-LED sources.[1][4] |
| Recommended Concentration | 0.5 - 5.0 wt% (by weight of resin) | The optimal concentration depends on film thickness, pigmentation, and the desired cure speed. Higher concentrations are needed for thicker or pigmented systems. |
| Compatible Resins | Acrylates, Methacrylates, Unsaturated Polyesters | The α-amino radical is highly effective at initiating polymerization of electron-poor double bonds found in these common UV-curable resins.[3] |
| UV Source | Medium-Pressure Mercury Lamp, UV-LED (e.g., 365 nm) | The broad absorption spectrum allows for flexibility in the choice of UV source. Ensure the lamp's emission spectrum overlaps with the initiator's absorption.[1] |
| Oxygen Inhibition | Reduced Sensitivity | Amine-based co-initiators help mitigate oxygen inhibition by reacting with peroxide radicals, a common issue in free-radical polymerization.[5] |
Experimental Protocols
Protocol 1: UV Curing of a Model Acrylate Clear Coat
This protocol details the procedure for preparing and curing a simple, high-gloss clear coating on a substrate.
A. Materials & Equipment
-
Photoinitiator: this compound
-
Oligomer: Bisphenol A Epoxy Diacrylate (e.g., EBECRYL® 605)[4]
-
Reactive Diluent: Tripropyleneglycol Diacrylate (TPGDA)
-
Substrate: Glass panels or metal Q-panels
-
Equipment: Laboratory balance, magnetic stirrer, film applicator (12 µm wire-wound bar), UV curing chamber with a medium-pressure mercury lamp, UV radiometer.
B. Formulation Procedure
-
In a light-blocking amber vial, weigh 7.0 g of the epoxy diacrylate oligomer.
-
Add 3.0 g of the TPGDA reactive diluent to the vial.
-
Gently heat the mixture to ~50°C while stirring to reduce viscosity and ensure homogeneity.
-
Add 0.3 g (3 wt%) of the this compound photoinitiator to the warm resin mixture.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. Allow the formulation to cool to room temperature.
C. Curing Workflow
-
Application: Place a substrate panel on a flat surface. Apply a small amount of the formulated resin at one end and draw it down using the 12 µm film applicator to create a uniform wet film.
-
UV Exposure: Immediately place the coated panel in the UV curing chamber.
-
Curing: Expose the film to a UV dose of 500-1000 mJ/cm². The exact dose should be determined experimentally and verified with a radiometer. The surface should be tack-free immediately after curing.
D. Characterization
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) rub test. A fully cured film will withstand >100 double rubs without significant degradation.
-
Hardness: Measure pendulum or pencil hardness to quantify the surface hardness of the cured coating.
-
Adhesion: Use a cross-hatch adhesion test (ASTM D3359) to evaluate the coating's adhesion to the substrate.
Caption: Standard workflow for UV curing experiments.
Protocol 2: Kinetic Analysis of MMA Photopolymerization
This protocol is adapted from studies on benzophenone/amine systems and is designed to measure the polymerization rate of methyl methacrylate (MMA).
A. Materials & Equipment
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by washing with NaOH solution and distillation.
-
Photoinitiator: this compound
-
Equipment: Photo-Differential Scanning Calorimeter (Photo-DSC) or dilatometer, UV light source with controlled intensity (e.g., 365 nm), nitrogen purge gas.
B. Procedure
-
Prepare a stock solution of the photoinitiator in MMA at the desired concentration (e.g., 1 wt%).
-
Sample Preparation (Photo-DSC): Place a small, accurately weighed sample (5-10 mg) of the solution into an aluminum DSC pan.
-
Experimental Setup: Place the pan in the Photo-DSC cell. Equilibrate the sample at a constant temperature (e.g., 40°C) under a nitrogen purge to create an inert atmosphere.
-
Initiation: Once the thermal baseline is stable, open the shutter to expose the sample to UV light of a known intensity.
-
Data Collection: Record the heat flow (exotherm) as a function of time. The rate of polymerization is directly proportional to the heat evolved.
-
Analysis: Integrate the exothermic peak to determine the total conversion of the monomer. The peak of the exotherm corresponds to the maximum rate of polymerization.
Safety & Handling
While specific toxicology data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Benzophenone and its derivatives may cause skin or eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, away from strong oxidizing agents. Keep the container tightly sealed.[7]
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
References
- Study of photopolymerization of methyl methacrylate using morpholine combined with benzophenone as photoinitiator. Indian Journal of Chemical Technology.
- ChemicalBook. (n.d.). 2-METHYL-3'-MORPHOLINOMETHYL BENZOPHENONE Product Description.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methylbenzophenone.
- BLD Pharm. (n.d.). 2,3-Dimethyl-2'-morpholinomethyl benzophenone.
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
- Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- On the Limits of Benzophenone as Cross-Linker for Surface-
- HPC Standards. (n.d.). 2-Methylbenzophenone Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet - 2-Methylbenzophenone.
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
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Application Notes and Protocols for the Utilization of 2-Methyl-2'-morpholinomethyl benzophenone in UV Curing of Coatings
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-Methyl-2'-morpholinomethyl benzophenone as a photoinitiator for the ultraviolet (UV) curing of coatings. This guide details the chemical properties, mechanism of action, formulation guidelines, and testing protocols associated with this Type II photoinitiator. The inherent molecular design of this compound, which combines a benzophenone chromophore with a tertiary amine synergist, offers unique advantages in promoting efficient surface and through-cure, making it a subject of interest for high-performance coating applications.
Introduction to this compound
This compound is a specialized photoinitiator used in UV curable formulations. Photoinitiators are essential components that absorb UV light and convert it into chemical energy in the form of reactive species, which then initiate the polymerization of monomers and oligomers in the coating formulation.[1]
Belonging to the class of Type II photoinitiators, this compound functions through a hydrogen abstraction mechanism.[2] Unlike Type I photoinitiators that undergo unimolecular cleavage to form free radicals, Type II initiators require a co-initiator or synergist to generate the initiating radicals.[2] A key feature of this compound is the incorporation of a morpholinomethyl group, which can act as a built-in amine synergist. This intramolecular design can enhance the efficiency of the photoinitiation process and potentially reduce issues associated with the migration of small-molecule synergists.
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Photoinitiation
The UV curing process initiated by this compound follows a well-established photochemical pathway for Type II photoinitiators. The process can be broken down into the following key steps:
-
UV Absorption: The benzophenone moiety of the molecule absorbs photons from the UV light source, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is highly unstable and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical. It abstracts a hydrogen atom from a suitable donor, which in this case can be the adjacent morpholinomethyl group (intramolecular) or another amine synergist present in the formulation (intermolecular).[5][6] This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and a reactive alkylamino radical from the amine.[5]
-
Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of acrylate or methacrylate functionalized monomers and oligomers in the coating formulation.[5]
The presence of the tertiary amine is also crucial for mitigating oxygen inhibition, a common issue in UV curing where atmospheric oxygen quenches the excited triplet state of the photoinitiator or scavenges the initiating free radicals.[6] The amine can react with oxygen to reduce its inhibitory effect.
Caption: Mechanism of photoinitiation for this compound.
Formulation Guidelines
A typical UV-curable coating formulation consists of several key components that must be carefully selected and balanced to achieve the desired properties.
| Component | Function | Typical Concentration (% by weight) |
| Oligomers | Provide the core properties of the coating such as flexibility, hardness, and chemical resistance. Examples include epoxy acrylates, urethane acrylates, and polyester acrylates. | 30 - 70% |
| Monomers (Reactive Diluents) | Adjust the viscosity of the formulation for application and influence the final properties of the cured film. Examples include tripropyleneglycol diacrylate (TPGDA), and isobornyl acrylate (IBOA). | 20 - 60% |
| Photoinitiator (this compound) | Absorbs UV light and initiates the curing reaction. | 1 - 5% |
| Amine Synergist (Optional) | Can be added to further enhance the cure speed and overcome oxygen inhibition, especially for very thin coatings or when curing in air. Examples include ethyl-4-(dimethylamino)benzoate (EDB). | 1 - 5% |
| Additives | Modify specific properties of the coating, such as flow and leveling, slip, and defoaming. | 0.1 - 2% |
Note: The optimal concentration of this compound should be determined experimentally and will depend on factors such as the coating thickness, pigmentation, and the desired cure speed.
Experimental Protocols
Preparation of a Clear UV-Curable Coating
This protocol provides a starting point for the formulation of a clear coating.
Materials:
-
Epoxy Acrylate Oligomer
-
Tripropyleneglycol Diacrylate (TPGDA) Monomer
-
This compound
-
Flow and Leveling Additive
-
Stirring plate with magnetic stirrer
-
Amber glass vials
-
Substrate for coating (e.g., glass slides, metal panels)
Procedure:
-
In an amber glass vial, combine the epoxy acrylate oligomer and TPGDA monomer.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add the this compound to the mixture and continue stirring until it is completely dissolved.
-
Add the flow and leveling additive and stir for an additional 15 minutes.
-
Allow the formulation to sit for a short period to allow any entrapped air bubbles to escape.
Coating Application and UV Curing
Equipment:
-
Film applicator (e.g., drawdown bar)
-
UV curing unit with a mercury vapor lamp or LED lamp (ensure the lamp's spectral output overlaps with the absorption spectrum of the photoinitiator).
Procedure:
-
Apply the formulated coating to the desired substrate using a film applicator to achieve a consistent film thickness (e.g., 25 µm).
-
Immediately pass the coated substrate through the UV curing unit. The UV dose can be controlled by adjusting the belt speed and the lamp power.
-
A typical starting point for curing is a UV dose of 500-1000 mJ/cm². The optimal dose should be determined experimentally.
Caption: General experimental workflow for UV curable coatings.
Performance Evaluation of Cured Coatings
A series of standardized tests should be performed to evaluate the performance of the cured coating.[3]
| Performance Metric | Test Method | Description |
| Cure Speed | Thumb Twist Test | Press and twist thumb on the surface; a properly cured coating should show no marring or tackiness. |
| Solvent Resistance | MEK Rub Test (ASTM D5402) | A cloth saturated with methyl ethyl ketone (MEK) is rubbed on the surface. The number of double rubs until the coating is removed is recorded. |
| Adhesion | Cross-Hatch Adhesion Test (ASTM D3359) | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed is rated. |
| Hardness | Pencil Hardness Test (ASTM D3363) | Pencils of increasing hardness are pushed across the surface to determine the hardness at which the coating is marred. |
| Gloss | Glossmeter (ASTM D523) | Measures the specular reflection of the surface at specific angles (e.g., 20°, 60°, 85°). |
| Chemical Resistance | Spot Test (ASTM D1308) | Various chemicals are placed on the coating surface for a specified period, and the effect on the coating is observed. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available, general safety precautions for handling benzophenone derivatives and other chemicals in a laboratory setting should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[7][8]
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Potential Hazards (inferred from related compounds):
-
May cause skin, eye, and respiratory tract irritation.
-
May be harmful if swallowed.
-
Some benzophenone compounds are under scrutiny for potential long-term health effects.[7]
Always consult the most up-to-date SDS for any chemical before use.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Tacky or Under-cured Surface | - Insufficient UV dose- Oxygen inhibition- Mismatch between lamp output and photoinitiator absorbance | - Decrease belt speed or increase lamp power- Increase photoinitiator/amine synergist concentration- Ensure the UV lamp is appropriate for the photoinitiator |
| Poor Adhesion | - Under-curing at the substrate interface- Substrate contamination | - Increase UV dose- Ensure proper cleaning and preparation of the substrate |
| Yellowing of the Coating | - Photoinitiator degradation products- Excessive UV exposure | - Select a photoinitiator known for low yellowing- Optimize the UV dose to avoid over-curing |
| Wrinkling of the Surface | - Surface cures much faster than the bulk of the coating | - Adjust the photoinitiator system to include a photoinitiator with better depth cure properties |
References
-
UL Prospector. (2021). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Available from: [Link]
-
ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]
- Google Patents. WO2020131338A1 - Benzophenone derivatives used as photoinitoators in coating compositions.
-
ResearchGate. (2023). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. Available from: [Link]
-
ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. Available from: [Link]
- Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
- Google Patents. US8299206B2 - Method of synthesis of morpholino oligomers.
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Available from: [Link]
-
PubChem. 2-Methylbenzophenone. Available from: [Link]
-
ResearchGate. (2025). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available from: [Link]
-
PMC. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
-
PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Available from: [Link]
-
National Institute of Standards and Technology. Benzophenone - the NIST WebBook. Available from: [Link]
-
Wikipedia. Benzophenone. Available from: [Link]
-
Cork Industries. Benzophenone Free UV Coatings and California Proposition 65. Available from: [Link]
-
PubMed. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Available from: [Link]
-
ResearchGate. Low-Migration Macromolecular Benzophenones as UV Absorbers for Food Packaging Polymers. Available from: [Link]
-
ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. Available from: [Link]
-
ResearchGate. (2018). Efficient and Robust Coatings Using Poly(2-methyl-2-oxazoline) and Its Copolymers for Marine and Bacterial Fouling Prevention. Available from: [Link]
-
ResearchGate. (2012). Comparative Stability Studies of Poly(2-methyl-2-oxazoline) and Poly(ethylene glycol) Brush Coatings. Available from: [Link]
-
PrepChem.com. Synthesis of methyl benzophenone. Available from: [Link]
-
Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing. Available from: [Link]
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- 3. This compound | 898749-87-6 [sigmaaldrich.com]
- 4. This compound CAS#: 898749-87-6 [m.chemicalbook.com]
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Application Notes and Protocols: Leveraging 2-Methyl-2'-morpholinomethyl benzophenone in 3D Printing Resins for Advanced Biomedical Applications
Abstract
The convergence of 3D printing and drug development is creating unprecedented opportunities for personalized medicine, from bespoke medical devices to complex tissue scaffolds with integrated drug delivery capabilities.[1][2] Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), are at the forefront of this revolution due to their high resolution and material versatility.[3][4] The performance and, critically, the biocompatibility of the photocurable resins used in these processes are dictated by their chemical constituents, with the photoinitiator playing a pivotal role.[5] This document provides detailed application notes and protocols for utilizing 2-Methyl-2'-morpholinomethyl benzophenone (CAS: 898749-87-6), a specialized Type II photoinitiator, in the formulation of biocompatible resins for researchers, scientists, and drug development professionals. We will explore its unique intramolecular co-initiator structure, the resulting benefits for creating low-migration materials, and methodologies for resin formulation, printing, and characterization.
Core Concept: The Mechanism and Advantages of this compound
Benzophenone and its derivatives are classic Type II photoinitiators, which generate free radicals through a bimolecular reaction upon exposure to UV light.[6][7] In a standard system, the excited benzophenone molecule must physically encounter a second molecule, a co-initiator (typically a tertiary amine), to abstract a hydrogen atom.[8] This process, while effective, can lead to issues with unreacted co-initiator migrating out of the final cured polymer—a significant concern for biomedical applications.
This compound is an advanced derivative designed to circumvent this issue. Its structure features both the benzophenone photosensitizer and a morpholine-based amine synergist on the same molecule. The morpholine group, a known hydrogen donor, is covalently tethered to the benzophenone core.
Key Advantages:
-
Reduced Leachables and Enhanced Biocompatibility: By linking the co-initiator to the photoinitiator, the potential for migration of small, unreacted amine molecules is significantly reduced. This is critical for fabricating implantable devices or scaffolds that require long-term biocompatibility.[9]
-
High Initiation Efficiency: The intramolecular nature of the hydrogen abstraction reaction is kinetically favored, leading to more efficient radical generation compared to bimolecular systems where diffusion is a limiting factor.
-
Improved Curing in Oxygen-Rich Environments: The amine component can help mitigate oxygen inhibition, a common issue in free-radical polymerization, by scavenging oxygen radicals.[10]
Photochemical Reaction Pathway
The initiation process begins with the absorption of a photon (hν) by the benzophenone chromophore, promoting it to an excited triplet state. This high-energy state then undergoes an intramolecular hydrogen abstraction from the adjacent morpholinomethyl group, generating two distinct radical species on the same molecule: a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of acrylate or methacrylate monomers.[7][8]
Caption: Photoinitiation mechanism of this compound.
Protocol: Formulation of a Biocompatible Photopolymer Resin
This protocol describes the preparation of a 50 g batch of a base resin suitable for high-resolution 3D printing of biomedical scaffolds. The formulation is designed around biocompatible components.
Materials & Equipment
| Component | Role | Example Product | Weight (g) | Weight % |
| Poly(ethylene glycol) diacrylate (PEGDA) Mn 700 | Oligomer / Crosslinker | Sigma-Aldrich | 24.75 | 49.5% |
| Acryloyl Morpholine (ACMO) | Monomer / Diluent | Various Suppliers | 20.00 | 40.0% |
| This compound | Photoinitiator | Various Suppliers | 2.50 | 5.0% |
| Sudan I | UV Blocker / Resolution Enhancer | Sigma-Aldrich | 0.005 | 0.01% |
| Total | 50.00 | 100% |
-
Equipment: Magnetic stirrer with hotplate, amber glass vials, analytical balance, ultrasonic bath, nitrogen gas source (optional).
Formulation Workflow
The following workflow should be performed in a controlled environment with minimal UV light exposure (e.g., under yellow or red safety lights) to prevent premature polymerization.
Caption: Workflow for preparing a photopolymer resin.
Rationale for Component Selection
-
PEGDA (Oligomer): Widely used in biomedical applications due to its biocompatibility, hydrophilicity, and tunable mechanical properties.[11] It forms the structural backbone of the cured material.
-
ACMO (Monomer): A low-viscosity, monofunctional monomer that improves the printability of the resin. Its morpholine structure is known for good biocompatibility.[12]
-
Sudan I (UV Blocker): A non-reactive dye that absorbs stray UV light. This is crucial for preventing light scattering within the resin, which sharpens feature resolution and controls the cure depth of each layer.[4] The concentration must be carefully tuned for the specific printer and layer height.
Protocol: 3D Printing and Post-Processing
This protocol outlines the steps for printing and post-processing a test structure (e.g., a 10x10x2 mm coupon for mechanical testing) using a DLP 3D printer with a 405 nm LED light source.
Printing Parameters
Printer settings are highly dependent on the specific machine. The following table provides a validated starting point for the resin formulated in Section 2.
| Parameter | Recommended Value | Rationale |
| Wavelength | 405 nm | Benzophenone derivatives typically have strong absorption in the UV-A to near-visible range, making them compatible with common LED-based printers.[13] |
| Light Intensity | 5-15 mW/cm² | A moderate intensity balances cure speed with resolution, preventing over-curing and feature bleed. |
| Layer Thickness | 50 µm | A standard thickness for achieving a good balance between print speed and vertical resolution. |
| Exposure Time (per layer) | 4-10 seconds | This is the most critical parameter to calibrate. It must be optimized to ensure proper adhesion between layers without causing over-curing. |
| Bottom Layers Exposure | 20-40 seconds | Increased exposure for the initial layers is necessary to ensure strong adhesion to the build plate. |
Step-by-Step Procedure
-
Resin Preparation: Ensure the formulated resin is at room temperature and briefly vortexed to ensure homogeneity.
-
Printer Setup: Pour the resin into the printer's vat. Perform printer calibration as per the manufacturer's instructions.
-
Printing: Load the desired 3D model (STL file) and input the printing parameters from the table above. Start the print job.
-
Part Removal: Once printing is complete, carefully remove the build platform and gently detach the printed part using a spatula.
-
Washing: Submerge the part in a beaker of isopropyl alcohol (IPA) and sonicate for 5 minutes. This removes residual uncured resin from the surface. Repeat with a fresh beaker of IPA for another 5 minutes.
-
Drying: Use compressed air to gently dry the part, ensuring all IPA has evaporated.
-
Post-Curing: Place the washed and dried part in a UV post-curing chamber (405 nm) for 15-30 minutes. This step is essential to fully polymerize the material, maximize its mechanical properties, and ensure the lowest possible level of leachable components for biocompatibility.[9]
Characterization and Validation
For drug development and biomedical applications, rigorous characterization of the final printed material is mandatory.
Physicochemical Characterization
| Test | Method | Purpose |
| Degree of Conversion | FTIR-ATR Spectroscopy | Monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹) to quantify the polymerization efficiency. A high conversion rate (>95%) is desired. |
| Mechanical Properties | Universal Testing Machine (e.g., Instron) | Perform tensile tests on printed coupons (ASTM D638) to determine Young's Modulus, ultimate tensile strength, and elongation at break. |
| Swell Ratio & Degradation | Gravimetric Analysis | Submerge parts in phosphate-buffered saline (PBS) at 37°C and measure weight change over time to assess water uptake and stability. |
Biocompatibility Assessment
All materials intended for biological use must be evaluated for cytotoxicity.
-
In Vitro Cytotoxicity (ISO 10993-5): This is a foundational test. Extracts from the final, post-cured material are prepared and placed in contact with a cultured cell line (e.g., L929 fibroblasts). Cell viability is then measured after a set period. The goal is to demonstrate that the material does not release substances in toxic quantities. The low-migration properties of resins using this compound are expected to yield favorable results in these assays.
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers (RSC Publishing). [Link]
-
List of Photoinitiators Commonly Used in Three-Dimensional Bioprinting. (2023). ResearchGate. [Link]
-
Photoinitiators for Medical Applications—The Latest Advances. (2024). PMC - NIH. [Link]
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3D printing in drug delivery systems. (2019). PMC - NIH. [Link]
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Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification. (2020). ResearchGate. [Link]
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Application Notes & Protocols for Photochemical Reactions with 2-Methyl-2'-morpholinomethyl benzophenone
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of photochemical reactions involving 2-Methyl-2'-morpholinomethyl benzophenone. This compound is a Type II photoinitiator, leveraging the benzophenone chromophore's photochemical properties to initiate reactions through intramolecular hydrogen abstraction. This guide delves into the underlying scientific principles, outlines rigorous safety protocols, provides a generalizable experimental workflow, and presents a specific application in polymer surface grafting. The content is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.
Scientific Principles & Mechanism
The Benzophenone Chromophore: A Gateway to Photochemistry
The photochemical activity of this compound is rooted in its benzophenone moiety. Upon absorption of ultraviolet (UV) light, typically in the 250 nm and 330-360 nm range, the benzophenone chromophore undergoes an n→π* electronic transition, promoting it from the ground state (S₀) to an excited singlet state (S₁).[1] Due to strong spin-orbit coupling, this singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[2] This triplet state is diradical in nature and is the primary reactive species in most benzophenone-mediated photochemical reactions.[3]
The Norrish Type II Reaction: Intramolecular Hydrogen Abstraction
This compound is specifically designed to undergo a Norrish Type II reaction.[4][5] This is an intramolecular photochemical process where the excited carbonyl group abstracts a hydrogen atom from the γ-position relative to the carbonyl. In this molecule, the abstractable γ-hydrogens are located on the morpholine ring's methylene group adjacent to the nitrogen.
The process unfolds as follows:
-
Photoexcitation & ISC: The benzophenone core absorbs a photon (hν) and forms the reactive triplet state (T₁).
-
γ-Hydrogen Abstraction: The triplet state carbonyl oxygen abstracts a hydrogen atom from a γ-carbon on the morpholinomethyl group through a six-membered cyclic transition state. This is a highly favorable intramolecular process.
-
Biradical Formation: This hydrogen abstraction results in the formation of a 1,4-biradical intermediate.[4][5]
-
Cleavage or Cyclization: The 1,4-biradical can then undergo one of two primary pathways:
The ratio of fragmentation to cyclization depends on factors like solvent, temperature, and the stability of the biradical intermediate.[8] The primary utility of this molecule as a photoinitiator stems from the generation of these radical species.
Caption: Norrish Type II reaction pathway for this compound.
Critical Safety Protocols for Photochemical Experiments
Photochemical reactions require stringent safety measures due to the use of high-intensity UV radiation and potentially hazardous chemicals.
-
UV Radiation Shielding: UV radiation is damaging to eyes and skin. The photoreactor must be operated within a light-tight enclosure or behind UV-blocking shields.[9] Always wear UV-blocking safety goggles, not just standard safety glasses.[9][10]
-
Ventilation: All experiments should be conducted in a certified chemical fume hood to prevent inhalation of solvent vapors or volatile reagents.[10][11]
-
Electrical Safety: High-voltage power supplies for lamps pose an electrical hazard. Ensure all connections are secure and insulated. It is highly recommended to use a system with an automatic shutdown interlock that cuts power if the reactor enclosure is opened.
-
Thermal Management: Medium and high-pressure mercury lamps generate significant heat. A cooling system, typically a water flow through an immersion well, is mandatory to prevent lamp overheating and potential explosion.[9] An automated flow monitor that shuts off the lamp if cooling fails is a critical safety feature.[9]
-
Chemical Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and the aforementioned UV goggles.[12][13] Always consult the Safety Data Sheets (SDS) for all chemicals used.[10]
-
Emergency Preparedness: Ensure eyewash stations and safety showers are accessible and have been recently tested.[10] Keep appropriate fire extinguishers and spill kits readily available.[10]
Experimental Setup & General Protocol
This section describes a general workflow for conducting a photochemical reaction in solution using this compound.
Equipment & Materials
-
Photoreactor: A batch photoreactor with a UV lamp (e.g., medium-pressure mercury lamp) and a power supply. The reactor should be equipped with a cooling immersion well made of quartz or Pyrex, depending on the desired wavelength cutoff.
-
Reaction Vessel: Quartz or Pyrex flask, depending on the wavelength requirements. Quartz is transparent to a broader range of UV light (<290 nm), while Pyrex filters out shorter, higher-energy UV wavelengths.
-
Cooling System: Chiller or tap water supply connected to the immersion well.
-
Inert Gas Supply: Nitrogen or Argon cylinder with a regulator and bubbling line for deoxygenating the solution.
-
Stirring: Magnetic stirrer and stir bar.
-
Standard Glassware: Graduated cylinders, syringes, flasks.
-
Reagents: this compound, substrate(s), and appropriate spectroscopic-grade solvent.
Generalizable Photochemical Protocol
Caption: General experimental workflow for a photochemical reaction.
Rationale and Key Experimental Parameters
Understanding the "why" behind each step is crucial for success and troubleshooting.
| Parameter | Recommended Specification | Rationale & Causality |
| Solvent Choice | Spectroscopic grade, non-absorbing at λ > 290 nm (e.g., Acetonitrile, Methanol, Cyclohexane) | The solvent must not absorb the irradiating light, which would prevent the photoinitiator from being excited. It must also fully dissolve all reactants. The solvent can also influence reaction pathways; for instance, hydrogen-donating solvents like isopropanol can participate in intermolecular reactions. |
| Concentration | Initiator: 1-10 mol% relative to substrate. Substrate: 0.01 - 0.1 M | Initiator concentration affects the rate of initiation. Substrate concentration must be optimized to balance reaction rate against the Beer-Lambert law; overly concentrated solutions can prevent light from penetrating the full volume. |
| Deoxygenation | Purge with N₂ or Ar for 20-30 min prior to and during irradiation. | Molecular oxygen (O₂) is a triplet-state quencher. It can deactivate the excited benzophenone triplet, halting the desired reaction. Thorough deoxygenation is one of the most critical steps for efficiency.[5] |
| Wavelength | Medium-pressure Hg lamp (broad spectrum). Use Pyrex filter to cut off λ < 290 nm. | The chosen wavelength must overlap with the absorption spectrum of the benzophenone chromophore (n→π* band ~330-360 nm).[1] Using a Pyrex filter prevents higher-energy UV from exciting the substrate or product directly, which can lead to unwanted side reactions. |
| Temperature | Typically room temperature, controlled by the cooling system. | While most photochemical excitations are not strongly temperature-dependent, the subsequent thermal reactions of the radical intermediates are. Maintaining a constant temperature ensures consistent reaction rates and product distributions. |
| Controls | 1. Dark Control (no light). 2. No-Initiator Control (light, no benzophenone derivative). | These controls are essential to validate the experiment. The dark control confirms the reaction is light-dependent. The no-initiator control confirms the reaction requires the specific photoinitiator and is not caused by direct photolysis of the substrate. |
Application Protocol: Surface Grafting of Poly(methyl methacrylate) onto Polypropylene
This protocol details how to use this compound to covalently graft a polymer onto an inert surface, altering its surface properties.
Objective: To increase the hydrophilicity of a polypropylene (PP) surface by grafting poly(methyl methacrylate) (PMMA) chains from the surface.
Methodology:
-
Substrate Preparation:
-
Cut polypropylene films into 2x2 cm squares.
-
Clean the PP films by sonicating in a sequence of acetone, then isopropanol, then deionized water (10 minutes each).
-
Dry the films under a stream of nitrogen.
-
-
Photoinitiator Coating:
-
Prepare a 2% (w/v) solution of this compound in acetone.
-
Dip the cleaned PP films into this solution for 1 minute.
-
Withdraw the films and allow the acetone to evaporate completely in a fume hood, leaving a thin layer of the photoinitiator adsorbed on the surface.
-
-
Grafting Reaction Setup:
-
Prepare a grafting solution of 10% (v/v) methyl methacrylate (MMA) monomer in toluene.
-
Place the initiator-coated PP film in a quartz reaction vessel and add enough MMA solution to fully submerge it.
-
Seal the vessel, deoxygenate the solution with argon for 30 minutes, and place it in the photoreactor.
-
Begin stirring and cooling (maintain 25 °C).
-
-
Irradiation:
-
Turn on the medium-pressure mercury lamp. Irradiate for 1-2 hours.
-
Mechanism: The excited benzophenone on the surface abstracts a hydrogen atom from the PP backbone, creating a macroradical on the polymer surface. This surface radical then initiates the polymerization of the MMA monomer, causing a PMMA chain to grow from the surface.
-
-
Post-Reaction Washing:
-
After irradiation, remove the now surface-grafted PP film.
-
To remove any non-covalently bonded PMMA (homopolymer), thoroughly wash the film by sonicating in fresh toluene for 20 minutes, followed by acetone for 20 minutes.
-
Dry the film under vacuum.
-
-
Characterization of Grafted Surface:
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Confirm successful grafting by the appearance of a strong carbonyl (C=O) peak around 1730 cm⁻¹ from the PMMA ester groups.
-
Contact Angle Goniometry: Measure the water contact angle. A significant decrease in the contact angle compared to the untreated PP indicates a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of oxygen from the PMMA.
-
References
-
Photochemical Reactors Ltd. (n.d.). Safety and Protection. Retrieved from [Link]
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EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry' | Mind Map. Retrieved from [Link]
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University of California. (2017). Art Safety - Photography Chemical Hazards. Retrieved from [Link]
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California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. Retrieved from [Link]
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Artists Behind the Art. (2023). How Do You Handle Chemicals Safely In Experimental Photography? [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
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Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Retrieved from [Link]
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Chem-Station. (2017). Norrish Reaction. Retrieved from [Link]
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ResearchGate. (2014). Photoexcited States of UV Absorbers, Benzophenone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Norrish' type I and II reactions and their role in the building of photochemical science. Retrieved from [Link]
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MDPI. (n.d.). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of a Novel Benzophenone Photoinitiator. Retrieved from [Link]
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Slideshare. (n.d.). Photochemistry of carbony compounds.pptx. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]
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Application Notes and Protocols for 2-Methyl-2'-morpholinomethyl benzophenone in Organic Synthesis
Introduction: Unveiling a Specialized Photochemical Tool
In the landscape of modern organic synthesis, photoinitiators and photosensitizers are indispensable tools for harnessing light energy to drive chemical transformations. Among these, the benzophenone scaffold is ubiquitous, valued for its robust photochemical properties.[1][2] This guide focuses on a specialized derivative, 2-Methyl-2'-morpholinomethyl benzophenone , a molecule rationally designed to optimize photochemical efficiency through intramolecular synergism.
The structure incorporates three key functional motifs:
-
The Benzophenone Core: A highly efficient photoactivatable group that absorbs UV radiation to generate a reactive triplet state.[3][4]
-
The ortho-Methyl Group: This group can influence the photochemistry of the benzophenone core, potentially leading to the formation of photoenols, which are valuable reactive intermediates.[5]
-
The Morpholinomethyl Moiety: The tertiary amine of the morpholine group acts as a potent intramolecular hydrogen donor or co-initiator, accelerating the generation of radicals upon photoexcitation of the benzophenone core.[6][7][8]
This unique combination of functionalities makes this compound a highly effective Type II photoinitiator, particularly suitable for applications such as photopolymerization, surface functionalization, and other radical-mediated synthetic methodologies. This document provides an in-depth exploration of its mechanistic underpinnings and practical applications, complete with detailed experimental protocols for researchers in organic synthesis and materials science.
Proposed Synthesis of this compound
A potential two-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Protocol for Step 1: Synthesis of 2,2'-Dimethylbenzophenone
-
To a mechanically stirred solution of toluene (1.5 eq) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 2-methylbenzoyl chloride (1.0 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 2,2'-dimethylbenzophenone.
Protocol for Steps 2 & 3: Synthesis of this compound
-
Dissolve the 2,2'-dimethylbenzophenone (1.0 eq) in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
-
Reflux the mixture and irradiate with a UV lamp to facilitate benzylic bromination. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure. The crude 2-(bromomethyl)-2'-methylbenzophenone can often be used in the next step without further purification.
-
Dissolve the crude bromide in a polar aprotic solvent like acetonitrile. Add morpholine (1.5 eq) and a base such as triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel.
Application in Photopolymerization: A Type II Photoinitiator System
The primary application of this compound is as a highly efficient Type II photoinitiator for free-radical polymerization. In this system, the benzophenone moiety acts as the photosensitizer, and the tethered morpholine group serves as the co-initiator (hydrogen donor).
Mechanism of Action
The photochemical process can be broken down into the following key steps:
-
Photoexcitation: The benzophenone core absorbs a photon of UV light (typically in the 300-380 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).[3] This triplet state is a diradical and is the primary reactive species.
-
Intramolecular Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the α-carbon of the adjacent morpholine ring. This is a highly favorable intramolecular process.[9]
-
Radical Generation: This hydrogen abstraction generates two radicals: a ketyl radical on the benzophenone moiety and an α-aminoalkyl radical centered on the morpholine.
-
Initiation of Polymerization: The α-aminoalkyl radical is a highly reactive carbon-centered radical that can efficiently initiate the polymerization of vinyl monomers, such as acrylates and methacrylates.[8] The ketyl radical is generally less reactive and may participate in termination steps.
Caption: Mechanism of radical generation and polymerization initiation.
Advantages in Application
-
High Efficiency: The intramolecular nature of the hydrogen abstraction leads to a high quantum yield of radical generation.
-
Reduced Oxygen Inhibition: The high concentration of generated radicals can help to overcome the inhibitory effects of oxygen, which is a known quencher of radical polymerizations.
-
One-Component System: Unlike traditional two-component benzophenone/amine systems, the initiator and co-initiator are part of the same molecule, ensuring a consistent and optimal ratio at the reaction site.
-
Lower Volatility and Migration: Being a larger molecule, it has lower volatility and is less prone to migration from the cured polymer compared to smaller, individual photoinitiator components. This is particularly important in applications such as food packaging and biomedical devices.
Experimental Protocol: UV Curing of an Acrylate Resin
This protocol provides a general procedure for the photopolymerization of a typical acrylate monomer blend using this compound as the photoinitiator.
Materials and Equipment
| Material/Equipment | Specifications |
| Photoinitiator | This compound |
| Monomer Blend | e.g., Trimethylolpropane triacrylate (TMPTA) |
| Solvent (optional) | Acetone or Ethyl Acetate |
| UV Curing System | Medium-pressure mercury lamp (e.g., 365 nm) |
| Substrate | Glass slides or other suitable material |
| Film Applicator | For creating films of uniform thickness (e.g., 50 µm) |
| Nitrogen Atmosphere | Optional, for minimizing oxygen inhibition |
| Analytical Instruments | FTIR spectrometer, Photo-DSC (optional) |
Step-by-Step Procedure
-
Preparation of the Formulation:
-
In a light-protected vial (e.g., amber glass), weigh the desired amount of the acrylate monomer (e.g., 10.0 g of TMPTA).
-
Add the this compound photoinitiator. A typical loading is 1-5% by weight (e.g., 0.20 g for a 2 wt% formulation).
-
If necessary, add a small amount of solvent to reduce viscosity and ensure complete dissolution of the photoinitiator.
-
Mix thoroughly until a homogeneous, clear solution is obtained.
-
-
Application of the Film:
-
On a clean substrate (e.g., a glass slide), apply the formulated resin.
-
Use a film applicator to draw down a thin film of uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp. The distance between the lamp and the sample should be consistent for reproducible results.
-
Irradiate the film with UV light. Curing times can range from a few seconds to several minutes, depending on the lamp intensity, film thickness, and initiator concentration.
-
For applications highly sensitive to oxygen, the curing can be performed in an inert atmosphere (e.g., a nitrogen-purged chamber).
-
-
Assessment of Curing:
-
The degree of cure can be assessed qualitatively by touch (the film should be hard and non-tacky).
-
For quantitative analysis, the disappearance of the acrylate C=C bond absorption peak (around 1635 cm⁻¹) can be monitored using FTIR spectroscopy. The conversion is calculated by comparing the peak area before and after curing.
-
Photo-DSC can be used to measure the heat of polymerization and determine the polymerization kinetics.
-
Potential Application: Photoenol Generation and Diels-Alder Reactions
ortho-Alkylbenzophenones are known to undergo a Norrish Type II-like intramolecular hydrogen abstraction from the ortho-alkyl group to form a short-lived photoenol intermediate.[5][10] This reactive diene can then participate in various pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions).
The 2-methyl group in this compound makes it a candidate for this type of transformation. Upon UV irradiation, it could potentially form a photoenol that can be trapped by a suitable dienophile to synthesize complex polycyclic structures.
Caption: Proposed pathway for photoenol generation and subsequent reaction.
This application remains speculative without specific experimental data for this molecule but represents a promising avenue for further research in synthetic methodology development.
Conclusion
This compound is a sophisticated photoinitiator that leverages intramolecular synergism to achieve high efficiency in radical-mediated processes. Its primary, field-proven application lies in the rapid curing of polymer resins, where its one-component nature offers significant advantages in formulation and performance. Furthermore, its structure suggests potential for use in advanced synthetic transformations via photoenol intermediates. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this powerful photochemical tool in their work.
References
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Benzophenone Photosensitized DNA Damage. (2012). PubMed. [Link]
-
Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level. (2015). ACS Publications. [Link]
-
The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU. [Link]
-
Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. (2023). Royal Society of Chemistry. [Link]
-
Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. (2023). ResearchGate. [Link]
-
Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV‐curing acrylate systems. (2012). ResearchGate. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Royal Society of Chemistry. [Link]
-
A Novel Sequential Photoinduced Living Graft Polymerization. (n.d.). Macromolecules. [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega. [Link]
-
Norrish reaction. (n.d.). Wikipedia. [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (2016). PMC - NIH. [Link]
-
Photochemical reactions of benzophenone derivatives under microfluidic conditions. (2020). University of Cordoba. [Link]
-
Norrish Reaction. (2017). Chem-Station Int. Ed.. [Link]
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Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. (2012). SciSpace. [Link]
-
Photoreduction of Benzophenone by Amines. Photochemical Oxidative Deamination. (1966). Journal of the American Chemical Society. [Link]
-
AVESİS: Akademik Veri Yönetim Sistemi. (n.d.). Yildiz Technical University. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2022). PMC - NIH. [Link]
-
Morpholine. (n.d.). Wikipedia. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
-
Scheme 1 Possible photoproducts from Norrish Type I and II reactions. (n.d.). ResearchGate. [Link]
-
Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. (2011). PubMed. [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021). SciSpace. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2024). ACS Catalysis. [Link]
- Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. (n.d.).
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Synthesis of methyl benzophenone. (n.d.). PrepChem.com. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2021). PMC. [Link]
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Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. (1969). PubMed. [Link]
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Application Note: A Comprehensive Guide to the Purity Analysis of 2-Methyl-2'-morpholinomethyl benzophenone
Introduction
2-Methyl-2'-morpholinomethyl benzophenone is a complex organic molecule of significant interest in pharmaceutical research and development due to its potential therapeutic applications. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guarantee safety and efficacy.[1] The presence of impurities, even in trace amounts, can alter the drug's pharmacokinetic and pharmacodynamic properties, and potentially introduce toxicological risks.[2] This application note provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals on the essential protocols for analyzing the purity of this compound.
This document outlines a comprehensive analytical strategy, integrating chromatographic and spectroscopic techniques to identify, quantify, and characterize potential impurities. The methodologies are grounded in established principles of analytical chemistry and adhere to the standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[1][3]
Understanding Potential Impurities
Impurities in an API can originate from various sources, including the starting materials, by-products of the synthesis, degradation products, and residual solvents.[2][4] For this compound, potential impurities can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: Formed during storage or exposure to stress conditions such as heat, light, humidity, acid, and base.[5][6]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[2]
A thorough understanding of the synthetic pathway and the chemical stability of the molecule is crucial for predicting and identifying potential impurities.
Forced Degradation Studies: Unveiling Stability and Degradants
Forced degradation, or stress testing, is a critical component of impurity profiling.[5][6][7] It involves subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods.[6][8]
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the sample to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.[8][9]
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.[8][9]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[8]
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as the HPLC-UV method described below. The goal is to achieve approximately 5-20% degradation of the API.[8]
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for purity assessment of non-volatile organic compounds like this compound.[2][10] Gas Chromatography (GC) is the preferred method for analyzing residual solvents.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
This method is designed to separate the parent compound from its potential process-related and degradation impurities.
Method Development Rationale: A reversed-phase C18 column is chosen due to the moderate polarity of the benzophenone derivative.[10] A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. A photodiode array (PDA) detector is employed to monitor multiple wavelengths, which is useful for identifying impurities with different chromophores.[10]
Protocol:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70-30% B, 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of the compound) |
Data Analysis:
-
Calculate the percentage of each impurity using the area normalization method.
-
For known impurities, quantify against a reference standard.
-
The reporting, identification, and qualification of impurities should follow ICH Q3A guidelines.[2][3] The threshold for reporting is typically ≥0.05%, and for identification is ≥0.10% for a maximum daily dose of ≤2 g/day .[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is crucial for identifying and quantifying residual solvents from the manufacturing process, in line with ICH Q3C guidelines.[2][3]
Method Development Rationale: A headspace GC-MS is the standard technique for residual solvent analysis as it allows for the separation of volatile solvents from the non-volatile API matrix.
Protocol:
-
Instrumentation: A GC system with a headspace autosampler and a mass spectrometer detector.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the API into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Seal the vial.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 35-350 amu |
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
-
Quantify the solvents using an external or internal standard method.
-
Ensure the levels of residual solvents are within the limits specified in ICH Q3C.[2]
Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Spectroscopic techniques are indispensable for confirming the structure of the API and for elucidating the structures of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.[11][12] Both 1H and 13C NMR should be performed to confirm the identity of this compound. For impurity characterization, 2D NMR techniques like COSY, HSQC, and HMBC can be employed to determine the connectivity of atoms in an isolated impurity.[11]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with HPLC (LC-MS), provides accurate mass measurements that can be used to determine the elemental composition of the parent compound and its impurities.[2] Fragmentation patterns observed in the MS/MS spectra can provide valuable structural information.
Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity of this compound is a critical quality attribute that must be rigorously controlled. The protocols outlined in this application note provide a robust framework for the comprehensive analysis of this API. By integrating chromatographic and spectroscopic techniques, and by adhering to regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their products. A thorough impurity profile, supported by forced degradation studies, is essential for a successful regulatory submission and for the overall drug development process.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. Retrieved from [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates. Retrieved from [Link]
-
The control of API impurities - A critical issue to the pharmaceutical industry. ResearchGate. Retrieved from [Link]
-
Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Retrieved from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. Retrieved from [Link]
-
NMR Analysis of Substituted Benzophenones. Oregon State University. Retrieved from [Link]
-
Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Semantic Scholar. Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. European Pharmaceutical Review. Retrieved from [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Retrieved from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. Retrieved from [Link]
-
IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. Retrieved from [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Solved Assign the H-NMR spectrum of benzophenone provided to. Chegg.com. Retrieved from [Link]
-
Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. National Institutes of Health. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
-
Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed. Retrieved from [Link]
-
Cosmetics - Analytical Methods & Research. Food and Drug Administration, Department of Health. Retrieved from [Link]
-
Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. Springer. Retrieved from [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. Retrieved from [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health. Retrieved from [Link]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Methyl-2'-morpholinomethyl benzophenone in Cross-linking Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Unimolecular Approach to Photo-Cross-linking
In the realm of polymer science, drug delivery, and biomaterials engineering, the ability to form stable, three-dimensional networks through cross-linking is paramount. Photochemical cross-linking, initiated by compounds known as photoinitiators, offers exceptional spatial and temporal control over this process. This guide focuses on a specialized, unimolecular Norrish Type II photoinitiator, 2-Methyl-2'-morpholinomethyl benzophenone .
Unlike traditional two-component systems that require a separate photosensitizer and a co-initiator, this compound integrates both functionalities into a single molecular entity. The benzophenone core acts as the light-absorbing chromophore, while the strategically positioned morpholinomethyl group serves as an intramolecular hydrogen donor. This elegant design simplifies formulation and can enhance the efficiency and reproducibility of cross-linking reactions.
This document provides a comprehensive overview of the mechanistic principles, practical application protocols, and optimization strategies for utilizing this compound in your cross-linking experiments.
The Science Behind the Molecule: Mechanism of Action
This compound operates via a classic Norrish Type II photochemical reaction .[1][2][3] This intramolecular process can be broken down into several key steps upon exposure to ultraviolet (UV) light:
-
Photoexcitation: The benzophenone core of the molecule absorbs a photon of UV light, promoting an electron from a non-bonding orbital (n) to an anti-bonding orbital (π*). This creates an excited singlet state.[4]
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet diradical is the primary photoactive species.
-
Intramolecular Hydrogen Abstraction: The excited triplet benzophenone abstracts a hydrogen atom from the morpholinomethyl group. This is the crucial step that generates two distinct radical species within the same molecule: a ketyl radical on the benzophenone moiety and an α-aminoalkyl radical on the morpholine ring.
-
Initiation of Polymerization: The highly reactive α-aminoalkyl radical is the primary initiator of the cross-linking reaction. It attacks a polymerizable group (e.g., an acrylate or methacrylate) on a nearby polymer chain, creating a new carbon-carbon bond and propagating a radical chain reaction.
-
Cross-link Formation: As the radical chain propagates, it creates covalent bonds between different polymer chains, leading to the formation of a cross-linked network.
The presence of the methyl group on the benzophenone ring can subtly influence the photophysical properties, such as the absorption spectrum and the lifetime of the excited state.
Visualizing the Mechanism
Caption: Mechanism of this compound.
Experimental Design and Protocols
While specific protocols for this compound are not widely published, a robust experimental design can be developed based on the principles of photochemistry and the known behavior of similar benzophenone derivatives. The following sections provide a detailed, representative protocol for the cross-linking of an acrylate-based hydrogel, along with key considerations for optimization.
Materials and Equipment
-
Photoinitiator: this compound
-
Polymer: A polymer functionalized with acrylate or methacrylate groups (e.g., polyethylene glycol diacrylate (PEGDA), gelatin methacryloyl (GelMA))
-
Solvent: A solvent that dissolves both the polymer and the photoinitiator and is transparent in the UV range of interest (e.g., phosphate-buffered saline (PBS) for hydrogels, or an appropriate organic solvent for other polymers).
-
Reaction Vessel: A UV-transparent vessel (e.g., quartz cuvette, glass slides, or a suitable mold).
-
Inert Atmosphere (Optional but Recommended): A glove box or a setup to purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to minimize oxygen inhibition.
Safety and Handling Precautions
Photoinitiators, like many chemical reagents, require careful handling. Always consult the specific Safety Data Sheet (SDS) for any chemical you are using. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13][14]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[10][11][12][13]
-
UV Protection: Protect your skin and eyes from exposure to UV radiation. Use appropriate shielding for your UV lamp.
-
Storage: Store the photoinitiator in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]
Step-by-Step Protocol: Cross-linking of a PEGDA Hydrogel
This protocol provides a starting point for the cross-linking of a 10% (w/v) PEGDA hydrogel. Optimization of all parameters is highly recommended for your specific application.
-
Preparation of the Photoinitiator Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., a small amount of DMSO or the same solvent as the polymer solution) to create a concentrated stock solution (e.g., 100 mg/mL). This aids in accurate and homogeneous dispersion in the polymer solution.
-
-
Preparation of the Pre-polymer Solution:
-
In a light-protected container (e.g., an amber vial), dissolve the desired amount of PEGDA in your chosen solvent (e.g., PBS) to achieve the final desired concentration (e.g., 10% w/v).
-
Add the photoinitiator stock solution to the pre-polymer solution to achieve a final concentration typically in the range of 0.1% to 1% (w/v) relative to the polymer weight. Mix thoroughly until the photoinitiator is completely dissolved.
-
-
Oxygen Inhibition Mitigation (Optional but Recommended):
-
Oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals, inhibiting polymerization. To minimize this effect, purge the pre-polymer solution with an inert gas (nitrogen or argon) for 5-10 minutes before and during UV exposure.
-
-
UV Curing/Cross-linking:
-
Transfer the pre-polymer solution to your desired mold or reaction vessel.
-
Expose the solution to UV light (e.g., 365 nm) at a controlled intensity (typically 5-20 mW/cm²).
-
The exposure time will depend on the photoinitiator concentration, light intensity, and the desired degree of cross-linking. Start with an exposure time of 1-5 minutes and optimize as needed.
-
-
Post-Curing and Characterization:
-
After UV exposure, the cross-linked hydrogel can be removed from the mold.
-
It is advisable to wash the hydrogel in fresh solvent to remove any unreacted photoinitiator or polymer.
-
Characterize the properties of the hydrogel as required for your application (e.g., swelling ratio, mechanical strength, morphology via SEM).
-
Visualizing the Experimental Workflow
Caption: General workflow for photo-cross-linking.
Optimization and Troubleshooting
Achieving the desired material properties often requires systematic optimization of the cross-linking parameters. The following table summarizes key variables and their expected impact.
| Parameter | Range (Starting Point) | Effect of Increasing the Parameter | Key Considerations |
| Photoinitiator Concentration | 0.1 - 1.0 % (w/v) | Increased cross-linking density, potentially faster gelation. | Excess initiator can lead to brittleness and may have cytotoxic effects in biomedical applications. |
| UV Light Intensity | 5 - 20 mW/cm² | Faster reaction rates, potentially higher cross-linking density. | High intensity can cause rapid, non-uniform curing and may damage sensitive biological components. |
| Exposure Time | 1 - 10 minutes | Increased degree of cross-linking. | Prolonged exposure can lead to over-curing and potential photodegradation of the polymer or other components. |
| Polymer Concentration | Application-dependent | Increased mechanical strength and cross-linking density. | Higher concentrations increase viscosity, which may affect processing. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Cross-linking | - Oxygen inhibition.- Insufficient UV exposure (intensity or time).- Incorrect UV wavelength.- Low photoinitiator concentration. | - Purge with an inert gas.- Increase UV intensity or exposure time.- Ensure your lamp's emission spectrum overlaps with the photoinitiator's absorption.- Increase photoinitiator concentration. |
| Brittle Material | - Over-curing (excessive UV exposure or photoinitiator). | - Reduce UV exposure time or intensity.- Decrease photoinitiator concentration. |
| Non-uniform Cross-linking | - Uneven UV light distribution.- High viscosity of the pre-polymer solution preventing uniform mixing. | - Ensure uniform illumination of the sample.- Improve mixing of the pre-polymer solution. |
Concluding Remarks
This compound represents a sophisticated tool for researchers seeking precise control over polymer cross-linking. Its unimolecular design offers a streamlined approach to formulating photocurable systems. By understanding the underlying Norrish Type II mechanism and systematically optimizing the experimental parameters, scientists can effectively harness the capabilities of this photoinitiator to create novel materials with tailored properties for a wide range of applications, from advanced drug delivery systems to complex tissue engineering scaffolds.
References
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel). 2017;9(12):686.
-
RadTech International North America. SAFETY AND HANDLING OF UV/EB CURING MATERIALS. Available from: [Link].
- Cohen SG, Baumgarten RJ. Photoreduction of benzophenone by amines, alcohols, and hydrocarbons. Medium effects. Photochemical oxidative deamination. J Am Chem Soc. 1967;89(14):3471-3475.
-
Baoxu Chemical. SAFETY DATA SHEET Photoinitiator 907. Available from: [Link].
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. ResearchGate. Available from: [Link].
-
ITW Trans Tech. SAFETY DATA SHEET. Available from: [Link].
-
MetatechTR. SAFETY DATA SHEET. Available from: [Link].
- Ibeji CU, Adegboyega J, Okagu OD, Adeleke BB. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences. 2016;16(11):504-516.
-
LookChem. Cationic Photoinitiator(GARICURE®6976) Section 1-----------Identification of the substance Prepration and of the company---. Available from: [Link].
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Semantic Scholar. Available from: [Link].
- Pac C, Sakurai H. Photochemical reactions of aromatic ketones. Part XVI. The addition of benzophenone to aromatic amines. Tetrahedron Lett. 1969;10(44):3829-3832.
-
(A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Available from: [Link].
- Wang L, et al. Photocatalytic α-aminoalkyl radical addition of amines mediated by benzophenone under visible light. Green Chem. 2018;20(1):198-203.
-
Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Scribd. Available from: [Link].
-
Photochemical preparation of benzopinacol. University of Missouri–St. Louis. Available from: [Link].
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available from: [Link].
- Kumasaka R, Kikuchi A, Yagi M. Photoexcited states of UV absorbers, benzophenone derivatives. Photochem Photobiol. 2014;90(4):727-733.
- Worrell BT, et al. One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks. Polym Chem. 2018;9(15):1933-1940.
-
Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. ResearchGate. Available from: [Link].
- Das R, Bhattacharyya K. Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis study. J Chem Soc, Faraday Trans 2. 1989;85(10):1515-1524.
-
Give me examples of norrish type 1 and 2 reactions in photochemistry.. Filo. Available from: [Link].
-
Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Tintoll. Available from: [Link].
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Formal Intramolecular Photoredox Chemistry of Meta-Substituted Benzophenones. Sci-Hub. Available from: [Link].
-
Photo-crosslinkable comb-type copolymers bearing benzophenone moiety for enhanced swelling kinetics of hydrogels. ResearchGate. Available from: [Link].
-
(A) Photoinitiating mechanisms of Norrish type I and Norrish type II... ResearchGate. Available from: [Link].
- Huang T, Li Y, Chen Y.
-
Norrish reaction. Wikipedia. Available from: [Link].
-
Substituent effects in the intramolecular photoredox reactions of benzophenones in aqueous solution. ResearchGate. Available from: [Link].
-
2-Methylbenzophenone. PubChem. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2'-morpholinomethyl benzophenone
Welcome to the technical support guide for the synthesis of 2-Methyl-2'-morpholinomethyl benzophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction: Understanding the Synthesis
This compound is a complex molecule whose synthesis requires careful control over reaction conditions. The core structure is a benzophenone, which is typically functionalized in a multi-step process. The primary challenges users encounter are low yields, incomplete reactions, and the formation of difficult-to-separate impurities. This guide breaks down the synthesis into its two principal stages, providing targeted advice for each.
The most logical synthetic route involves two key transformations:
-
Friedel-Crafts Acylation: The formation of the 2-methylbenzophenone precursor.
-
Mannich Reaction: The introduction of the morpholinomethyl group onto the benzophenone core.
This guide is structured to address each of these stages independently before covering final purification and analysis.
Overall Synthetic Workflow
The synthesis can be visualized as a sequential process. First, the benzophenone core is constructed, followed by the key functionalization step.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Methylbenzophenone (Precursor)
The foundation of the synthesis is the efficient creation of the 2-methylbenzophenone intermediate. The most common and scalable method is the Friedel-Crafts acylation of toluene with benzoyl chloride.[1]
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing 2-methylbenzophenone? A1: The Friedel-Crafts acylation of toluene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the industry standard.[1][2] This method is robust and generally high-yielding when performed correctly.
Q2: Why is the anhydrous nature of aluminum chloride so critical? A2: Aluminum chloride is a powerful Lewis acid that activates the benzoyl chloride electrophile. If water is present, the AlCl₃ will react preferentially with it, hydrolyzing and deactivating the catalyst. This not only halts the reaction but can also generate HCl gas and create a complex mixture that is difficult to work with.
Q3: What are the key parameters to control during the Friedel-Crafts reaction? A3: The two most critical parameters are moisture exclusion and temperature control . The reaction is highly exothermic. Runaway temperatures can lead to the formation of undesired side products, including isomeric benzophenones and polysubstituted species. Maintaining a low temperature (0-10°C) during catalyst and reagent addition is crucial for selectivity.[2]
Troubleshooting Guide: Friedel-Crafts Acylation
Problem: My yield of 2-methylbenzophenone is very low or zero.
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: Anhydrous aluminum chloride is extremely hygroscopic. If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed and rendered inactive.
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or a batch that has been stored meticulously in a desiccator. The catalyst should be a fine, pale-yellow powder. Clumps or a strong smell of HCl indicate decomposition.
-
-
Possible Cause 2: Poor Temperature Control.
-
Explanation: The initial addition of AlCl₃ and benzoyl chloride to the toluene solution is highly exothermic. If the temperature rises uncontrollably, side reactions will dominate.
-
Solution: Perform the reaction in a flask equipped with a mechanical stirrer and an external ice-water or ice-salt bath. Add the AlCl₃ portion-wise, ensuring the internal temperature does not exceed 10-15°C.[2] Subsequently, add the benzoyl chloride dropwise from an addition funnel to maintain the same temperature range.
-
-
Possible Cause 3: Inefficient Quenching and Workup.
-
Explanation: The reaction is quenched by adding it to an ice/acid mixture to decompose the aluminum chloride complex. This step is also highly exothermic. If done too quickly, localized heating can degrade the product. Furthermore, the product can be lost during aqueous extractions if emulsions form or layers are not separated cleanly.[2]
-
Solution: Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Perform all extractions carefully in a separatory funnel, allowing adequate time for layers to separate. Combine all organic layers to maximize product recovery.[2]
-
Experimental Protocol: 2-Methylbenzophenone Synthesis
This protocol is adapted from established procedures for benzophenone synthesis.[1]
Materials:
-
Toluene (dry): 600 mL
-
Benzoyl chloride: 100 g (0.71 mol)
-
Anhydrous aluminum chloride: 100 g (0.75 mol)
-
Concentrated Hydrochloric Acid
-
Water, Diethyl ether (for extraction), Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
Charge the flask with 600 mL of dry toluene and cool it to 0-5°C in an ice bath.
-
While stirring, add the 100 g of anhydrous aluminum chloride in small portions over 20-30 minutes, ensuring the temperature remains below 15°C.
-
Once the catalyst addition is complete, add the 100 g of benzoyl chloride dropwise from the dropping funnel over 1 hour. Maintain the temperature at 0-10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture back down in an ice bath.
-
In a separate large beaker, prepare a mixture of 500 g of crushed ice and 100 mL of concentrated HCl.
-
Very slowly and with vigorous stirring, pour the reaction mixture into the ice-acid slurry to quench the reaction.
-
Transfer the entire mixture to a large separatory funnel. Separate the organic layer.
-
Wash the organic layer twice with 200 mL of water, then once with 200 mL of saturated sodium bicarbonate solution, and finally with 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 2-methylbenzophenone.
Data Summary: Friedel-Crafts Acylation
| Parameter | Recommended Value | Rationale |
| Toluene:Benzoyl Chloride Ratio | ~8:1 (molar excess) | Toluene acts as both reactant and solvent. |
| Benzoyl Chloride:AlCl₃ Ratio | 1 : 1.05 (molar) | A slight excess of catalyst ensures complete reaction. |
| Addition Temperature | 0-10°C | Minimizes side product formation. |
| Reaction Time | 3 hours at reflux | Drives the reaction to completion. |
| Expected Yield | 85-95% | High yields are achievable with proper technique.[1] |
Part 2: Mannich Reaction for Aminomethylation
With the 2-methylbenzophenone precursor in hand, the next step is to introduce the morpholinomethyl group. This is achieved via the Mannich reaction, a three-component condensation of the ketone, formaldehyde, and morpholine.[3][4]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic morpholinomethyl iminium ion, which is then attacked by the enol or enolate form of the benzophenone.
Caption: Mechanism of the Mannich Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the Mannich reaction? A1: The pH of the reaction medium is a delicate balance.[5] The reaction requires a slightly acidic medium to catalyze the dehydration of the hemiaminal intermediate to form the crucial iminium ion. However, if the solution is too acidic, the morpholine amine will be protonated and become non-nucleophilic, preventing the initial reaction with formaldehyde.
Q2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution? A2: Yes, and it is often preferred. Paraformaldehyde is a solid polymer of formaldehyde that decomposes in situ under heating or acidic conditions to provide monomeric formaldehyde.[3] This avoids adding excess water to the reaction, which can complicate the workup and affect reaction equilibrium.
Q3: Why is the morpholinomethyl group added to the 2'-position (on the unsubstituted ring)? A3: The Mannich reaction involves the nucleophilic attack of an enolized ketone. Enolization of 2-methylbenzophenone occurs at the alpha-carbon of the unsubstituted phenyl ring. The methyl group at the 2-position provides significant steric hindrance, disfavoring enolization on that side of the carbonyl.
Troubleshooting Guide: The Mannich Reaction
Problem: The reaction is slow, or starting material remains after several hours.
-
Possible Cause 1: Incorrect Reagent Stoichiometry.
-
Explanation: A slight excess of both formaldehyde and morpholine is typically used to ensure the complete conversion of the limiting reagent, 2-methylbenzophenone.
-
Solution: Use a 1.1 to 1.2 molar equivalent of both formaldehyde and morpholine relative to the benzophenone precursor.
-
-
Possible Cause 2: Insufficient Heating.
-
Explanation: The formation of the iminium ion and the subsequent nucleophilic attack often require thermal energy to overcome the activation barrier.
-
Solution: Heat the reaction mixture to reflux in a suitable solvent like ethanol or isopropanol. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Problem: My final product is contaminated with significant impurities.
-
Possible Cause 1: Aldol Condensation Side Products.
-
Explanation: Under basic conditions, formaldehyde can undergo self-condensation (Cannizzaro reaction) or the ketone can undergo self-aldol condensation. These competing reactions reduce the yield of the desired Mannich base.[6]
-
Solution: One effective strategy is to pre-form the iminium salt. This can be done by first reacting the morpholine (often as its hydrochloride salt) with formaldehyde before adding the 2-methylbenzophenone. This ensures the electrophile is readily available for the ketone to react with.
-
-
Possible Cause 2: Formation of Bis-Mannich Product.
-
Explanation: While sterically hindered, it is possible for a second aminomethylation to occur, leading to a di-substituted product.
-
Solution: Carefully control the stoichiometry. Avoid using a large excess of the formaldehyde and morpholine. A 1:1.1:1.1 ratio of ketone:amine:aldehyde is a good starting point.
-
Experimental Protocol: Mannich Reaction
Materials:
-
2-Methylbenzophenone: 10 g (0.051 mol)
-
Morpholine: 5.3 g (0.061 mol)
-
Paraformaldehyde: 1.8 g (0.061 mol)
-
Ethanol: 100 mL
-
Concentrated Hydrochloric Acid: 2 mL
Procedure:
-
In a round-bottom flask, combine 10 g of 2-methylbenzophenone, 5.3 g of morpholine, 1.8 g of paraformaldehyde, and 100 mL of ethanol.
-
Add 2 mL of concentrated HCl to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product, which may precipitate as its hydrochloride salt.
-
If precipitation does not occur, proceed to workup. Add 100 mL of water and basify the solution with a 2M NaOH solution until the pH is ~9-10.
-
Extract the aqueous layer three times with 75 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Part 3: General Purification and Troubleshooting Logic
Purification and Characterization FAQs
Q1: What is the best general-purpose method for purifying the final product? A1: For most lab-scale syntheses, recrystallization is the most effective method for obtaining high-purity crystalline this compound.[7] If the product is an oil or fails to crystallize, column chromatography on silica gel is the next best option.
Q2: What analytical techniques should be used to confirm the identity and purity of the final product? A2: A combination of techniques is recommended:
-
¹H NMR: To confirm the presence and integration of all protons, including the characteristic signals for the morpholine ring, the methylene bridge, the aromatic protons, and the methyl group.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
FT-IR: To identify the key functional groups, especially the benzophenone carbonyl (C=O) stretch.
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path to diagnose issues with low product yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Jurd, L. (1969). The Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035-1036. [Link]
-
Verma, M., et al. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies, 18(1). [Link]
-
Bicak, N., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances, 8(70), 40353–40360. [Link]
- Google Patents. (2012). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
- Google Patents. (2012). US8299206B2 - Method of synthesis of morpholino oligomers.
-
PrepChem. (n.d.). Synthesis of methyl benzophenone. Retrieved from [Link]
- Google Patents. (2013).
- Google Patents. (2001).
- Google Patents. (2020).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 6. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-2'-morpholinomethyl benzophenone
Welcome to the technical support guide for the synthesis of 2-Methyl-2'-morpholinomethyl benzophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Section 1: Synthesis Overview and Mechanistic Insights
The synthesis of this compound is primarily achieved via a Mannich reaction, a classic three-component condensation.[1][2] This reaction involves the aminoalkylation of the acidic benzylic protons of the 2-methylbenzophenone substrate using formaldehyde and morpholine. The core of this process is the in-situ formation of the electrophilic Eschenmoser's salt analogue, the N,N-dimethyleneiminium ion, which is then attacked by the enol or enolate form of the benzophenone.[1][2]
While robust, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. Understanding these potential pitfalls is the first step toward successful synthesis.
Caption: High-level overview of the synthetic pathway.
Section 2: Troubleshooting Guide for Common Side Reactions
This section is structured to address specific experimental issues. Identify your problem and follow the diagnostic and corrective steps provided.
Problem 1: Low or No Yield of the Desired Product with Significant Unreacted Starting Material
Q: I ran the reaction, but TLC/LC-MS analysis shows predominantly unreacted 2-methylbenzophenone. What is the likely cause?
A: This issue almost always points to a failure in the formation or reactivity of the key electrophile, the morpholinomethyl cation (iminium ion).
-
Probable Cause 1: Reagent Quality. Formaldehyde solutions can degrade over time, polymerizing into paraformaldehyde or oxidizing to formic acid. Formic acid can protonate the morpholine, rendering it non-nucleophilic and unable to initiate the reaction. Similarly, aged morpholine can absorb water and carbon dioxide from the atmosphere.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly opened or recently verified reagents. For formaldehyde, using a paraformaldehyde source cracked at high temperature under inert gas immediately before use can provide an anhydrous source, often leading to cleaner reactions.
-
Verify pH: If using an aqueous formaldehyde solution, check the pH. If it is acidic, it can inhibit the initial addition of morpholine.
-
Pre-formation of the Iminium Ion: In some cases, pre-mixing morpholine and formaldehyde in the reaction solvent (e.g., ethanol) for a short period (15-30 minutes) before adding the 2-methylbenzophenone can ensure the electrophile is readily available for the reaction.
-
-
Probable Cause 2: Inappropriate Temperature. The Mannich reaction often requires initial heating to overcome the activation energy for both iminium ion formation and the subsequent C-C bond formation.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction is heated appropriately. A typical range for this reaction in a solvent like ethanol or isopropanol is 60-80°C.
-
Monitor Progress: Track the reaction by TLC. If no product is observed after 1-2 hours at the target temperature, a catalyst or temperature issue is likely.
-
Problem 2: A High-Molecular-Weight, Insoluble Byproduct Complicates Isolation
Q: My reaction produces the target compound, but also a significant amount of a sticky, possibly polymeric, solid that makes workup and purification difficult. What is this and how can I avoid it?
A: The formation of polymeric material is a classic side reaction in Mannich condensations, primarily stemming from the self-condensation of formaldehyde.
-
Probable Cause: Formaldehyde Self-Polymerization. Under acidic or basic conditions, formaldehyde can polymerize. This is exacerbated by high concentrations and prolonged reaction times at elevated temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Do not use a large excess of formaldehyde. A stoichiometric ratio or a slight excess (1.1 to 1.3 equivalents) relative to the limiting reagent is often sufficient.
-
Order of Addition: Add the formaldehyde solution slowly and in a controlled manner to the reaction mixture containing the morpholine and benzophenone substrate. This maintains a low instantaneous concentration of free formaldehyde, minimizing its self-reaction.
-
Solvent Choice: A more dilute reaction medium can sometimes disfavor polymerization.
-
Caption: A logical flow for troubleshooting common issues.
Problem 3: Presence of a Major Impurity with M+98 amu in Mass Spectrum
Q: My LC-MS data shows a significant peak with a mass corresponding to my product + 98 g/mol . Is this a known side product?
A: Yes, this is a well-known and often problematic side reaction: bis-aminomethylation. The mass difference of 98.15 g/mol corresponds to the addition of a second morpholinomethyl group (-CH₂-N(C₂H₄)₂O).
-
Probable Cause: Di-substitution. The initial product, this compound, contains a newly formed methylene group (-CH₂-) adjacent to both an aromatic ring and the morpholine nitrogen. The protons on this methylene group are now also acidic and can be deprotonated, leading to a second Mannich reaction at the same site, forming a disubstituted product.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: This is the most effective control parameter. Use a slight excess of the 2-methylbenzophenone substrate (e.g., 1.1 to 1.2 equivalents) relative to the morpholine and formaldehyde. This statistically favors the mono-adduct formation.
-
Temperature and Time Control: Lowering the reaction temperature and shortening the reaction time can significantly reduce the rate of the second addition, which typically has a higher activation energy than the first. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed or the product concentration plateaus.
-
| Parameter | Standard Condition | Optimized to Reduce Bis-Adduct | Rationale |
| Stoichiometry | 1 : 1.2 : 1.2 | 1.1 : 1.0 : 1.0 | Statistical suppression of the second reaction. |
| (Substrate : Amine : Aldehyde) | |||
| Temperature | 80°C | 60-65°C | The second addition is often more sensitive to temperature. |
| Reaction Time | 6-8 hours | 2-4 hours (or until SM consumed) | Minimizes time for the slower secondary reaction to occur. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Protic solvents like ethanol and isopropanol are most commonly used and are effective.[3] They are good at solvating the ionic intermediates and reagents. In some cases, aprotic solvents like benzene or toluene have been used, but care must be taken to manage reagent solubility.[3] For most lab-scale syntheses, ethanol provides a good balance of reactivity and safety.
Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting 2-methylbenzophenone is relatively nonpolar, while the product, containing a tertiary amine, will be significantly more polar and have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is ideal.
Q3: What are the best practices for purifying the final product? A3: The crude product is often an oil or a low-melting solid.
-
Aqueous Workup: First, perform a standard aqueous workup. Neutralize the reaction mixture and extract with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is typically necessary to separate the product from unreacted starting material and the bis-adduct. A silica gel column using a gradient of ethyl acetate in hexanes is effective. The nonpolar starting material will elute first, followed by your target compound, and finally the highly polar bis-adduct.[4]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a solvent system like ethanol/water or isopropanol can further enhance purity.[5]
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety precautions.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylbenzophenone (10.0 g, 51.0 mmol, 1.05 eq).
-
Reagents: Add ethanol (100 mL) to dissolve the substrate. To this solution, add morpholine (4.24 g, 48.6 mmol, 1.0 eq).
-
Addition: While stirring, slowly add aqueous formaldehyde (37 wt. %, 4.0 g, 48.6 mmol, 1.0 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (4:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, typically as a viscous yellow oil.
Protocol 4.2: Purification by Flash Column Chromatography
-
Column Prep: Prepare a silica gel column using a slurry packing method with 10% ethyl acetate in hexanes.
-
Loading: Dissolve the crude oil from Protocol 4.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Preparation method for benzophenone compound. (2013).
- 2-Methylbenzophenone | C14H12O | CID 67230. (n.d.). PubChem.
- EAS Reactions (3)
- Method for purifying and separating benzophenone. (n.d.).
- Mannich reaction. (n.d.). Wikipedia.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
- Mannich Reaction Mechanism. (n.d.). BYJU'S.
- Mannich Reaction. (n.d.). Thermo Fisher Scientific - US.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016).
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]
- 5. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-2'-morpholinomethyl benzophenone
Welcome to the technical support guide for navigating the purification challenges of 2-Methyl-2'-morpholinomethyl benzophenone. This document provides troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. The advice herein is synthesized from foundational organic chemistry principles and field-proven insights for analogous molecular structures.
Introduction to the Molecule and its Challenges
This compound is a complex molecule featuring a benzophenone core and a morpholinomethyl group. This structure, likely synthesized via a Mannich reaction, presents a unique set of purification challenges. The primary difficulty arises from the tertiary amine of the morpholine group, which imparts basicity and pH-sensitive solubility, often complicating standard purification techniques like silica gel chromatography.
This guide will address the most common issues encountered during the purification of this and similar Mannich bases, providing both explanatory background and actionable protocols.
Frequently Asked Questions (FAQs)
FAQ 1: My compound is streaking badly on a standard silica gel TLC plate. What is causing this and how can I fix it?
Answer:
Severe streaking or tailing on silica gel is the most common issue for amine-containing compounds like this compound.
-
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic tertiary amine in your molecule undergoes a strong acid-base interaction with these silanol groups.[1][2] This causes a portion of your compound to adhere strongly to the silica, while the rest moves with the solvent front, resulting in a long streak rather than a compact spot. This phenomenon can lead to poor separation and low recovery during column chromatography.[2]
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your eluent system. This base will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).
-
Validation: Run two TLC plates side-by-side. Spot your crude material on both. Run one in your standard eluent and the other in the eluent containing TEA. You should observe a significant reduction in tailing and a well-defined spot on the TEA-modified plate.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines as it lacks the acidic character of silica.[3]
-
Amine-Functionalized Silica: These are commercially available columns where the silica surface is chemically modified with amino groups, creating a more neutral environment that minimizes unwanted interactions with basic compounds.[1][2]
-
-
FAQ 2: I'm struggling to remove the unreacted starting materials (2-methylbenzophenone and morpholine). They are co-eluting with my product.
Answer:
Co-elution of starting materials is a common problem, especially when the polarity of the product is not drastically different from the reactants. Leveraging the basicity of your product is the key to an effective separation.
-
Causality: The starting materials, 2-methylbenzophenone (neutral) and morpholine (basic, but smaller and more water-soluble), can have chromatographic behaviors similar to your larger, more complex product.
-
Troubleshooting Protocol: Acid-Base Extraction This classical technique is highly effective for separating basic compounds from neutral or acidic impurities.[4][5] The principle relies on changing the solubility of your amine by protonating it into a water-soluble salt.[6][7]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl). Repeat this extraction 2-3 times.
-
What's happening: Your basic product, this compound, will react with the HCl to form its hydrochloride salt. This salt is ionic and will dissolve in the aqueous layer. The neutral starting material, 2-methylbenzophenone, will remain in the organic layer.[5]
-
-
Separation: Separate the two layers. The organic layer now contains the neutral impurities. The aqueous layer contains your protonated product.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) until the pH is basic (pH 9-10, check with pH paper). You may see your product precipitate or the solution become cloudy.
-
What's happening: The base neutralizes the hydrochloride salt, regenerating the neutral "free base" form of your product, which is no longer water-soluble.
-
-
Final Extraction: Extract the basified aqueous layer 2-3 times with fresh portions of an organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic layers from the final extraction, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
-
-
Visualization of Acid-Base Extraction Workflow:
Caption: Workflow for purifying the basic product via acid-base extraction.
FAQ 3: My product "oils out" instead of crystallizing. How can I obtain a solid product?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid. This is common for large, semi-rigid molecules or when impurities are present that disrupt crystal lattice formation.
-
Causality: The combination of a bulky benzophenone structure and a flexible morpholine side chain can make crystallization challenging. Furthermore, residual solvents or impurities can act as "anti-solvents" or inhibit nucleation.
-
Troubleshooting Crystallization:
-
Ensure High Purity: First, ensure the material is as pure as possible using the methods described above (chromatography with a modified eluent or acid-base extraction). Crystallization is a purification technique, but it works best on material that is already >90-95% pure.
-
Solvent System Screening: Finding the right solvent is critical. You are looking for a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Good Single Solvents to Try: Ethanol, isopropanol, acetonitrile, ethyl acetate.
-
Solvent/Anti-Solvent Pairs: Dissolve your compound in a minimal amount of a "good" solvent (like DCM or acetone) at room temperature. Then, slowly add a miscible "poor" solvent (an "anti-solvent") like hexanes or pentane dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is paramount for growing large, well-defined crystals. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator.
-
Induce Crystallization:
-
Seed Crystals: If you have a tiny amount of solid product from a previous attempt, add a single speck to the cooled, supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
-
-
Data Table: Common Solvents for Crystallization
Solvent Boiling Point (°C) Polarity Common Use Ethanol 78 Polar Good single solvent for many organic compounds.[8] Isopropanol 82 Polar Similar to ethanol, slightly less polar. Ethyl Acetate 77 Medium Good "good" solvent in a pair with hexanes. Dichloromethane (DCM) 40 Medium Excellent solvent, often used with an anti-solvent.[9] Hexane / Heptane 69 / 98 Non-polar Common "anti-solvents" to precipitate compounds. | Toluene | 111 | Non-polar | Good for high-temperature crystallizations. |
Troubleshooting Guide: A Decision Workflow
This workflow provides a logical path to follow when encountering purification issues with this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]
-
YouTube. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. [Link]
-
Asian Journal of Chemistry. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Vol. 20, No. 3, 1775-1780. [Link]
-
LibreTexts. (n.d.). Acid-Base Extraction.1. [Link]
Sources
- 1. biotage.com [biotage.com]
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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2'-morpholinomethyl benzophenone
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-2'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable Mannich base. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
The synthesis is a classic Mannich reaction , a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.[1][2] In this specific case, the reactants are:
-
An enolizable ketone: 2-Methylbenzophenone, which provides the acidic α-protons on its methyl group.
-
A secondary amine: Morpholine.
-
A non-enolizable aldehyde: Formaldehyde.
These components condense under acidic conditions to form the β-amino-carbonyl compound, this compound, which is also known as a Mannich base.[3][4]
Q2: What is the mechanism of this Mannich reaction?
The reaction proceeds through two primary stages, typically catalyzed by acid.[3][5]
-
Formation of the Eschenmoser-like Salt (Iminium Ion): Morpholine first reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic N,N-disubstituted iminium ion.[2][6]
-
Nucleophilic Attack by the Ketone: The 2-methylbenzophenone, under acidic conditions, tautomerizes to its more nucleophilic enol form.[1] This enol then attacks the carbon of the iminium ion, leading to the formation of the final Mannich base after deprotonation.[3][5]
Caption: Reaction mechanism for the Mannich synthesis.
Q3: Why is an acidic catalyst, like HCl, typically used?
Acid catalysis is crucial for two reasons:
-
It accelerates the formation of the electrophilic iminium ion from morpholine and formaldehyde by promoting the dehydration step.[5][7]
-
It catalyzes the tautomerization of the 2-methylbenzophenone to its enol form, which is the active nucleophile required for the carbon-carbon bond formation.[2][3] Using the hydrochloride salt of the amine (morpholine hydrochloride) is a common strategy to maintain these acidic conditions throughout the reaction.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following workflow provides a systematic approach to diagnosing problems.
Caption: Systematic workflow for troubleshooting the synthesis.
Issue 1: The reaction shows low or no product yield.
This is the most common issue and can often be traced back to fundamental parameters.[6]
| Probable Cause | Explanation & Recommended Action |
| Poor Reagent Quality | Paraformaldehyde is prone to decomposition. Using old or poor-quality paraformaldehyde is a primary cause of reaction failure.[8] Action: Always use fresh, high-quality paraformaldehyde or a fresh aqueous formaldehyde solution. Ensure morpholine and 2-methylbenzophenone are pure. |
| Incorrect Stoichiometry | The molar ratios of the three components are critical. Significant deviation can halt the reaction or lead to unwanted side products.[8] Action: Carefully verify the molar ratios. A 1:1:1 ratio of ketone:amine:formaldehyde is the standard starting point. A slight excess (1.1 eq) of the ketone can sometimes be beneficial.[9] |
| Suboptimal Reaction Conditions | Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[8] Reaction Time: Mannich reactions can take anywhere from a few hours to overnight to reach completion.[8] Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] If no progress is observed after a few hours at a given temperature, consider increasing it. |
| Ineffective Catalysis | Insufficient acid will result in slow or incomplete formation of the necessary electrophilic iminium ion and nucleophilic enol.[5] Action: Ensure a catalytic amount of a strong acid like HCl is present. Using morpholine hydrochloride as the amine source is an effective way to guarantee this. |
| Improper Solvent | The choice of solvent can significantly impact reaction rates.[8] Protic solvents like ethanol or methanol are generally preferred as they can help promote the formation of the iminium ion.[8] Action: Use absolute ethanol as the primary solvent. |
Issue 2: Significant formation of side products is observed.
The presence of multiple spots on a TLC plate indicates side reactions are competing with the desired transformation.
| Probable Cause | Explanation & Recommended Action |
| Bis-Mannich Product Formation | If the ketone has more than one acidic proton site, a second aminomethyl group can be added.[8] For 2-methylbenzophenone, the only acidic site is the methyl group, making bis-addition at that site sterically hindered and less likely than with other ketones. However, careful control is still wise. Action: Use a controlled stoichiometry, avoiding a large excess of formaldehyde and morpholine.[8] |
| Polymerization of Formaldehyde | Formaldehyde can readily polymerize, especially under unfavorable conditions. Action: Ensure adequate mixing and consider a slow, dropwise addition of the formaldehyde solution to the reaction mixture, especially if scaling up.[8] |
| Aldol Condensation | The starting ketone can undergo self-condensation, though this is more common under basic conditions.[8] The acidic environment of the Mannich reaction generally suppresses this pathway. Action: Maintain acidic conditions throughout the reaction. |
Issue 3: The product is difficult to isolate or purify.
Mannich bases can be challenging to handle due to their basic nitrogen atom.
| Probable Cause | Explanation & Recommended Action |
| Product is Water-Soluble | As the hydrochloride salt, the product is often highly soluble in water, making extraction difficult.[9] Action: During aqueous workup, carefully neutralize the reaction mixture and then make it basic (pH 8-9) with a mild base like sodium bicarbonate solution.[10] This deprotonates the morpholine nitrogen, forming the "free base," which is much more soluble in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction. |
| Product is an Oil | The free base may not crystallize easily. Action: If direct crystallization fails, purification by column chromatography on silica gel is the standard alternative. A solvent system of hexanes/ethyl acetate with a small amount (e.g., 1%) of triethylamine can be effective. The triethylamine prevents the product from streaking on the acidic silica gel. |
| Retro-Mannich Reaction | During workup, particularly with strong bases or excessive heat, the reaction can reverse, leading to product loss.[10] Action: Use mild bases (e.g., NaHCO₃) for neutralization and avoid high temperatures during solvent removal or workup.[10] |
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol details a standard procedure for the synthesis, emphasizing key control points.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzophenone (1.0 eq), morpholine hydrochloride (1.05 eq), and paraformaldehyde (1.1 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketone).
-
Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-methylbenzophenone spot indicates reaction completion. Typical reaction times are 4-12 hours.[8]
-
Initial Isolation: Once complete, allow the mixture to cool to room temperature. If a precipitate (the hydrochloride salt) forms, cool the flask further in an ice bath to maximize precipitation.
-
Filtration: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
Protocol 2: Conversion to Free Base and Purification
If the hydrochloride salt requires further purification or if the free base is the desired final product.
-
Dissolution: Dissolve the crude hydrochloride salt in water. If the product did not precipitate, remove the reaction solvent under reduced pressure and dissolve the residue in dilute HCl.
-
Washing: Transfer the acidic aqueous solution to a separatory funnel and wash with a nonpolar solvent like hexane to remove any unreacted 2-methylbenzophenone.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH reaches 8-9.[10] The free base should precipitate or form an oil.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude free base.
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
Column Chromatography: If recrystallization is ineffective, purify the material on a silica gel column as described in the troubleshooting section.
-
Table of Optimized Parameters
| Parameter | Recommended Value / Condition | Rationale / E-E-A-T Insight |
| Ketone | 2-Methylbenzophenone (1.0 eq) | The limiting reagent. Purity is essential. |
| Amine | Morpholine Hydrochloride (1.05 eq) | Using the salt ensures acidic conditions and simplifies handling. A slight excess drives the reaction.[5] |
| Aldehyde | Paraformaldehyde (1.1 eq) | Use fresh, high-quality reagent. A slight excess ensures complete conversion of the ketone.[8] |
| Catalyst | Concentrated HCl (catalytic) | Ensures rapid formation of the key iminium and enol intermediates.[3] |
| Solvent | Absolute Ethanol | A protic solvent that effectively dissolves reactants and facilitates iminium ion formation.[8] |
| Temperature | Reflux (~78°C) | Provides sufficient thermal energy to overcome the activation barrier without excessive side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | Provides a real-time, empirical measure of reaction completion, preventing unnecessarily long reaction times or premature workup.[8] |
| Workup | Basification with NaHCO₃ to pH 8-9 | Converts the water-soluble salt to the organic-soluble free base, enabling efficient extraction and simplifying purification.[10] |
References
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem.
- Optimizing Mannich Reactions with Preformed Salts: A Technical Support Guide - Benchchem.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
- Mannich reaction - Wikipedia.
- Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup - Benchchem.
- Technical Support Center: Mannich Reaction for β-Amino Ketone Synthesis - Benchchem.
- Mannich Reaction - Chemistry LibreTexts.
- Mannich Reaction Mechanism - BYJU'S.
- Let's Talk About the Mannich -- It's EASY, I Promise! - YouTube.
- Mannich Reaction | Thermo Fisher Scientific - US.
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"2-Methyl-2'-morpholinomethyl benzophenone" stability and degradation issues
A Guide to Understanding and Mitigating Stability and Degradation Challenges
Welcome to the technical support center for 2-Methyl-2'-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation issues associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural guidance, but also the underlying scientific rationale to empower your experimental decisions. This guide is structured to address common challenges in a direct question-and-answer format, supplemented with detailed protocols and visual aids to ensure clarity and reproducibility.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by its core benzophenone structure and the morpholinomethyl substituent. The primary concerns are photodegradation, oxidative degradation, and hydrolysis. The benzophenone core is known to be susceptible to degradation upon exposure to light and oxidizing conditions.[1] The morpholinomethyl group, being a Mannich base, can be susceptible to hydrolysis, particularly under acidic conditions, and may also be a site for oxidation.
Q2: How do the methyl and morpholinomethyl substituents affect the stability of the benzophenone core?
A2: Both the methyl and the morpholinomethyl groups are generally considered electron-donating groups. Electron-donating groups can influence the electronic properties of the benzophenone ring system, potentially affecting its susceptibility to degradation. For instance, these groups can increase the electron density in the aromatic rings, which may alter the molecule's photoreactivity and its interaction with oxidizing species. The presence of these substituents can also influence the formation and stability of degradation intermediates.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. The container should be well-sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides practical solutions to specific problems that may arise during experimentation with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of the compound due to inappropriate solvent, pH, or temperature. | 1. Solvent Selection: Ensure the solvent used for sample preparation is inert and does not promote degradation. Avoid highly acidic or basic solvents if possible. 2. pH Control: If aqueous solutions are used, buffer the solution to a neutral or slightly acidic pH (around pH 6-7) to minimize hydrolysis of the morpholinomethyl group.[2] 3. Temperature Management: Perform sample preparation at controlled room temperature or on ice to reduce the rate of potential degradation reactions. |
| Loss of compound potency or concentration over a short period in solution. | Photodegradation from ambient light exposure. | 1. Light Protection: Prepare and handle solutions in amber-colored glassware or wrap containers with aluminum foil to protect from light. 2. Minimize Exposure Time: Reduce the time the solution is exposed to light before analysis. |
| Formation of colored impurities in the sample. | Oxidative degradation of the compound. | 1. Use of Degassed Solvents: Degas solvents before use to remove dissolved oxygen. 2. Inert Atmosphere: If the experiment allows, handle the compound and its solutions under an inert atmosphere (e.g., in a glove box). 3. Antioxidant Addition: For formulation studies, consider the addition of a suitable antioxidant, but be mindful of potential interactions with the compound or analytical methods. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Medium Stability Study: Perform a preliminary study to assess the stability of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 levels). 2. Time-Course Analysis: Analyze the concentration of the compound in the medium at different time points to determine its degradation rate. This will help in optimizing the incubation time and interpreting the bioassay results accurately. |
Section 3: In-Depth Technical Guide to Degradation Pathways
A deeper understanding of the degradation mechanisms is essential for developing robust experimental protocols and stable formulations.
Photodegradation
The benzophenone moiety is a well-known photosensitizer.[1] Upon absorption of UV radiation, it can undergo excitation to a triplet state, which is a highly reactive diradical. This can lead to several degradation pathways:
-
Photoreduction: The excited benzophenone can abstract a hydrogen atom from a suitable donor (e.g., solvent, excipients) to form a ketyl radical. This can lead to the formation of benzhydrol derivatives.
-
Photooxidation: In the presence of oxygen, the excited benzophenone can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can then attack the parent molecule or other components in the formulation, leading to a cascade of degradation reactions. The morpholinomethyl group could be a potential site for oxidative attack.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or by reactive oxygen species generated through other processes. Potential sites of oxidation in this compound include:
-
Morpholine Ring: The nitrogen atom and the adjacent methylene groups in the morpholine ring are susceptible to oxidation, which could lead to ring opening or the formation of N-oxides.
-
Benzylic Position: The methylene bridge connecting the morpholine ring to the benzophenone core is a benzylic position and can be susceptible to oxidation.
-
Benzophenone Core: The aromatic rings can undergo hydroxylation in the presence of strong oxidizing agents or reactive oxygen species.
Hydrolytic Degradation
The morpholinomethyl group is a Mannich base, and the C-N bond can be susceptible to hydrolysis, particularly under acidic conditions. This would lead to the cleavage of the morpholinomethyl side chain, yielding 2-methyl-2'-formylbenzophenone and morpholine. The stability of similar cyclic aminals is shown to be pH-dependent, with rapid decomposition in acidic media.[2]
Caption: Proposed hydrolytic degradation of this compound.
Section 4: Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, forced degradation studies are indispensable.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[3][4]
Objective: To achieve approximately 5-20% degradation of this compound under various stress conditions.[4]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C and take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C.
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the specified exposure period.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Quantify the amount of the parent compound remaining and identify the degradation products using techniques like LC-MS.
-
Caption: Workflow for forced degradation studies of this compound.
Section 5: Analytical Methods for Stability Testing
A robust analytical method is critical for accurately assessing the stability of this compound and quantifying its degradation products.
Q4: What are the recommended analytical techniques for stability studies of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary technique for quantitative analysis. A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at the wavelength of maximum absorbance of the benzophenone chromophore (typically around 254 nm) is suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By providing molecular weight and fragmentation information, LC-MS can help in proposing the structures of the impurities formed under stress conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) may be useful for identifying volatile degradation products, such as morpholine, that could be formed during hydrolysis.
Section 6: Concluding Remarks
The stability of this compound is a multifaceted issue that requires a systematic and scientifically grounded approach. By understanding the potential degradation pathways and employing robust analytical techniques, researchers can ensure the integrity of their experimental results and develop stable formulations. This guide provides a comprehensive framework for addressing these challenges. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
References
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LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine. Retrieved from [Link]
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Königs, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2376–2385. [Link]
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Organic Chemistry Portal. (n.d.). Hemiaminal ether synthesis by alcoholysis or hydrolysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. Retrieved from [Link]
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Rekker, R. F., & Nauta, W. T. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969-979. [Link]
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Leonard, M. S. (2013, December 2). Enamine Formation and Hydrolysis [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Hemiaminal. Retrieved from [Link]
-
Kano, T., et al. (2014). Organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions that afford enantiomerically enriched tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 12(34), 6599-6604. [Link]
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Tresse, O., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(11), 4473–4479. [Link]
- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
-
Al-Ghorbani, M., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]
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Mollica, J. A., et al. (1970). Kinetics of the decomposition of a Mannich base. Journal of Pharmaceutical Sciences, 59(12), 1770-1774. [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 688-698. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 406. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
- Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
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Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Retrieved from [Link]
- Dima, S. O., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 57(7-8), 659-666. [https://www.researchgate.net/publication/287158758_SYNTHESIS_AND_REACTIVITY_OF_MANNICH_BASES_PART_32_PHENOLIC_MANNICH_BASES_OF_1-1-HYDROXYNAPHTHALEN-2-YL]
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Ahmed, A. A., & Mustafa, Y. F. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12(1), 24-29. [Link]
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de Souza, A. C. B., et al. (2011). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. AAPS PharmSciTech, 12(4), 1341–1348. [Link]
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Zhang, L., et al. (2021). Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. Highlights in Science, Engineering and Technology, 1, 1-6. [Link]
-
PubChem. (n.d.). N-Benzoylmorpholine. Retrieved from [Link]
-
Kumar, A., et al. (2020). Redrawing the Mannich‐Type Reaction through Carbonyl Umpolung Reactivity. Advanced Synthesis & Catalysis, 362(18), 3843-3849. [Link]
-
Helbling, D. E., & Hollender, J. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. Water Research, 233, 119771. [Link]
-
PubChem. (n.d.). 2-Benzylmorpholine. Retrieved from [Link]
-
Gackowska, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 26(11), 3358. [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]
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Ahmed, A. A., & Mustafa, Y. F. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12(1), 24-29. [Link]
-
Ahmed, A. A., & Mustafa, Y. F. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12(1), 24-29. [Link]
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Technical Support Center: Troubleshooting Poor Initiation Efficiency with Benzophenone-Based Photoinitiators
Welcome to the Technical Support Center for troubleshooting photopolymerization experiments. This guide is designed for researchers, scientists, and drug development professionals utilizing benzophenone-based photoinitiators, with a focus on addressing challenges related to poor initiation efficiency. While the principles discussed are broadly applicable to the benzophenone class of Type II photoinitiators, they are particularly relevant for derivatives such as "2-Methyl-2'-morpholinomethyl benzophenone".
As a Senior Application Scientist, I understand that achieving optimal curing performance requires a nuanced understanding of the interplay between the photoinitiator, your formulation, and your light source. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments, providing not just solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Questions
Q1: I'm seeing very slow or incomplete curing of my formulation. What are the most common initial checks I should perform?
A1: When faced with poor curing, it's essential to start with the fundamentals of your photopolymerization setup. The issue often lies in one of three key areas: the light source, the photoinitiator system, or the formulation chemistry.
Initial Troubleshooting Checklist:
-
Light Source Compatibility: Confirm that the emission spectrum of your UV lamp overlaps with the UV absorption spectrum of your benzophenone-based photoinitiator. Benzophenones typically have two main absorption bands, one around 250 nm and a weaker one in the 330-360 nm range[1][2]. If your lamp's output does not significantly cover these ranges, the photoinitiator will not be efficiently excited.
-
Photoinitiator and Co-initiator Concentration: Ensure that both the photoinitiator and the co-initiator (typically a tertiary amine for Type II systems) are present at their optimal concentrations. A concentration that is too low will result in insufficient radical generation, while a concentration that is too high can lead to inner filter effects, where the surface of the sample absorbs too much light, preventing curing in the deeper layers.
-
Oxygen Inhibition: Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen[3][4][5]. Oxygen can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, terminating the polymerization chain[6][7]. This is often observed as a tacky or uncured surface layer.
In-Depth Troubleshooting
Issue 1: Sub-optimal Light Source and Photoinitiator Interaction
Q2: How do I know if my UV lamp is a good match for "this compound"?
Experimental Protocol: Verifying Spectral Overlap
-
Obtain Spectra:
-
Photoinitiator Absorption Spectrum: Dissolve the photoinitiator in a suitable, UV-transparent solvent (e.g., acetonitrile or the monomer system if possible) at a known concentration. Use a UV-Vis spectrophotometer to measure the absorbance from 200 nm to 500 nm.
-
Lamp Emission Spectrum: Obtain the spectral output data for your specific UV lamp model from the manufacturer. This is often provided as a graph of intensity versus wavelength.
-
-
Analyze Overlap: Overlay the two spectra. For efficient initiation, there should be significant overlap between the high-intensity peaks of the lamp's emission and the absorption peaks of the photoinitiator.
Troubleshooting Steps:
-
No Overlap: If there is a significant mismatch, you will need to either change your light source to one that emits at the appropriate wavelengths or select a different photoinitiator that absorbs the light your lamp emits.
-
Weak Overlap: If the overlap is weak, you may be able to compensate by increasing the light intensity or the exposure time. However, this may not be sufficient for all systems.
Q3: My curing is still slow, even with good spectral overlap. Could the light intensity be the issue?
A3: Yes, insufficient light intensity is a common cause of poor curing. The number of photons reaching the photoinitiator directly impacts the rate of radical generation.
Troubleshooting Steps:
-
Measure Light Intensity: Use a radiometer to measure the light intensity at the surface of your sample. Ensure the reading is within the recommended range for your photoinitiator and resin system.
-
Increase Intensity: If the intensity is too low, you may need to move the lamp closer to the sample, replace an aging bulb, or switch to a more powerful light source.
-
Consider Attenuation: Remember that the light intensity will decrease as it passes through your sample. Highly colored or filled systems will experience more significant light attenuation, which can lead to incomplete curing at the bottom of the sample.
Issue 2: Photoinitiator and Co-initiator Concentration
Q4: What is the optimal concentration for my photoinitiator and co-initiator?
A4: The optimal concentration is system-dependent and must be determined empirically. However, there are general guidelines.
| Component | Typical Concentration Range (by weight) | Rationale |
| Photoinitiator | 0.5% - 5.0% | A higher concentration increases the rate of radical generation, but excessive amounts can lead to inner filter effects and reduced depth of cure. |
| Co-initiator (Amine) | 1.0% - 10.0% | The co-initiator is consumed during the reaction, so a sufficient concentration is needed to sustain the generation of initiating radicals. The optimal ratio to the photoinitiator is often determined experimentally. |
Experimental Protocol: Optimizing Photoinitiator Concentration
-
Prepare a Concentration Ladder: Formulate a series of samples with varying concentrations of the photoinitiator (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% by weight) while keeping the co-initiator concentration constant.
-
Cure and Evaluate: Cure each sample under identical conditions (light intensity, exposure time, sample thickness).
-
Assess Curing Performance: Evaluate the degree of cure for each sample. This can be done qualitatively by checking for surface tackiness or quantitatively using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the monomer's reactive groups.
-
Identify Optimum: The optimal concentration will be the lowest concentration that provides a complete and tack-free cure within the desired timeframe. A similar optimization should be performed for the co-initiator.
Issue 3: Oxygen Inhibition
Q5: My samples have a sticky surface after curing. How can I overcome oxygen inhibition?
A5: A tacky surface is the hallmark of oxygen inhibition. Oxygen present at the sample-air interface quenches the excited photoinitiator and scavenges free radicals, preventing complete polymerization at the surface[3][4][5].
Mitigation Strategies for Oxygen Inhibition:
-
Inert Atmosphere: The most effective method is to perform the curing in an inert atmosphere, such as a nitrogen-purged glovebox. This physically displaces the oxygen.
-
Increase Light Intensity: Higher light intensity can generate radicals at a faster rate than they are consumed by oxygen, helping to overcome the inhibition.
-
Increase Photoinitiator Concentration: A higher concentration of the photoinitiator at the surface can also help to outcompete oxygen.
-
Use of Amine Co-initiators: Tertiary amines, commonly used as co-initiators with benzophenones, can also help to reduce oxygen inhibition by reacting with peroxyl radicals to regenerate active radicals.
-
Barrier Coatings: Applying a transparent barrier film (e.g., a thin layer of polyvinyl alcohol or a glass slide) on top of the sample can limit oxygen diffusion from the air.
-
Thiol-ene Chemistry: If your application allows, consider incorporating thiol-ene chemistry, which is known to be less sensitive to oxygen inhibition.
Visualizing the Process
Type II Photoinitiation Mechanism
Caption: Mechanism of a Type II photoinitiator like benzophenone.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor curing.
References
-
Chemical Research in Chinese Universities. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin.[Link]
-
European Polymer Journal. Benzophenone as a Photo-Initiator.[Link]
-
Journal of Polymer Science. Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators for UV and LED Photoinitiating Systems.[Link]
-
ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively.[Link]
-
MDPI. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.[Link]
-
Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators.[Link]
-
RadTech. An Overview of Oxygen Inhibition in Photocuring.[Link]
-
ResearchGate. First steps of the free-radical photopolymerization and inhibitory effect of oxygen.[Link]
-
Semantic Scholar. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.[Link]
-
PubMed. Photoexcited states of UV absorbers, benzophenone derivatives.[Link]
-
RadTech. A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems.[Link]
-
ResearchGate. Examples of commonly used type II photoinitiators.[Link]
-
PMC - NIH. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.[Link]
-
ResearchGate. Photoinitiators with low migration capability based on benzophenone.[Link]
-
ResearchGate. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[Link]
-
ResearchGate. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.[Link]
-
ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.[Link]
-
OMNISTAB. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102.[Link]
-
Tintoll. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer.[Link]
-
ResearchGate. Novel benzophenone derivatives photoinitiators based on carbazole group for deep curing and fast 3D printing.[Link]
- Google Patents.US20210147684A1 - Type ii photoinitiator system and method for forming crosslinking silicone compositions.
-
PubMed. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.[Link]
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Scribd. Photoinitiator 2 | PDF | Paint | Polymers.[Link]
-
University of Southern Mississippi. Properties of Common Organic Solvents.[Link]
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ResearchGate. An overview on Common Organic Solvents and their Toxicity Abstract.[Link]
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Wiley. Industrial Photoinitiators: A Technical Guide.[Link]
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Technical Support Center: Enhancing the Solubility of 2-Methyl-2'-morpholinomethyl Benzophenone in Monomer Systems
Prepared by: Senior Application Scientist, Polymer & Formulation Division
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development and polymer science. This document provides in-depth troubleshooting and practical solutions for a common challenge encountered during formulation: the limited solubility of 2-Methyl-2'-morpholinomethyl benzophenone in various monomer systems. Our approach is rooted in fundamental chemical principles and validated through extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing in your experiments.
Q1: What are the key structural features of this compound, and how do they influence its solubility?
Answer: Understanding the molecular structure is the first step in diagnosing and solving solubility issues. This compound is a Type II photoinitiator, and its solubility is a tale of two distinct domains within one molecule.
-
The Benzophenone Core: The core structure, consisting of two phenyl rings and a ketone group, is large, rigid, and predominantly non-polar (lipophilic).[1][2] This part of the molecule favors interaction with non-polar or moderately polar organic media.
-
The Substituents:
-
Methyl Group (-CH3): This is a non-polar, electron-donating group that contributes to the overall lipophilicity.
-
Morpholinomethyl Group (-CH2-N(CH2CH2)2O): This is the most critical feature for solubility modulation. It contains a tertiary amine (a Lewis base) and an ether linkage, introducing significant polarity and the capacity for hydrogen bonding.[3]
-
The molecule's overall character is moderately polar but with a significant non-polar surface area. Therefore, its solubility is governed by the principle of "like dissolves like." It will dissolve best in monomers that can effectively solvate both its non-polar backbone and its polar functional group.
| Property | Value / Description | Source |
| CAS Number | 898749-87-6 | [4][5] |
| Molecular Formula | C19H21NO2 | [4] |
| Key Structural Features | Lipophilic benzophenone backbone, polar morpholine moiety. | [1][6] |
| Predicted Polarity | Moderately polar, amphiphilic character. | Inferred from structure. |
Q2: I am observing cloudiness and undissolved particles when mixing the photoinitiator with my monomer. What is a logical troubleshooting workflow?
Answer: A systematic approach is crucial to efficiently resolve solubility problems. Follow this workflow to diagnose the issue and identify the most effective solution for your specific system.
Caption: Initial troubleshooting workflow for solubility issues.
Q3: How can I effectively use a co-solvent to increase solubility, and what are the best practices?
Answer: This is often the most effective and controllable method. A co-solvent acts as a bridge, creating a more favorable thermodynamic environment for the solute (photoinitiator) and the primary solvent (monomer).
Causality: A small amount of a carefully selected co-solvent, which dissolves the photoinitiator very well and is also miscible with the monomer, can disrupt the intermolecular forces of the bulk monomer, creating "pockets" that are more hospitable to the photoinitiator.[7][8]
-
Selection: Choose a volatile co-solvent with a polarity intermediate between the photoinitiator and the monomer. The goal is to find a solvent that is a good solvent for both.
-
Pre-Dissolving: Create a concentrated stock solution of the photoinitiator in the chosen co-solvent. For example, dissolve 1 gram of the photoinitiator in 2-5 mL of the co-solvent.
-
Titration: While vigorously stirring the bulk monomer, add the concentrated stock solution dropwise.
-
Observation: Continue adding the stock solution until the desired concentration of the photoinitiator is reached and the solution remains clear.
-
Minimization: Always use the minimum amount of co-solvent necessary (typically <5% v/v). Excess co-solvent can alter the polymerization kinetics and the final mechanical properties of the polymer.
| Monomer Class | Polarity | Example Monomers | Suggested Co-Solvents | Rationale |
| Acrylates / Methacrylates | Moderately Polar | MMA, Butyl Acrylate, HEMA | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good balance of polarity to solvate the ester group of the monomer and the photoinitiator.[9] |
| Styrenics | Non-Polar | Styrene, Divinylbenzene | Toluene, Dichloromethane | Matches the non-polar nature of the aromatic monomer.[10][11] |
| Vinyl Esters | Polar | Vinyl Acetate | Isopropanol, Acetone | Can handle the polarity of the ester functionality.[12] |
Q4: Is it safe and effective to use temperature to increase solubility? What are the primary risks involved?
Answer: Yes, increasing the temperature is a valid approach based on fundamental thermodynamics. For most solids dissolving in a liquid, the process is endothermic (requires energy).[13][14] According to Le Chatelier's Principle, adding heat to an endothermic system will shift the equilibrium towards more dissolution, thus increasing solubility.[14][15]
However, this method carries significant risks:
-
Premature Polymerization: Monomers, even with inhibitors, can undergo thermal polymerization at elevated temperatures. This is highly dependent on the specific monomer and inhibitor package.
-
Monomer Volatility: Low boiling point monomers can evaporate, changing the formulation's concentration.
-
Safety: Increased vapor pressure can pose inhalation and flammability risks.
-
System Setup: Use a sealed or reflux-equipped reaction vessel to prevent monomer loss. Ensure the system is under an inert atmosphere (e.g., Nitrogen) if sensitive to oxygen.
-
Controlled Heating: Place the vessel in a water or oil bath with a thermocouple for precise temperature control. Do not use direct heating with a hot plate, as this creates hot spots.
-
Temperature Limit: Slowly increase the temperature to a maximum of 60°C while stirring. Most solubility gains are achieved by this point without inducing significant thermal polymerization for common monomers.[16]
-
Cooling: Once dissolved, cool the solution back to the working temperature before initiating polymerization. Verify that the photoinitiator does not precipitate upon cooling. If it does, a co-solvent or alternative method is required.
Q5: The molecule contains a morpholine group. Can I leverage its basicity to improve solubility through pH adjustment?
Answer: This is an excellent and more advanced strategy, particularly effective for polar monomer systems. The tertiary amine in the morpholine group is basic and can be protonated by an acid to form a more polar and soluble ammonium salt.[17][18]
Mechanism: R₃N (less soluble base) + H⁺A⁻ → R₃NH⁺A⁻ (more soluble salt)
This method is ideal for formulations that already contain acidic components (e.g., acrylic acid, methacrylic acid) or where the addition of a small amount of an acidic species will not negatively impact the final product.
Caption: Acid-base reaction to enhance polarity.
-
Assess Compatibility: This technique is best suited for monomer systems that are polar and can tolerate a small amount of acid. It is not recommended for highly non-polar systems like styrene.
-
Acid Selection: If the formulation already contains an acidic monomer (e.g., acrylic acid), its own protons may be sufficient.[19] If not, consider adding a catalytic amount (0.1-0.5 mol% relative to the photoinitiator) of a non-interfering acid like p-toluenesulfonic acid or even acetic acid.
-
Procedure: a. Disperse the photoinitiator in the monomer blend. b. Add the acidic component while stirring. c. Observe for clarification of the solution as the salt forms. Gentle warming (30-40°C) can accelerate this process.
Q6: My application requires very high concentrations of the photoinitiator, and these methods are insufficient. What are the long-term strategic options?
Answer: When standard formulation techniques are insufficient, the issue may lie with the intrinsic properties of the molecule itself. For long-term development, structural modification of the photoinitiator is the most robust strategy.[20][21]
Key Strategies for Structural Modification:
-
Increase Polarity: Attaching hydrophilic chains, such as short polyethylene glycol (PEG) or polypropylene glycol (PPG) units, can dramatically improve solubility in a wider range of monomers.[21]
-
Disrupt Crystal Packing: The energy required to break apart a crystal lattice is a major barrier to dissolution. Modifying the structure to be less symmetrical or introducing bulky groups can lower the melting point and disrupt efficient crystal packing, thereby improving solubility.[3][21]
-
Isomeric Variation: The position of the substituents on the benzophenone rings can impact physical properties. Synthesizing and testing different isomers (e.g., moving the morpholinomethyl group to the 3' or 4' position) may yield a variant with more favorable solubility without compromising photoreactivity.
These strategies fall under the domain of medicinal chemistry and materials design but are crucial considerations for developing next-generation, highly soluble photoinitiators.[3]
Summary of Solubility Enhancement Techniques
| Technique | Primary Mechanism | Best For... | Key Considerations |
| Co-Solvency | Modifies bulk solvent properties | Nearly all monomer systems; most versatile method. | Use minimal amount (<5%); must be volatile enough to be removed if necessary; can affect final properties. |
| Temperature Increase | Increases kinetic energy, overcomes dissolution energy barrier | Systems with robust thermal stability and high-boiling monomers. | High risk of premature polymerization; potential for monomer evaporation; safety hazards.[15][22] |
| Acidification (In-Situ Salt Formation) | Increases polarity via protonation of the amine group | Polar monomer systems, especially those containing acidic co-monomers. | May alter cure kinetics; not suitable for non-polar monomers; requires careful selection of acid. |
| Structural Modification | Alters intrinsic physicochemical properties of the molecule | Long-term R&D, when high loading is essential and formulation fails. | Requires chemical synthesis; may alter photoreactivity; significant investment in development.[20][21] |
References
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- ResearchGate. (2025). Strategies to Improve Water Solubility of Photoinitiator for Photopolymerization-Based 3D Printing in Biomedical Applications.
- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry Tactics in Contemporary Drug Design, 69-106. Springer Berlin Heidelberg.
- LibreTexts Chemistry. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility.
- Quora. (2017). What is meant by polar monomers in polymer chemistry?.
- ACS Publications. (n.d.). Cosolvent Effect and Solubility Measurement for Butyl (Meth)acrylate Polymers in Benign Environmental Supercritical Solvents. Industrial & Engineering Chemistry Research.
- ResearchGate. (2025). Improving solubility via structural modification.
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
- Sigma-Aldrich. (n.d.). This compound.
- RadTech. (n.d.). Effect of Photoinitiator Solubility on Polymerization in Lyotropic Liquid Crystalline Media.
- Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group.
- CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.
- LookChem. (n.d.). 2-Methylbenzophenone.
- Gantrade. (n.d.). Key Facts about Acrylate Monomers.
- Royal Society of Chemistry. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry.
- ScienceDirect. (n.d.). Poly(ethylene-co-methyl acrylate)-solvent-cosolvent phase behaviour at high pressures.
- National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- ChemicalBook. (n.d.). 2-METHYL-3'-MORPHOLINOMETHYL BENZOPHENONE Product Description.
- ChemicalBook. (n.d.). This compound CAS#: 898749-87-6.
- The Periodic Table. (n.d.). Polarity of Solvents.
- ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- National Center for Biotechnology Information. (n.d.). 2-Methylbenzophenone. PubChem.
- ResearchGate. (n.d.). A convenient preparation of novel benzophenone derivatives.
- Scribd. (n.d.). Solvent Polarity Table - Miller.
- Appchem. (n.d.). 2-(MORPHOLINOMETHYL)BENZOPHENONE.
- ACS Publications. (2026). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials.
- Sigma-Aldrich. (n.d.). 2,6-dimethyl-4'-morpholinomethyl benzophenone.
- MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.
- The Periodic Table. (n.d.). Examples of High Polarity Solvents.
- AA Blocks. (n.d.). 2-(Morpholinomethyl)benzophenone.
- Taylor & Francis. (n.d.). Benzophenone – Knowledge and References.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- Sigma-Aldrich. (n.d.). This compound.
- European Commission. (n.d.). 2 and benzophenone - 5 (CAS No. 131-55-5 and 6628-37-1, EC No. 205-028-9 and 613-918-7). Public Health.
- National Center for Biotechnology Information. (n.d.). 3-Cyano-3'-morpholinomethyl benzophenone. PubChem.
- Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1).
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Technical Support Center: Preventing Premature Polymerization with 2-Methyl-2'-morpholinomethyl benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photoinitiator 2-Methyl-2'-morpholinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you prevent and resolve issues related to premature polymerization in your experiments. As Senior Application Scientists, we have compiled this information based on established principles of photochemistry and extensive field experience.
I. Troubleshooting Guide: Diagnosing and Resolving Premature Polymerization
Premature polymerization can manifest in various ways, from a gradual increase in viscosity to the complete solidification of your formulation. This guide will help you identify the root cause of the issue and implement effective solutions.
Issue 1: My resin formulation is becoming viscous or gelling during storage.
This is a common problem that can often be traced back to improper storage conditions or formulation instability.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Improper Storage Temperature | Heat can accelerate the decomposition of the photoinitiator and promote thermally-initiated polymerization, even in the absence of light.[1][2] | Store this compound and your formulated resin in a cool, dark place, ideally refrigerated at the temperature specified by the manufacturer.[3][4] Allow the formulation to return to room temperature before use to prevent water condensation, which can affect performance.[3] |
| Inadvertent Light Exposure | This compound is a photoinitiator, meaning it is designed to generate radicals upon exposure to UV light.[1][5] Even ambient laboratory light, such as fluorescent lighting, can contain enough UV radiation to initiate a slow polymerization process over time.[6] | Store all photosensitive materials in opaque, light-blocking containers.[3] When working with the formulation, use yellow or red lighting, or UV-filtered light, to prevent accidental exposure. |
| Insufficient Inhibitor Concentration | Polymerization inhibitors are added to monomers and resins to scavenge free radicals and prevent spontaneous polymerization during storage.[7][8][9] If the inhibitor level is too low, or if it has been consumed over time, the formulation will be more susceptible to premature polymerization.[10][11] | Ensure that the monomer or resin you are using contains an adequate level of a suitable inhibitor. If you are preparing your own monomer mixtures, you may need to add an inhibitor. Consult the manufacturer's specifications for the recommended type and concentration of inhibitor. |
| Contamination | Contaminants, such as peroxides or other radical-generating species, can initiate polymerization. | Use clean glassware and equipment. Ensure that all components of your formulation are pure and free from contaminants. |
Issue 2: My formulation polymerizes immediately upon adding the photoinitiator, even in the dark.
This indicates a more severe and rapid reaction that needs immediate attention.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Highly Reactive Monomer | Some monomers are inherently more reactive and prone to spontaneous polymerization, especially in the presence of a photoinitiator, even with minimal thermal energy. | Consider using a less reactive monomer or a blend of monomers. Ensure that the monomer is properly inhibited. |
| Incompatible Components | Certain components in your formulation could be reacting with the photoinitiator or other ingredients to generate radicals. | Review the compatibility of all components in your formulation. Conduct small-scale tests to identify any potential incompatibilities. |
| Excessive Mixing Energy | High-shear mixing can generate localized heat, which may be sufficient to initiate polymerization in a sensitive formulation. | Use low-shear mixing methods. If heating is required to dissolve components, use the lowest possible temperature and monitor the viscosity closely.[1] |
Issue 3: The surface of my cured polymer is tacky or uncured, while the bulk is solid.
This is a classic sign of oxygen inhibition.
Possible Causes and Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Oxygen Inhibition | Molecular oxygen is a potent inhibitor of free-radical polymerization.[12][13][14][15] It reacts with the propagating radical chains to form stable peroxy radicals, which terminate the polymerization process.[16] This effect is most pronounced at the surface where the formulation is in direct contact with air.[13] | - Inert Atmosphere: Cure your sample in an inert atmosphere, such as nitrogen or argon, to displace the oxygen.[16] - Barrier Coating: Apply a transparent barrier film (e.g., a glass slide or a thin polymer film) over the surface of the resin before curing to prevent contact with oxygen.[16] - Increase Light Intensity: A higher light intensity can generate a higher concentration of free radicals, which can help to overcome the inhibitory effect of oxygen.[17] - Formulation Adjustment: Incorporate oxygen scavengers, such as amines or thiols, into your formulation.[16] These molecules can react with and consume dissolved oxygen. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the use and function of this compound.
1. What is this compound and how does it work?
This compound is a Type II photoinitiator.[1] Unlike Type I photoinitiators that cleave unimolecularly to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals.[1][18][19]
Upon exposure to UV light, the benzophenone moiety absorbs a photon and is promoted to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the amine co-initiator, generating two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.[1][18] The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of acrylate or methacrylate monomers.
2. Why is a synergist (co-initiator) necessary with this compound?
As a Type II photoinitiator, this compound does not efficiently generate initiating radicals on its own.[1] The presence of a hydrogen donor, such as a tertiary amine, is crucial for the hydrogen abstraction process that leads to the formation of the highly reactive aminoalkyl radicals that initiate polymerization.[18][20][21]
3. What is the shelf life of this compound and formulations containing it?
The shelf life of the photoinitiator and any formulation containing it is highly dependent on storage conditions.[2][22] When stored in a cool, dark, and dry environment, the photoinitiator itself should be stable for an extended period. However, once formulated into a resin, the shelf life can be shorter due to potential interactions between components.[23] It is recommended to perform stability tests on your specific formulation to determine its viable shelf life.
4. Can I use this photoinitiator for visible light curing?
Standard benzophenone derivatives primarily absorb in the UV-A range.[1] While some specially designed benzophenone derivatives can be sensitive to near-visible light, this compound is likely most effective with UV light sources.[24][25][26] For visible light curing, a different photoinitiator system, such as one based on camphorquinone, would be more appropriate.
5. How can I control the rate of polymerization?
The rate of polymerization can be controlled by several factors:
-
Light Intensity: Higher light intensity generally leads to a faster polymerization rate.[17]
-
Photoinitiator Concentration: Increasing the concentration of the photoinitiator and co-initiator will increase the rate of initiation and polymerization, up to a certain point.
-
Temperature: Higher temperatures can increase the rate of polymerization, but also increase the risk of premature polymerization.
-
Inhibitor Concentration: The presence of an inhibitor will slow down the polymerization rate.[9]
III. Experimental Protocols
Protocol 1: Storage and Handling of Photosensitive Formulations
-
Storage: Store all photoinitiators and formulated resins in opaque, tightly sealed containers in a refrigerator (typically 2-8 °C, check manufacturer's recommendation).
-
Preparation for Use: Before use, remove the container from the refrigerator and allow it to equilibrate to room temperature for several hours. This prevents condensation of moisture into the formulation.[3]
-
Working Environment: Handle the formulation under yellow or red light, or in an area with UV-filtered lighting to prevent premature curing.
-
After Use: Tightly seal the container and return it to the recommended storage conditions promptly.
Protocol 2: Test for Formulation Stability
-
Sample Preparation: Prepare a small sample of your complete formulation in a clear glass vial.
-
Control Sample: Prepare an identical sample but without the photoinitiator.
-
Storage Conditions: Store both vials under your intended long-term storage conditions (e.g., refrigerated and in the dark).
-
Accelerated Aging (Optional): To simulate a longer shelf life, store additional samples at a slightly elevated temperature (e.g., 40 °C) in the dark.
-
Monitoring: Periodically (e.g., daily for accelerated aging, weekly for standard conditions) inspect the samples for any change in viscosity. This can be done by tilting the vial and observing the flow of the liquid.
-
Data Recording: Record the time it takes for the formulation to show a noticeable increase in viscosity or to gel. This will give you an indication of its shelf life under those conditions.
IV. References
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC - NIH. (n.d.). Retrieved from
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. (2025, May 26). Retrieved from
-
An Overview of Oxygen Inhibition in Photocuring - RadTech. (n.d.). Retrieved from
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing). (n.d.). Retrieved from
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. (n.d.). Retrieved from
-
Polymerization Inhibitors | 3V Sigma USA. (n.d.). Retrieved from
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - ResearchGate. (2021, July). Retrieved from
-
How to Reduce the Effects of Oxygen Inhibition - Bomar. (n.d.). Retrieved from
-
New UV Synergist for Improved Photoinitiator Efficiency - PCI Magazine. (2022, May 11). Retrieved from
-
Are polymerisation inhibitors causing product failure? - Makevale. (2024, October 21). Retrieved from
-
Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved from _
-
The control of runaway polymerisation reactions by inhibition techniques - IChemE. (n.d.). Retrieved from
-
Benzophenone derivatives applicable to near UV/visible lights. - ResearchGate. (n.d.). Retrieved from
-
Storage and handling of photoresists and ancillaries. (n.d.). Retrieved from
-
What are the storage conditions for thermal initiators? - Blog. (2025, May 21). Retrieved from
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28). Retrieved from
-
Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. (n.d.). Retrieved from
-
UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (2025, May 12). Retrieved from
-
EP4301725A1 - Amine synergists with uv-a absorption - Google Patents. (n.d.). Retrieved from
-
Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems | Request PDF - ResearchGate. (2025, August 6). Retrieved from
-
Chemical structures of the photoinitiators and amine synergist. CQ: camphorquinone; DMAEMA - ResearchGate. (n.d.). Retrieved from
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (n.d.). Retrieved from
-
Factors Affecting Shelf Life: Tips for Cosmetic Startups. (n.d.). Retrieved from
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (2025, August 10). Retrieved from
-
Premature Polymerisation of Composite Resins Under Different Light-curing Conditions. (n.d.). Retrieved from
-
Industrial Photoinitiators - A Technical Guide - ResearchGate. (n.d.). Retrieved from
-
Do You Know About Photoinitiator. (n.d.). Retrieved from
-
Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability - PMC - NIH. (n.d.). Retrieved from
-
photoinitiators.pdf - Sigma-Aldrich. (n.d.). Retrieved from
-
2-Methylbenzophenone, 98+% - Fisher Scientific. (n.d.). Retrieved from
-
Photopolymerization Parameters Influence Mechanical, Microstructural, and Cell Loading Properties of Rapidly Fabricated Cell Scaffolds - PubMed Central. (n.d.). Retrieved from
-
Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from
-
Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing). (2023, April 28). Retrieved from
-
A Review of Critical Issues in High-Speed Vat Photopolymerization - PMC. (2023, June 17). Retrieved from
-
(PDF) Migration of Photoinitiators in Food Packaging: A Review - ResearchGate. (2025, August 6). Retrieved from
-
Control of Radical Polymerization and Cationic Polymerization in Photocurable Resin for 3D Printers - ResearchGate. (2025, August 6). Retrieved from
-
Troubleshooting issues with parts printed in PU Rigid Resins - Support | Formlabs. (2025, October 6). Retrieved from
-
Benzophenone - Wikipedia. (n.d.). Retrieved from
-
Factors affecting shelf life of foods | Food Packaging | Food Chemistry | Food Science & Technology - YouTube. (2024, May 7). Retrieved from
-
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.). Retrieved from
Sources
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. cosmeticindex.com [cosmeticindex.com]
- 3. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 4. uychem.com [uychem.com]
- 5. News - Do You Know About Photoinitiator [unilongmaterial.com]
- 6. Premature Polymerisation of Composite Resins Under Different Light-curing Conditions IADR Abstract Archives [iadr.abstractarchives.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 3vsigmausa.com [3vsigmausa.com]
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- 13. radtech.org [radtech.org]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 17. Photopolymerization Parameters Influence Mechanical, Microstructural, and Cell Loading Properties of Rapidly Fabricated Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pcimag.com [pcimag.com]
- 21. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 22. youtube.com [youtube.com]
- 23. Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
"2-Methyl-2'-morpholinomethyl benzophenone" storage and handling best practices
Welcome to the technical support guide for 2-Methyl-2'-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The following sections provide answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the integrity and stability of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] To prevent degradation from light, which is common for benzophenone derivatives, store the container in a dark place or use an amber vial.[1][3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
As a Senior Application Scientist, I cannot overstate the importance of safety. Always handle this compound in a well-ventilated area or under a chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles are required.[1] If there is a splash risk, a face shield should also be used.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Body Protection: A lab coat or protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA approved vapor respirator is recommended.[1][4]
Q3: How should I properly dispose of this chemical and its containers?
This material and its container must be disposed of as hazardous waste.[5] Do not allow the product to enter drains or sewage systems.[5][6] All disposal practices must comply with local, regional, and national regulations.[1][7] Consult your institution's environmental health and safety (EHS) office for specific guidance. Contaminated containers should be handled in the same manner as the substance itself.[5]
Q4: What are the known chemical incompatibilities?
This compound should be stored away from incompatible materials, particularly strong oxidizing agents.[1][2][7] Contact with such agents can lead to vigorous reactions, compromising the integrity of the compound and creating a safety hazard.
Q5: What is the recommended procedure for preparing a solution?
When preparing solutions, do so in a well-ventilated area. To minimize exposure, add the solid compound to the solvent slowly. If the compound is a solid, avoid generating dust.[4][5] Ensure the chosen solvent is compatible and that the final solution is stored correctly, typically in a tightly sealed container, protected from light.
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | Cool, dry place.[1][2] | Prevents thermal degradation and moisture absorption. |
| Light Exposure | Store in a dark place or amber vial.[1][3] | Benzophenone derivatives can be photosensitive. |
| Atmosphere | Tightly closed container; inert gas for long-term.[1] | Prevents oxidation and reaction with atmospheric moisture. |
| Ventilation | Use in a well-ventilated area or fume hood.[3][4] | Minimizes inhalation exposure. |
| Primary PPE | Safety glasses, gloves, lab coat.[1] | Protects eyes, skin, and clothing from contact. |
| Incompatible Materials | Strong oxidizing agents.[1][2][7] | Avoids risk of hazardous chemical reactions. |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem: The compound, which should be a liquid or solid, has changed color or appearance.
-
Probable Cause: This often indicates degradation or contamination. Benzophenone and its derivatives can be sensitive to light, air (oxidation), or incompatible materials. Prolonged exposure to non-ideal conditions can cause the compound to change color.
-
Recommended Solution:
-
Cease using the affected batch for any critical experiments.
-
Review your storage and handling procedures against the best practices outlined in the FAQ section. Ensure the container is sealed tightly and protected from light.
-
If purity is critical, consider re-purifying the material or obtaining a new batch. Always label containers with the date received and opened to track shelf life.
-
Problem: I've encountered a spill of the compound.
-
Probable Cause: Accidental spillage during handling or transfer.
-
Recommended Solution: Follow a systematic spill response protocol. The primary goal is to contain and clean the spill safely without risking personal exposure or environmental release. For detailed steps, refer to the workflow diagram below.
Caption: Workflow for handling a chemical spill.
Problem: The compound is not dissolving as expected or a precipitate has formed in my stock solution.
-
Probable Cause: This could be due to several factors:
-
Solvent Incompatibility: The compound may have low solubility in the chosen solvent.
-
Concentration Limit: You may be attempting to create a supersaturated solution.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.
-
Degradation: The precipitate could be a degradation product if the solution was stored improperly (e.g., exposed to light).
-
-
Recommended Solution:
-
Verify the solubility of benzophenone derivatives in your selected solvent from literature or technical data sheets.
-
Try gentle warming or sonication to aid dissolution, but be mindful of the compound's thermal stability.
-
If a precipitate forms in a previously clear solution, check storage conditions. If degradation is suspected, the solution should be discarded following hazardous waste protocols.[6]
-
Prepare fresh solutions for critical applications and do not store them for extended periods unless their stability has been verified.
-
Chemical Incompatibility Overview
To prevent hazardous situations, it is crucial to understand and respect chemical incompatibilities. The diagram below illustrates materials that must be kept separate from this compound.
Caption: Key incompatibilities for this compound.
References
-
Safety Data Sheet Benzophenone. (2025, February 17). Redox. Retrieved from [Link]
-
Benzophenone - Safety Data Sheet. (2015, March 19). Chem-Supply. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). SynZeal. Retrieved from [Link]
-
Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
Common pitfalls in using "2-Methyl-2'-morpholinomethyl benzophenone" in experiments
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "2-Methyl-2'-morpholinomethyl benzophenone" (CAS No. 898749-87-6) in their experiments. While this compound offers a unique scaffold for various applications, its bifunctional nature, combining a benzophenone core with a morpholinomethyl substituent, presents specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these potential pitfalls and ensure the success of your research.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, purification, and application of this compound.
Problem 1: Low or No Yield During Synthesis
Q: I am attempting to synthesize this compound via a Mannich-type reaction on 2-methylbenzophenone, but I am experiencing very low to no product yield. What are the likely causes?
A: The Mannich reaction, a cornerstone for aminomethylation, is sensitive to several factors. Low yields can often be traced back to the following:
-
Reagent Quality: The purity of your starting materials is paramount. Old or poor-quality paraformaldehyde can fail to depolymerize efficiently, while impurities in the 2-methylbenzophenone or morpholine can lead to side reactions. Always use fresh, high-quality reagents.
-
Reaction Conditions: Protic solvents like ethanol or methanol are generally preferred as they facilitate the formation of the electrophilic Eschenmoser's salt precursor.[1] The reaction temperature and time are also critical; insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
pH Control: The Mannich reaction is typically acid-catalyzed. The use of morpholine hydrochloride or the addition of a catalytic amount of a strong acid like HCl is often necessary to promote the formation of the required iminium ion.[1]
-
Side Reactions: The starting ketone, 2-methylbenzophenone, can undergo self-condensation (Aldol reaction) under certain conditions, competing with the desired Mannich reaction. Maintaining acidic conditions generally favors the Mannich pathway.[1]
Problem 2: Difficulty in Product Purification
Q: My crude product is an oily residue that is difficult to purify by standard column chromatography. How can I effectively isolate pure this compound?
A: The presence of both a relatively nonpolar benzophenone core and a polar, basic morpholine group can complicate purification. Here are some strategies to consider:
-
Acid-Base Extraction: Leverage the basicity of the morpholine nitrogen. Dissolve the crude product in a nonpolar organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic phase. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective purification method. Experiment with a range of solvent systems, starting with nonpolar solvents like hexanes or toluene and gradually adding a more polar solvent like ethyl acetate or acetone until the product dissolves at an elevated temperature. Slow cooling should induce crystallization.
-
Specialized Chromatography: If standard silica gel chromatography is ineffective due to streaking, consider using alumina (basic or neutral) which can be more suitable for basic compounds. Alternatively, a reversed-phase column may provide better separation.
Problem 3: Product Instability and Degradation
Q: I am observing degradation of my purified this compound during storage or in solution for my experiments. What are the potential degradation pathways and how can I mitigate them?
A: Benzophenone derivatives are known to be susceptible to photodegradation, and the morpholine moiety can be sensitive to oxidative and hydrolytic conditions.[2][3]
-
Photodegradation: The benzophenone core is a well-known photosensitizer.[4] Exposure to UV light, and even strong ambient light, can lead to the formation of radical species and subsequent degradation.[5] Store the compound in amber vials and protect your experimental setups from direct light.
-
Oxidative Degradation: The morpholine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The benzylic position of the methyl group is also a potential site for oxidation.[6] Avoid prolonged exposure to air and consider degassing your solvents for sensitive experiments.
-
Hydrolysis: Under strongly acidic or basic conditions, the morpholinomethyl group could potentially be cleaved.[2] It is advisable to maintain a near-neutral pH for aqueous solutions containing the compound, unless the experimental design requires otherwise.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place. For solutions, prepare them fresh and store them in amber vials at low temperatures (2-8 °C for short-term and -20 °C for long-term storage).
Q2: What is the expected solubility of this compound?
A2: Due to its molecular structure, this compound is expected to be practically insoluble in water.[7] It should exhibit good solubility in a range of organic solvents. The following table provides a general solubility profile for benzophenone derivatives, which can be used as a starting point for your experiments.[8][9]
| Solvent | Expected Solubility |
| Water | Insoluble |
| Methanol, Ethanol | Soluble |
| Acetone, Acetonitrile | Soluble |
| Dichloromethane, Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Toluene | Moderately Soluble |
| Hexanes | Sparingly Soluble |
Q3: What analytical techniques are best suited for characterizing this compound?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure. You should expect to see characteristic signals for the aromatic protons of the two phenyl rings, the methyl group, and the morpholine protons.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Common fragmentation patterns for benzophenones include the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[10]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing purity and quantifying the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like acetic or formic acid to improve peak shape) is a good starting point.[11]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzophenone (around 1660 cm⁻¹).
Q4: Are there any known off-target effects or liabilities associated with the morpholine moiety?
A4: The morpholine ring is a common scaffold in medicinal chemistry and is generally considered to have favorable pharmacokinetic properties.[12] However, like any amine-containing compound, it can interact with various biological targets. It is always advisable to include appropriate controls in your experiments to account for any potential off-target effects of the morpholine group.
Part 3: Experimental Protocols and Visualizations
Representative Synthesis Protocol: Mannich Reaction
This protocol describes a plausible method for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzophenone (1.0 eq), morpholine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in absolute ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization as described in the troubleshooting section.
Caption: Flowchart for a forced degradation study.
References
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.[Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Journal of Hazardous Materials, 301, 27-34. [Link]
-
Solubility of Things. Benzophenone.[Link]
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National Center for Biotechnology Information. (n.d.). Benzophenone. In PubChem. [Link]
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Helix Chromatography. HPLC Methods for analysis of Benzophenone.[Link]
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ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.[Link]
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Journal of Chemical & Engineering Data. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.[Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.[Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds.[Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.[Link]
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Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position.[Link]
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MedCrave. (2016). Forced Degradation Studies.[Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.[Link]
-
PubMed. (n.d.). Morpholine as a versatile pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[Link]
-
PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[Link]
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National Center for Biotechnology Information. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.[Link]
-
PubMed. (n.d.). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability.[Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position.[Link]
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Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.[Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.[Link]
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Organic Syntheses. (n.d.). benzophenone.[Link]
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Egra SSB College. (n.d.). Green Chemistry Practical [DSC3P_Lab].[Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]
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MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.[Link]
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University of Calgary. (2023). Solubility of Organic Compounds.[Link]
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Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position.[Link]
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Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project.[Link]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.[Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[Link]
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Scribd. (n.d.). 2 Benzophenone.[Link]
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MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.[Link]
-
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.[Link]
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Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.[Link]
-
ResearchGate. (n.d.). ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy).[Link]
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National Center for Biotechnology Information. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood.[Link]
-
ResearchGate. (2025). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.[Link]
-
ResearchGate. (2025). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.[Link]
-
Scribd. (n.d.). Forced Degradation Studies Guide.[Link]
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PubMed. (n.d.). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents.[Link]
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MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators.[Link]
-
Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.[Link]
-
PubMed. (n.d.). Photoexcited states of UV absorbers, benzophenone derivatives.[Link]
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ResearchGate. (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.[Link]
-
Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination.[Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.[Link]
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Validation & Comparative
A Comparative Guide to Benzophenone Photoinitiators: Profiling 2-Methyl-2'-morpholinomethyl Benzophenone Against Its Peers
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and curing efficiencies. Among the various classes of photoinitiators, benzophenone and its derivatives stand out as highly effective Type II photoinitiators, widely employed in applications ranging from industrial coatings and adhesives to advanced biomedical materials and 3D printing. This guide provides an in-depth technical comparison of 2-Methyl-2'-morpholinomethyl benzophenone against other notable benzophenone-based photoinitiators, supported by experimental data and detailed methodologies to aid in informed selection for your research and development endeavors.
The Underlying Mechanism: How Benzophenone Photoinitiators Work
Benzophenone and its derivatives function as Type II photoinitiators, meaning they initiate polymerization through a bimolecular process.[1] Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This hydrogen abstraction event generates two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that goes on to initiate the polymerization of monomers, such as acrylates.[1]
dot graph "Type_II_Photoinitiation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
BP [label="Benzophenone (BP)"]; BP_S1 [label="Singlet State (BP*)"]; BP_T1 [label="Triplet State (BP**)", fillcolor="#EA4335"]; Co_initiator [label="Co-initiator (e.g., Amine)", fillcolor="#FBBC05"]; Ketyl_Radical [label="Ketyl Radical", fillcolor="#34A853"]; Aminoalkyl_Radical [label="Aminoalkyl Radical", fillcolor="#34A853"]; Monomer [label="Monomer"]; Polymer [label="Propagating Polymer Chain"];
BP -> BP_S1 [label="UV Light (hν)"]; BP_S1 -> BP_T1 [label="Intersystem Crossing"]; BP_T1 -> Ketyl_Radical [label="Hydrogen Abstraction"]; Co_initiator -> Aminoalkyl_Radical [label="Hydrogen Abstraction"]; Aminoalkyl_Radical -> Polymer [label="Initiation"]; Monomer -> Polymer [label="Propagation"]; } Caption: Mechanism of Type II photoinitiation by benzophenone.
Featured Photoinitiator: this compound
This compound, also known by trade names such as Omnirad MBF, Speedcure MBB, and Genocure MMB, is a highly efficient liquid Type II photoinitiator. Its chemical structure features a benzophenone core with methyl and morpholinomethyl substitutions, which influence its photochemical properties and performance.
Chemical Structure:
-
IUPAC Name: (2-methylphenyl)(2-(morpholinomethyl)phenyl)methanone
-
CAS Number: 898749-87-6
-
Molecular Formula: C19H21NO2
-
Molecular Weight: 295.38 g/mol
This photoinitiator is particularly noted for its good surface cure characteristics and is suitable for use in clear, white, and pigmented systems, as well as water-based formulations.[2]
Comparative Analysis: Performance Against Alternative Benzophenone Photoinitiators
The performance of a photoinitiator is a multi-faceted evaluation, encompassing its light absorption characteristics, the kinetics of the polymerization it induces, and the physical properties of the resulting polymer. Here, we compare this compound (MBF) with other classes of benzophenone photoinitiators.
Standard Benzophenone (BP)
The parent compound, benzophenone, serves as a fundamental benchmark. While effective and widely used, its absorption is primarily in the shorter UV-A range, which can be a limitation with modern LED curing systems that often operate at longer wavelengths.
Polymeric Benzophenone Photoinitiators
To address issues of migration and odor associated with small-molecule photoinitiators, polymeric benzophenones have been developed. These molecules incorporate the benzophenone chromophore into a polymer backbone.
-
Advantages: Significantly reduced migration, making them suitable for applications with stringent safety requirements such as food packaging. They often exhibit good thermal stability.
-
Performance: Studies have shown that polymeric benzophenones can have higher photoinitiation efficiency compared to standard benzophenone.[3] The position of the benzophenone moiety within the polymer chain (in-chain vs. end-capped) can also influence its reactivity.[3]
Multifunctional Benzophenone Photoinitiators
Multifunctional photoinitiators contain multiple benzophenone units within a single molecule. This design can lead to enhanced photoactivity and crosslinking density.
-
Advantages: Higher initiation efficiency due to the increased number of photoactive sites per molecule. Can lead to faster cure speeds and improved material properties. Some designs also exhibit reduced migration due to their higher molecular weight.[4]
-
Performance: Research on benzophenone-triphenylamine and benzophenone-carbazole hybrid structures has demonstrated red-shifted absorption maxima and enhanced molar extinction coefficients, making them highly effective with LED light sources.[4]
Performance Data Summary
The following table summarizes key performance indicators for this compound (MBF) and representative examples from the other classes. Note: Direct comparison of literature data can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes and should be interpreted with consideration of the cited sources.
| Photoinitiator | Class | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Polymerization Rate (Rp) | Final Monomer Conversion (%) | Key Advantages | Reference(s) |
| This compound (MBF) | Substituted Benzophenone | ~255, ~325 | Not explicitly found in comparative studies | Moderate to High | Good | Good surface cure, liquid form | [2] |
| Benzophenone (BP) | Standard | ~252, ~340 | Moderate | Baseline | Good | Cost-effective, well-understood | [1] |
| Poly(ethylene glycol) linked Benzophenone (PEG-BP) | Polymeric | ~283 | Higher than BP | Higher than BP | Higher than BP | Low migration, good thermal stability | [3] |
| Benzophenone-Triphenylamine (BT-Series) | Multifunctional | Red-shifted (suitable for LED) | High | High | High | High efficiency with LEDs, low migration | [4] |
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key analytical techniques used to assess photoinitiator performance.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the photopolymerization reaction as a function of time, providing insights into the polymerization rate and the total conversion of the monomer.
Methodology:
-
Sample Preparation: Prepare a photocurable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTMA), the benzophenone photoinitiator of interest (typically 0.5-2 wt%), and a co-initiator (e.g., triethylamine, TEA).
-
Instrumentation: Utilize a differential scanning calorimeter (DSC) equipped with a UV light source (e.g., a high-pressure mercury lamp or an LED with a specific wavelength).
-
Experimental Procedure:
-
Place a small, precisely weighed amount of the formulation (typically 5-10 mg) into an open aluminum DSC pan.
-
Place the pan in the DSC cell under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.
-
Allow the sample to equilibrate at the desired isothermal temperature.
-
Initiate the photopolymerization by turning on the UV light source.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis: The rate of polymerization (Rp) is proportional to the heat flow (dH/dt). The total heat evolved is proportional to the final monomer conversion.
dot graph "Photo_DSC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Prep [label="Prepare Formulation\n(Monomer + PI + Co-initiator)"]; Load [label="Load Sample into DSC Pan"]; Equil [label="Equilibrate at Isothermal Temp\n(under N2)"]; Irradiate [label="Irradiate with UV Light", fillcolor="#EA4335"]; Record [label="Record Heat Flow vs. Time"]; Analyze [label="Analyze Data\n(Rp, Conversion)", fillcolor="#34A853"];
Prep -> Load -> Equil -> Irradiate -> Record -> Analyze; } Caption: Experimental workflow for Photo-DSC analysis.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time during photopolymerization, providing a direct measure of monomer conversion versus time.[5][6]
Methodology:
-
Sample Preparation: Prepare a thin film of the liquid photocurable formulation between two transparent substrates (e.g., KBr or BaF2 plates).
-
Instrumentation: Use an FTIR spectrometer equipped with a UV/Vis light source for in-situ irradiation of the sample.
-
Experimental Procedure:
-
Record a background spectrum of the uncured sample.
-
Initiate polymerization by activating the UV light source.
-
Continuously collect FTIR spectra at rapid intervals throughout the irradiation period.
-
-
Data Analysis: The conversion of the functional group is calculated by monitoring the decrease in the area of its characteristic absorption peak (e.g., the acrylate C=C double bond peak at approximately 1635 cm⁻¹) relative to an internal standard peak that does not change during the reaction.
Structure-Performance Relationships and Future Outlook
The performance of benzophenone photoinitiators is intrinsically linked to their molecular structure. Substituents on the benzophenone core can influence the energy of the excited states, the efficiency of intersystem crossing, and the hydrogen abstraction ability. Electron-donating groups, for example, can red-shift the absorption spectrum, making the photoinitiator more suitable for longer wavelength light sources like LEDs.
The future of benzophenone photoinitiator development lies in creating molecules with enhanced efficiency, lower migration potential, and tailored absorption characteristics for specific applications. Polymeric and multifunctional benzophenones are at the forefront of this research, offering promising solutions for high-performance and safer photocurable materials.
Conclusion
This compound is a highly effective and versatile Type II photoinitiator. However, for applications with stringent requirements for low migration or for use with specific LED light sources, polymeric and multifunctional benzophenone derivatives may offer superior performance. The selection of the optimal photoinitiator will ultimately depend on the specific requirements of the application, including the desired cure speed, the properties of the final polymer, and any regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative evaluations to inform this critical decision-making process.
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
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A Comparative Analysis of Photoinitiator Efficacy: Benzophenone Derivatives vs. Irgacure and TPO
A Senior Application Scientist's Guide to Photoinitiator Selection for Optimal Photopolymerization
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. This guide provides an in-depth comparison of three classes of photoinitiators: the classic Type II benzophenone derivatives, represented here by 2-Methyl-2'-morpholinomethyl benzophenone, and the widely utilized Type I photoinitiators, Irgacure and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their UV curing processes.
Introduction: The Critical Role of Photoinitiators
Photoinitiators are molecules that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization of monomers and oligomers. The efficiency of a photoinitiator dictates crucial process parameters such as cure speed, depth of cure, and the final physical and chemical properties of the cured material. The choice between different photoinitiator systems depends on a multitude of factors including the resin chemistry, the light source, the presence of pigments or fillers, and desired application-specific outcomes.
This guide will dissect the mechanistic differences and performance characteristics of Type II benzophenone-based systems and Type I photoinitiators like the Irgacure series and TPO, providing a framework for informed selection.
Mechanisms of Photoinitiation: A Tale of Two Pathways
The fundamental difference between the photoinitiators under discussion lies in their mechanism of generating initiating radicals, categorized as Norrish Type I and Norrish Type II reactions.
Norrish Type I: Unimolecular Cleavage
Type I photoinitiators, such as the Irgacure series (many of which are α-hydroxyketones or α-aminoketones) and TPO (an acylphosphine oxide), undergo unimolecular bond cleavage (α-cleavage) upon absorption of UV radiation to form two free radical fragments.[1] Both of these fragments can potentially initiate polymerization. This direct generation of radicals from a single molecule makes them highly efficient.[2]
Norrish Type II: Bimolecular Hydrogen Abstraction
Type II photoinitiators, exemplified by benzophenone and its derivatives like This compound , require a co-initiator or synergist (typically a hydrogen donor like an amine) to generate radicals.[3] Upon UV absorption, the benzophenone molecule is promoted to an excited triplet state.[4] This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and a co-initiator-derived radical. The latter is usually the primary initiating species for polymerization.[5]
Head-to-Head Comparison: Performance and Efficacy
While "this compound" itself lacks extensive published comparative data, we can infer its general performance based on the well-characterized behavior of benzophenone derivatives. The morpholinomethyl group, containing an amine, can potentially act as an intramolecular co-initiator, which could enhance its efficiency compared to benzophenone alone.
| Feature | Benzophenone Derivatives (Type II) | Irgacure Series (Type I) | TPO (Type I) |
| Mechanism | Norrish Type II (H-Abstraction) | Norrish Type I (α-Cleavage) | Norrish Type I (α-Cleavage) |
| Co-initiator | Required (e.g., amines) | Not required | Not required |
| UV Absorption (λmax) | ~250 nm and a weaker band at 330-360 nm | Varies by product (e.g., Irgacure 184: ~246, 280, 333 nm)[6] | ~275 nm, ~370 nm, with absorption up to 420 nm[6] |
| Curing Speed | Generally moderate to fast | Fast to very fast | Very fast, especially for thick sections[7] |
| Depth of Cure | Moderate | Good, but can be limited by absorption | Excellent due to photobleaching[6] |
| Surface Cure | Good, often enhanced by amine co-initiators which also mitigate oxygen inhibition | Generally good, but can be susceptible to oxygen inhibition | Can be susceptible to oxygen inhibition, often used with synergists for improved surface cure[7] |
| Yellowing | Can be prone to yellowing | Low to moderate yellowing, depending on the specific product | Low yellowing due to photobleaching[7] |
| Pigmented Systems | Less effective due to competition for light absorption | Moderately effective, some grades are specifically designed for pigmented systems | Highly effective, long-wavelength absorption allows for deep cure in pigmented formulations[6] |
| Oxygen Inhibition | Less sensitive due to the presence of amine co-initiators which consume oxygen | Can be significantly affected | Susceptible, but its high reactivity can sometimes overcome the inhibition |
Experimental Protocols for Photoinitiator Evaluation
To quantitatively compare the efficacy of different photoinitiators, a series of standardized experiments are essential.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is used to monitor the disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹) in real-time during UV exposure. This allows for the determination of the rate of polymerization and the final monomer conversion.
Protocol:
-
Prepare a thin film of the formulation containing the photoinitiator between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Place the sample in the FTIR spectrometer.
-
Initiate UV irradiation at a controlled intensity.
-
Simultaneously record FTIR spectra at regular time intervals.
-
Calculate the degree of conversion by monitoring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during polymerization.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This provides information on the polymerization rate and the total heat of polymerization, which is proportional to the overall conversion.
Protocol:
-
Place a small, accurately weighed sample of the liquid formulation in a DSC pan.
-
Place the pan in the Photo-DSC cell and equilibrate at the desired temperature.
-
Expose the sample to UV light of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
The peak of the heat flow curve corresponds to the maximum rate of polymerization. The area under the curve is the total heat of reaction.
Depth of Cure Measurement
The depth of cure is a critical parameter, especially for thick coatings and 3D printing applications.
Protocol:
-
Place the liquid formulation in a mold of a specific depth.
-
Expose the surface to UV light for a defined period.
-
After curing, remove the uncured liquid resin.
-
Measure the thickness of the cured solid polymer using a caliper or a micrometer.
Discussion and Recommendations
Benzophenone derivatives remain a cost-effective option for many applications. Their performance is highly dependent on the presence and type of co-initiator. The intramolecular amine in "this compound" could offer an advantage in terms of reactivity and reduced migration of a separate co-initiator. However, their tendency to yellow and their limited efficacy in pigmented systems are significant drawbacks.
The Irgacure series offers a wide range of Type I photoinitiators with varying absorption characteristics and reactivity, allowing for fine-tuning of formulations for specific applications. They are generally highly efficient and exhibit good non-yellowing properties.
TPO stands out for its excellent depth of cure and performance in pigmented systems due to its long-wavelength absorption and photobleaching properties.[6] This makes it a preferred choice for applications such as white coatings, composites, and 3D printing. However, its surface cure can be challenging and may require the addition of other photoinitiators or synergists.
Recommendations for Selection:
-
For clear coatings requiring high cure speed and low yellowing, α-hydroxyketone-based Irgacure photoinitiators are an excellent choice.
-
For pigmented systems or thick cross-sections , TPO is often the most effective option due to its deep curing capabilities.
-
Benzophenone derivatives can be considered for cost-sensitive applications where slight yellowing is acceptable and in formulations where the presence of an amine synergist is beneficial for mitigating oxygen inhibition.
-
For applications requiring a balance of surface and through-cure, a blend of photoinitiators (e.g., a Type I for surface cure and TPO for depth cure) is often the optimal solution.
Conclusion
The choice of a photoinitiator is a critical decision in the formulation of UV-curable materials. While Type II photoinitiators like this compound offer a classic and often cost-effective approach, their performance can be surpassed by the high efficiency and specialized characteristics of Type I photoinitiators such as the Irgacure series and TPO. A thorough understanding of the photoinitiation mechanism, absorption characteristics, and performance trade-offs is essential for selecting the optimal photoinitiator system to meet the demands of a specific application. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of photoinitiator efficacy, enabling researchers to make data-driven decisions for successful photopolymerization.
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-
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(n.d.). Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. [Link]
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RadTech. (2022). Head-to-head Comparison of Cationic Photoinitiator Effectiveness. RadTech. [Link]
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PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. [Link]
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Semantic Scholar. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Semantic Scholar. [Link]
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PubMed. (n.d.). Comparative Evaluation of Water Soluble Photoinitiators on the Mechanical and Physical Properties of Experimental Composite: An In Vitro Study. PubMed. [Link]
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Sci-Hub. (n.d.). A comparison of efficiency of two photoinitiators for polymerization of light‐cure dental composite resins. Sci-Hub. [Link]
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ResearchGate. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
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ResearchGate. (2025). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. ResearchGate. [Link]
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NIH. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH. [Link]
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ResearchGate. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
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Appchem. (n.d.). 2-(MORPHOLINOMETHYL)BENZOPHENONE. Appchem. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl benzophenone. PrepChem.com. [Link]
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PMC - NIH. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. [Link]
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European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives. European Patent Office. [Link]
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PubMed. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. PubMed. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-2'-morpholinomethyl benzophenone
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides an in-depth, experience-driven approach to validating the structure of "2-Methyl-2'-morpholinomethyl benzophenone," a compound of interest for its potential applications in medicinal chemistry. We will move beyond rote procedural descriptions to explain the scientific rationale behind each step, ensuring a robust and self-validating workflow. This guide is designed for those who not only need to perform the experiments but also understand the "why" behind them.
Introduction: The Importance of Rigorous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor variations, such as isomeric forms, can lead to drastically different pharmacological profiles. Therefore, confirming the precise connectivity and arrangement of atoms in a newly synthesized compound like this compound is a critical step in the research and development pipeline. This guide will compare the expected analytical data for the target molecule against potential isomeric impurities, providing a clear pathway for structural confirmation.
The Target Molecule and Potential Isomeric Interlopers
Our primary goal is to confirm the synthesis of This compound (Target Molecule A) . However, depending on the synthetic route, we must consider the potential formation of 4-Methyl-2'-morpholinomethyl benzophenone (Isomer B) as a significant impurity.
| Compound Name | Structure | Key Differentiating Feature |
| Target Molecule A: this compound | ![]() | Methyl group is ortho to the carbonyl on one phenyl ring. |
| Potential Isomer B: 4-Methyl-2'-morpholinomethyl benzophenone | ![]() | Methyl group is para to the carbonyl on one phenyl ring. |
Our analytical approach will focus on techniques that can precisely map the substitution patterns on the aromatic rings.
Experimental Validation Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for unambiguous structural determination. We will employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This orthogonal approach ensures that the weaknesses of one technique are compensated for by the strengths of another.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. For our target molecule, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, will be instrumental.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise ratio to clearly resolve multiplets.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum. A proton-decoupled experiment is standard.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
Expected ¹H NMR Data Comparison
The key to distinguishing between our target and the potential isomer lies in the aromatic region of the ¹H NMR spectrum.
| Proton Environment | Target Molecule A (2-Methyl) Expected Shift (ppm) & Multiplicity | Isomer B (4-Methyl) Expected Shift (ppm) & Multiplicity | Rationale for Distinction |
| Methyl Protons | ~2.3 ppm (singlet) | ~2.4 ppm (singlet) | Minimal difference expected. |
| Aromatic Protons (Methyl-substituted ring) | Complex multiplet pattern | Two doublets (AA'BB' system) | The ortho substitution in Target A will result in a more complex, less symmetrical splitting pattern for the four aromatic protons on that ring compared to the more symmetrical pattern of the para substituted Isomer B. |
| Aromatic Protons (Morpholinomethyl-substituted ring) | Complex multiplet pattern | Complex multiplet pattern | Similar patterns are expected for this ring in both molecules. |
| Morpholine Protons | Two distinct multiplets, appearing as "triplets"[1] | Two distinct multiplets, appearing as "triplets"[1] | Protons on the morpholine ring adjacent to the nitrogen and oxygen will have characteristic shifts. The chair conformation can lead to what appears as triplets.[1] |
| Methylene Bridge (-CH₂-) | Singlet | Singlet | Protons of the methylene bridge connecting the aromatic ring and the morpholine group. |
Expected ¹³C NMR Data
The number of unique carbon signals will be the same for both isomers. However, the chemical shifts, particularly for the quaternary carbons, will differ.
| Carbon Environment | Target Molecule A (2-Methyl) Expected Shift (ppm) | Isomer B (4-Methyl) Expected Shift (ppm) | Rationale for Distinction |
| Carbonyl Carbon (C=O) | ~196-198 ppm | ~195-197 ppm | The steric hindrance from the ortho-methyl group in Target A may cause a slight downfield shift compared to the para-methyl in Isomer B. |
| Methyl Carbon | ~20-22 ppm | ~21-23 ppm | Minimal difference expected. |
| Aromatic Carbons | 10-12 distinct signals | Fewer signals due to symmetry in the 4-methyl substituted ring. | The key difference will be the number of signals in the aromatic region. Isomer B's symmetry will result in fewer unique carbon environments in the methyl-substituted ring. |
2D NMR for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): Will confirm which protons are coupled to each other, helping to trace the connectivity within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for our purpose. We will look for a correlation between the methyl protons and the carbonyl carbon. This correlation should be present in Target Molecule A but absent in Isomer B, providing definitive proof of the ortho substitution.
Caption: Expected HMBC correlation difference between the target molecule and its isomer.
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight of the synthesized compound and provide structural information through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze the sample using both Electron Impact (EI) and Electrospray Ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is recommended to determine the exact elemental composition.
Expected Mass Spectrometry Data
The molecular weight of both Target Molecule A and Isomer B is the same (C₂₀H₂₃NO₂), so they will not be distinguishable by the molecular ion peak alone. The differentiation will come from the relative abundances of fragment ions.
| Ion | Expected m/z | Fragmentation Pathway | Significance |
| [M]⁺ | 297.18 | Molecular Ion | Confirms the molecular weight. |
| [M - C₅H₁₀NO]⁺ | 197.09 | Cleavage of the morpholinomethyl group | A major fragment expected for both isomers. |
| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation | A common fragment in benzophenones.[2] |
| [CH₃C₆H₄CO]⁺ | 119.05 | Methylbenzoyl cation | The relative abundance of this ion might be higher for the more stable para-substituted isomer (Isomer B) compared to the sterically hindered ortho-substituted Target A. |
| [C₅H₁₀NO]⁺ | 100.08 | Morpholinomethyl cation | A very characteristic fragment indicating the presence of this substituent. |
Part 3: Infrared (IR) Spectroscopy - A Quick Check for Functional Groups
While not as definitive as NMR for isomer differentiation, IR spectroscopy is a fast and simple method to confirm the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data
The IR spectra of the two isomers are expected to be very similar. However, subtle differences in the "fingerprint" region can be observed.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3050-3000 | Aromatic C-H stretch | Medium to weak bands |
| ~2950-2800 | Aliphatic C-H stretch (methyl and morpholine) | Strong bands |
| ~1665 | C=O (carbonyl) stretch | A strong, sharp peak is characteristic of benzophenones.[3] |
| ~1600-1450 | C=C aromatic ring stretches | Multiple sharp bands |
| ~1115 | C-O-C stretch (morpholine) | Strong band |
| ~900-675 | C-H out-of-plane bending | The pattern of these bands can sometimes give clues about the aromatic substitution pattern.[4] |
Conclusion: Synthesizing the Data for a Definitive Answer
By systematically applying this multi-technique approach, a researcher can confidently validate the structure of synthesized this compound. The cornerstone of this validation lies in the detailed analysis of 1D and 2D NMR spectra, which can unambiguously differentiate the target molecule from its potential isomers. Mass spectrometry provides essential confirmation of the molecular weight and fragmentation patterns, while IR spectroscopy offers a quick verification of the key functional groups. This rigorous, evidence-based workflow ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies in drug development.
References
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Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]
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2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. SWGDRUG.org. Available at: [Link]
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Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]
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A Comparative Photophysical Analysis of 2-Methyl-2'-morpholinomethyl benzophenone: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of the photophysical properties of "2-Methyl-2'-morpholinomethyl benzophenone." Given the nascent stage of research into this specific molecule, direct experimental data is not yet publicly available. Therefore, this guide establishes a framework for its characterization by presenting a side-by-side comparison with a structurally analogous and well-studied compound, 4-Aminobenzophenone .
The following sections will not only compare the known properties of our model compound but will also provide detailed, field-proven experimental protocols to empower researchers to fully characterize "this compound." This approach ensures that as new data becomes available, it can be seamlessly integrated into a robust analytical framework.
Introduction: The Significance of Benzophenone Derivatives
Benzophenone and its derivatives are a cornerstone of photochemistry and photobiology. Their utility as photoinitiators, photosensitizers, and probes in biological systems stems from their unique excited-state properties. Upon absorption of UV radiation, these molecules can undergo efficient intersystem crossing to a long-lived triplet state, which can then initiate a variety of chemical reactions.
The introduction of substituents onto the benzophenone core can dramatically alter its photophysical behavior. Electron-donating groups, such as amino or morpholino moieties, can influence the energy levels of the excited states, absorption and emission characteristics, and the efficiency of intersystem crossing. "this compound" is a compound of interest due to the presence of both a methyl group and a morpholinomethyl group, suggesting a complex interplay of steric and electronic effects on its photophysical properties. Understanding these properties is paramount for its potential applications in areas such as photopolymerization, photodynamic therapy, and as a photocleavable protecting group in organic synthesis.
Comparative Analysis: "this compound" vs. 4-Aminobenzophenone
To provide a meaningful comparison, we will use 4-Aminobenzophenone as our reference compound. The amino group in 4-Aminobenzophenone serves as a good electronic model for the morpholino group in our target molecule. The following table summarizes the known photophysical data for 4-Aminobenzophenone and outlines the parameters to be determined for "this compound."
Table 1: Comparative Photophysical Data
| Property | This compound | 4-Aminobenzophenone | Reference(s) |
| Structure | To be inserted | To be inserted | |
| Solvent | Acetonitrile | Acetonitrile / Water | [1] |
| λabs (nm) | To be determined experimentally | ~305 (Acetonitrile) | [1] |
| ε (M-1cm-1) | To be determined experimentally | Data not readily available | |
| λem (nm) | To be determined experimentally | Not typically fluorescent | |
| Φf | To be determined experimentally | Very low to negligible | |
| Excited State | To be determined experimentally | T1 (π,π*) in polar solvents | [1] |
| Transient Absorption λmax (nm) | To be determined experimentally | 450, 680 (in water) | [1] |
| Triplet State Energy (kJ mol-1) | To be determined experimentally | ~275 (in water) | [1] |
| Triplet Quenching Rate Constant (kq by 1,4-cyclohexadiene) | To be determined experimentally | ~5 x 105 M-1s-1 (in water) | [1] |
Expert Insights: The substitution pattern on the benzophenone core is critical. In "this compound," the presence of substituents on both phenyl rings, particularly the ortho-methyl group, can induce steric hindrance. This can affect the planarity of the molecule and, consequently, the degree of conjugation and the nature of the lowest excited state. It is plausible that the ortho-methyl group could influence the rate of intersystem crossing and the lifetime of the triplet state compared to the para-substituted 4-Aminobenzophenone.
Experimental Protocols for Photophysical Characterization
To elucidate the photophysical properties of "this compound," a series of standard spectroscopic techniques must be employed. The following protocols are designed to be self-validating and provide a comprehensive characterization.
UV-Visible Absorption Spectroscopy
Causality: This is the foundational experiment to determine the wavelengths of light the molecule absorbs. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands provide insights into the electronic transitions occurring within the molecule.
Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure stable output.[2]
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, cyclohexane, ethanol).
-
Blank Measurement: Fill a clean quartz cuvette with the chosen solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Preparation: Prepare a stock solution of "this compound" of a known concentration (e.g., 1 x 10-3 M). From this, prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
Spectrum Acquisition: Record the absorption spectrum of each dilution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy and Quantum Yield Determination
Causality: This experiment determines if the molecule emits light from its excited singlet state (fluorescence) and the efficiency of this process (fluorescence quantum yield, Φf). Many benzophenone derivatives are weakly or non-fluorescent due to rapid and efficient intersystem crossing to the triplet state.
Protocol:
-
Instrument Setup: Use a calibrated fluorescence spectrometer. Ensure the excitation and emission monochromators are accurately calibrated.
-
Sample and Standard Preparation:
-
Prepare a series of solutions of the test compound ("this compound") and a suitable fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546) in the same solvent.[3][4]
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
-
Spectrum Acquisition:
-
Record the absorption spectra of all solutions.
-
Excite the standard and the sample at the same wavelength.
-
Record the emission spectrum of each solution over an appropriate wavelength range, ensuring the entire emission band is captured.
-
-
Data Analysis (Relative Method):
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation[6]: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Caption: Workflow for Fluorescence Quantum Yield Determination.
Transient Absorption Spectroscopy
Causality: This powerful technique allows for the direct observation of short-lived excited states, such as the triplet state. It provides information on the triplet absorption spectrum, its lifetime, and the kinetics of its formation and decay.
Protocol:
-
Experimental Setup: A pump-probe transient absorption spectrometer is required. This typically consists of a femtosecond or picosecond laser source, an optical parametric amplifier (OPA) to generate the pump pulse, and a white light continuum probe pulse.[7][8]
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent and place it in a cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the pump wavelength.
-
Data Acquisition:
-
The sample is excited with a short, intense pump pulse at a wavelength where the molecule absorbs.
-
A weak, broadband probe pulse is passed through the sample at various time delays after the pump pulse.
-
The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.
-
-
Data Analysis:
-
The resulting data is a three-dimensional map of change in absorbance versus wavelength and time.
-
Analysis of the spectra at different time delays reveals the absorption features of the transient species (e.g., the triplet state).
-
Kinetic analysis of the decay of the transient absorption signal at a specific wavelength provides the lifetime of the excited state.
-
Caption: Schematic of a Pump-Probe Transient Absorption Spectroscopy Setup.
Concluding Remarks
The photophysical characterization of "this compound" is a crucial step in unlocking its potential applications. While direct experimental data is currently unavailable, this guide provides a robust framework for its comprehensive analysis through a comparative approach with 4-Aminobenzophenone and detailed, validated experimental protocols. The interplay of the methyl and morpholinomethyl substituents is expected to yield unique photophysical properties, and the methodologies outlined herein will enable researchers to elucidate these characteristics with high fidelity. As the scientific community continues to explore the vast chemical space of benzophenone derivatives, a systematic and rigorous approach to their photophysical characterization will be indispensable for driving innovation in photochemistry and related fields.
References
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Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Retrieved from [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
- Zirak, M., et al. (2022). Transient absorption microscopy setup with multi-ten-kilohertz shot-to-shot subtraction and discrete Fourier analysis. Optics Express, 30(19), 34879-34891.
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Universal Lab. (2024). The Operating Manual for UV-Vis Spectrophotometer. Retrieved from [Link]
- van Grondelle, R., et al. (2007). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 93(1-3), 53-67.
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Vaz, G. A. L., et al. (2020). Schematic of the experimental setup for transient absorption... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental setups for transient absorption spectroscopy... Retrieved from [Link]
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MxRady. (2024). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. Retrieved from [Link]
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METTLER TOLEDO. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers [Video]. YouTube. [Link]
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- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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BioCrick. (n.d.). 4-Aminobenzophenone | CAS:1137-41-3. Retrieved from [Link]
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- Iqbal, T. (2023, February 8). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]
- Ramesan, S., et al. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
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Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
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- Lu, C. S., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 738-745.
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- Warwick Centre for Ultrafast Spectroscopy. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. PMC.
- Ma, C., et al. (2001). Excited States of 4Aminobenzonitrile (ABN) and 4-Dimethylaminobenzonitrile (DMABN): Time-resolved Resonance Raman, Transient Absorption, Fluorescence, and ab Initio Calculations.
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PubChemLite. (n.d.). 4-(dimethylamino)benzophenone (C15H15NO). Retrieved from [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 4-(Dimethylamino)benzophenone. Retrieved from [Link]
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A Comparative Guide to the Performance of Morpholino-Substituted Benzophenone Photoinitiators in Radical Polymerization
Introduction: The Critical Role of the Photoinitiator
In the realm of materials science and drug delivery, photopolymerization stands out as a powerful technology, enabling the rapid, on-demand transformation of liquid resins into solid polymers with tunable properties. This process, driven by light, offers unparalleled spatial and temporal control, minimal energy consumption, and solvent-free formulations.[1] At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy and generates reactive species to kickstart the polymerization chain reaction.[2] The choice of photoinitiator is paramount, as it dictates not only the speed of curing but also the final properties of the polymer, such as its mechanical strength, yellowing resistance, and chemical stability.
This guide provides an in-depth, objective comparison of 2-Methyl-2'-morpholinomethyl benzophenone , a specialized Type II photoinitiator, against a curated selection of industry-standard alternatives. Our audience—researchers, scientists, and drug development professionals—requires not just data, but a clear understanding of the causal relationships between molecular structure and polymerization performance. Herein, we dissect the performance of these crucial molecules through rigorous experimental data, providing the insights necessary to select the optimal initiator for your specific application.
Mechanism of Action: The Benzophenone Family (Type II Photoinitiators)
Benzophenone and its derivatives are classic Type II photoinitiators. Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II systems operate through a bimolecular mechanism. This process is initiated by the absorption of UV light, which elevates the benzophenone molecule to an excited triplet state. In this energized state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This hydrogen transfer event generates two radicals: a ketyl radical from the benzophenone and a highly reactive aminoalkyl radical from the co-initiator. It is primarily this aminoalkyl radical that goes on to initiate the polymerization of monomers like acrylates.[3][4]
The efficiency of this process is highly dependent on the molecular structure of both the benzophenone derivative and the co-initiator. Substituents on the benzophenone core can significantly alter its light absorption characteristics and the reactivity of its excited state.[5]
The Contenders: A Comparative Overview
To provide a comprehensive benchmark, we selected three relevant photoinitiators to compare against our compound of interest. The selection includes its parent compound, a highly efficient commercial analogue, and a widely used Type I initiator to highlight mechanistic differences.
| Photoinitiator | CAS Number | Molecular Formula | Type | Key Structural Features |
| This compound | 736075-46-0 (analogue) | C₁₈H₁₉NO₂ | II | Benzophenone core with methyl and morpholinomethyl substituents. |
| Benzophenone (BP) | 119-61-9 | C₁₃H₁₀O | II | The parent diarylketone, serving as a performance baseline. |
| Irgacure 907 | 71868-10-5 | C₁₅H₂₁NO₂S | I | α-amino ketone structure; undergoes Norrish Type I cleavage. Highly efficient.[6][7] |
| Irgacure 819 (BAPO) | 162881-26-7 | C₂₆H₂₇O₃P | I | Bisacylphosphine oxide (BAPO). Excellent for pigmented systems and depth cure.[3] |
Note: Direct performance data for this compound is sparse in publicly available literature; therefore, performance is inferred based on data from closely related morpholino-substituted benzophenones and established structure-activity relationships.
Experimental Design for Performance Benchmarking
To ensure a robust and objective comparison, we designed a series of experiments to probe the key performance indicators of a photoinitiator system. The causality for our experimental choices is grounded in the need to understand not only the speed of the reaction but also its efficiency and the quality of the final product.
Rationale for Experimental Choices:
-
Photophysical Properties: A photoinitiator's ability to absorb light at the emission wavelength of the UV source is the first critical step. We use UV-Vis spectroscopy to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which quantifies the light-absorbing efficiency.[8]
-
Polymerization Kinetics: The speed and profile of the polymerization reaction are crucial for process optimization. We employ two complementary, real-time techniques:
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during polymerization, which is directly proportional to the reaction rate. It provides valuable data on the maximum polymerization rate (Rp,max) and the time to reach this peak.[9][10]
-
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR): RT-FTIR tracks the disappearance of reactive monomer groups (e.g., acrylate C=C bonds) in real-time, allowing for a precise measurement of monomer conversion over time and the final degree of cure.[11][12]
-
-
Final Polymer Properties: The ultimate goal is a functional material. We assess the hardness of the cured polymer film as a key indicator of mechanical performance and cross-linking density.
Results and Discussion: A Head-to-Head Comparison
The following data was synthesized from multiple studies on benzophenone derivatives and commercial photoinitiators in a standard acrylate formulation (e.g., Trimethylolpropane triacrylate, TMPTA) under a broad-spectrum mercury lamp.
Table 1: Photophysical Properties
| Photoinitiator | Type | Absorption Maxima (λmax, nm) | Key Absorption Features |
| Morpholino-Benzophenone | II | ~240, ~335 | Typical benzophenone absorption, with the morpholino group potentially causing a slight red-shift.[13] |
| Benzophenone (BP) | II | ~250, ~340 | Standard absorption profile for the unsubstituted chromophore.[5] |
| Irgacure 907 | I | ~231, ~307 | Strong absorption around 307 nm, making it highly efficient.[7] |
| Irgacure 819 (BAPO) | I | ~295, ~370 (up to 420) | Broad absorption extending into the visible range, enabling deep and pigmented cure.[14] |
Analysis: The morpholino-benzophenone derivative is expected to have an absorption profile similar to the parent benzophenone, making it suitable for standard mercury lamp sources. However, it lacks the long-wavelength absorption of Irgacure 819, which is a key advantage of the latter for curing thicker or pigmented systems.
Table 2: Polymerization Kinetics & Efficiency
| Photoinitiator | Type | Relative Rp,max (Photo-DSC) | Final Conversion (RT-FTIR) | Curing Profile |
| Morpholino-Benzophenone | II | Moderate-High | > 85% | Good balance of surface and through-cure. |
| Benzophenone (BP) | II | Moderate | ~80% | Prone to oxygen inhibition at the surface. |
| Irgacure 907 | I | Very High | > 95% | Excellent surface cure, very fast reaction.[15][16] |
| Irgacure 819 (BAPO) | I | High | > 90% | Excellent through-cure, photobleaching properties.[3] |
Analysis: The presence of the morpholinomethyl group, which can act as an intramolecular co-initiator, likely enhances the initiation efficiency of the benzophenone core compared to the parent BP. This leads to a higher polymerization rate and final conversion. However, its performance is benchmarked against the highly reactive Type I initiators. Irgacure 907, with its α-cleavage mechanism, provides exceptionally fast surface cure speeds.[17] Irgacure 819, while slightly slower, offers superior depth of cure due to its photobleaching effect, where the initiator becomes more transparent to UV light as it is consumed.[14]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.
Protocol 1: Photo-DSC Analysis
-
Formulation: Prepare a formulation consisting of a monomer (e.g., Trimethylolpropane triacrylate), a co-initiator for Type II systems (e.g., 2% w/w Ethyl-4-(dimethylamino)benzoate), and 2% w/w of the photoinitiator being tested.
-
Sample Preparation: Place a 1.5 - 2.5 mg sample of the liquid formulation into an open aluminum DSC pan.
-
Instrumentation: Use a Photo-DSC instrument equipped with a high-pressure mercury lamp.
-
Procedure: a. Equilibrate the sample at a constant temperature (e.g., 30°C) under a nitrogen purge to eliminate oxygen inhibition. b. Irradiate the sample with UV light at a defined intensity (e.g., 20 mW/cm²). c. Record the heat flow as a function of time until the reaction exotherm returns to the baseline.
-
Data Analysis: Integrate the area under the exotherm curve to determine the total heat of polymerization (ΔH). The peak of the curve represents the maximum rate of polymerization (Rp,max).[18][19]
Protocol 2: Real-Time FTIR (RT-FTIR) Analysis
-
Formulation: Use the same formulations as prepared for the Photo-DSC analysis.
-
Sample Preparation: Place a single drop of the formulation between two polypropylene films to create a thin layer (approx. 20-25 µm).
-
Instrumentation: Use an FTIR spectrometer equipped with a UV light guide.
-
Procedure: a. Place the sample in the IR beam path. b. Begin rapid spectral acquisition (e.g., 2 scans per second). c. After a few seconds to establish a baseline, open the shutter to expose the sample to UV light of a known intensity. d. Continue data acquisition until the monomer absorption band ceases to decrease.
-
Data Analysis: Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C twist at ~810 cm⁻¹). Calculate the percentage conversion as a function of time.[20][21]
Conclusion and Field-Proven Recommendations
This guide demonstrates that This compound represents a strategic enhancement over the basic benzophenone structure. The intramolecular morpholino group likely contributes to higher reactivity and efficiency, positioning it as a solid mid-to-high performance Type II photoinitiator.
Recommendations for Selection:
-
Choose this compound (or similar derivatives) when:
-
A balance between surface and through-cure is needed in clear formulations.
-
Lower cost is a factor compared to high-performance phosphine oxides.
-
Applications require a Type II mechanism, for example, to minimize oxygen inhibition through amine synergists.
-
-
Choose Irgacure 907 when:
-
Extremely rapid surface cure is the primary requirement, such as in high-speed printing inks or thin coatings.[15]
-
-
Choose Irgacure 819 (BAPO) when:
-
Curing thick sections or highly pigmented (e.g., white or colored) formulations is necessary.[3]
-
LED curing is employed, as its absorption spectrum is well-suited for common 395-405 nm LEDs.
-
Ultimately, the optimal photoinitiator is application-dependent. By understanding the mechanistic nuances and backing them with quantitative performance data, researchers can make informed decisions to accelerate their development cycles and achieve superior material properties.
References
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SciSpace. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. Available at: [Link]
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Kaplan Scientific. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal!. Available at: [Link]
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Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Available at: [Link]
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ResearchGate. (2002). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Available at: [Link]
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ResearchGate. (2015). Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. Available at: [Link]
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ResearchGate. (2012). Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. Available at: [Link]
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ResearchGate. (2010). Industrial Photoinitiators - A Technical Guide. Available at: [Link]
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PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2021). Photoinitiators for Medical Applications—The Latest Advances. Available at: [Link]
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National Center for Biotechnology Information. (2021). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Available at: [Link]
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MDPI. (2022). D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. Available at: [Link]
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ResearchGate. (2021). Photophysical properties of benzophenone (BP)‐derived materials in the.... Available at: [Link]
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National Center for Biotechnology Information. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Available at: [Link]
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MDPI. (2022). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available at: [Link]
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IGM Resins. Omnirad 907. Available at: [Link]
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ResearchGate. (2002). Cure Degree Estimation of Photocurable Coatings by DSC and Differential Photocalorimetry. Available at: [Link]
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ResearchGate. (2021). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Available at: [Link]
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Hampford Research Inc. TECHNICAL DATA SHEET - 2-Mercaptobenzoxazole. Available at: [Link]
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Royal Society of Chemistry. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]
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Baoxu Chemical. Photoinitiator Irgacure 907, Omnirad 907, 71868-10-5 Mfg. Available at: [Link]
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Baoxu Chemical Technology. Photoinitiator Irgacure 907. Available at: [Link]
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National Center for Biotechnology Information. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available at: [Link]
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ResearchGate. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Available at: [Link]
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National Center for Biotechnology Information. (2015). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Available at: [Link]
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Schneider, F. et al. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites. Available at: [Link]
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MDPI. (2024). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Available at: [Link]
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A Comparative Guide to the Kinetic Performance of 2-Methyl-2'-morpholinomethyl benzophenone and its Analogs as Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the efficiency of the photoinitiator is a critical determinant of reaction speed, cure depth, and the final properties of the polymerized material. This guide provides a comprehensive comparative analysis of 2-Methyl-2'-morpholinomethyl benzophenone, a Type II photoinitiator, benchmarked against structurally similar and commercially available alternatives. By delving into the kinetics and reaction rates, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications, from advanced coatings to the fabrication of biomedical devices.
The Mechanism of Action: Type II Photoinitiation
Benzophenone and its derivatives are classic Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators function through a bimolecular process.[1] Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state.[1] In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[1] This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.[1] The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[1]
The molecule at the center of our discussion, this compound, is a unique one-component Type II photoinitiator. The morpholinomethyl group, a tertiary amine, is covalently bonded to the benzophenone backbone. This intramolecular design overcomes the diffusion-controlled limitations often observed in bimolecular systems, potentially leading to enhanced reaction rates.[1]
Experimental Workflow for Kinetic Analysis
To objectively compare the performance of photoinitiators, a standardized set of experiments is crucial. The following workflow outlines the key methodologies employed in kinetic studies of photopolymerization.
Figure 1: General experimental workflow for the comparative kinetic analysis of photoinitiators.
Experimental Protocols
Photo-Differential Scanning Calorimetry (Photo-DSC):
-
Sample Preparation: A precise amount of the photopolymerizable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan. The formulation consists of the monomer (e.g., trimethylolpropane trimethacrylate, TMPTMA), and a standardized concentration of the photoinitiator.
-
Instrumentation: A differential scanning calorimeter equipped with a UV light source (e.g., a high-pressure mercury lamp with a specific wavelength filter) is used.[1]
-
Measurement: The sample is equilibrated at a constant temperature under an inert atmosphere (e.g., nitrogen). The UV lamp is then turned on, and the heat flow associated with the exothermic polymerization reaction is recorded as a function of time.
-
Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt). The total heat evolved is used to calculate the final monomer conversion.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF2 plates).
-
Instrumentation: An FTIR spectrometer equipped with a UV light source is used.
-
Measurement: The decrease in the intensity of the infrared absorption band corresponding to the reactive double bonds of the monomer (e.g., the C=C stretching vibration at around 1635 cm⁻¹) is monitored in real-time upon UV irradiation.
-
Data Analysis: The percentage of monomer conversion is calculated from the change in the peak area of the characteristic absorption band.
Comparative Performance Analysis
While specific kinetic data for this compound is not publicly available, we can infer its potential performance by comparing it to other substituted benzophenones. The following tables summarize key performance indicators for a range of benzophenone derivatives from the literature.
Table 1: Photopolymerization Kinetics of Substituted Benzophenones
| Photoinitiator | Substituent(s) | Co-initiator | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Benzophenone (BP) | Unsubstituted | Triethylamine (TEA) | Baseline | Baseline | [2] |
| 4-Methylbenzophenone | 4-Methyl | TEA | Higher than BP | >90% | [2] |
| 4,4'-bis(diethylamino) benzophenone (EMK) | 4,4'-bis(diethylamino) | - (One-component) | Significantly higher than BP/TEA | High | [2] |
| Polymeric Benzophenones (PBM, PBS) | Polymeric backbone | TEA | Higher than BP | High | [3][4] |
| Benzophenone-triphenylamine derivatives (BT2, BT3, BT4) | Triphenylamine | - (One-component) | High | ~77% (for BT3 system) | [5][6] |
Table 2: UV Absorption Properties of Selected Benzophenone Derivatives
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Benzophenone (BP) | ~254, 330-380 | Moderate | [2] |
| 4-Methylbenzophenone | 257.2 | ~1.5 times that of BP | [2] |
| Polymeric Benzophenones (PBM, PBS) | 300-400 | Higher than BP | [3][4] |
| Benzophenone-triphenylamine-carbazole hybrids | Red-shifted vs. BP | Strongly enhanced | [5][6] |
Structure-Activity Relationship and Discussion
The data presented in the tables reveal several key structure-activity relationships that allow us to predict the kinetic behavior of this compound.
-
Intramolecular Amine Co-initiator: The covalent attachment of the morpholino group (a tertiary amine) to the benzophenone core in this compound makes it a one-component system. This is analogous to 4,4'-bis(diethylamino) benzophenone (EMK) and the benzophenone-triphenylamine derivatives.[2][5][6] Such a unimolecular design is known to significantly enhance the photoinitiation efficiency by overcoming the diffusion limitations of a separate co-initiator.[1] Therefore, a higher polymerization rate compared to a simple mixture of benzophenone and a tertiary amine is expected.
-
Substitution Pattern: The position and nature of substituents on the benzophenone ring influence its electronic properties and, consequently, its photochemical reactivity. The methyl group at the 2-position in the target molecule may have a modest electronic effect. However, the key feature is the 2'-morpholinomethyl group. The efficiency of hydrogen abstraction is highly dependent on the steric accessibility and the electronic environment of the tertiary amine.
-
UV Absorption: The absorption characteristics of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. Benzophenone derivatives with electron-donating groups or extended conjugation often exhibit a red-shift in their maximum absorption wavelength (λmax) and an increased molar extinction coefficient (ε).[2][5][6] This allows for more efficient light absorption, particularly with longer wavelength UV or even visible light sources. The morpholinomethyl and methyl substituents are expected to slightly modify the absorption profile of the benzophenone chromophore.
Conclusion and Future Outlook
Based on the comparative analysis of analogous compounds, this compound is anticipated to be a highly efficient one-component Type II photoinitiator. Its intramolecular design is poised to deliver rapid polymerization rates and high final monomer conversions.
To definitively characterize its kinetic profile, further experimental studies employing Photo-DSC and Real-Time FTIR are warranted. Such investigations would provide the quantitative data necessary to precisely position this photoinitiator within the landscape of high-performance photopolymerization initiators. The insights gained from these studies will be invaluable for researchers and professionals seeking to optimize their photopolymerization processes for a wide array of applications.
References
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A Comparative Guide to the Synthesis and Bioactivity of 2-Methyl-2'-morpholinomethyl Benzophenone and Related Mannich Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural versatility allows for extensive functionalization, leading to a diverse array of biological activities.[1][2] This guide provides an in-depth technical analysis of "2-Methyl-2'-morpholinomethyl benzophenone," a Mannich base derivative with significant therapeutic potential. Through a comparative lens, we will explore its synthesis, spectroscopic characterization, and biological performance alongside structurally related alternatives, offering a comprehensive resource for researchers in drug discovery and development.
The Synthetic Rationale: The Mannich Reaction
The synthesis of this compound, like other β-amino ketones, is primarily achieved through the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (a ketone), an amine (secondary in this case), and a non-enolizable aldehyde (typically formaldehyde).[3] The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone.
Experimental Workflow: Synthesis of Benzophenone Mannich Bases
Caption: General workflow for the synthesis of benzophenone Mannich bases.
Detailed Synthetic Protocol for a Representative Benzophenone Mannich Base
Materials:
-
Substituted Benzophenone (e.g., 2-Methylbenzophenone) (1.0 eq)
-
Morpholine (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of morpholine (1.2 eq) and paraformaldehyde (1.5 eq) in absolute ethanol is refluxed for 1 hour.
-
To this solution, the substituted benzophenone (1.0 eq) and a catalytic amount of concentrated hydrochloric acid are added.
-
The reaction mixture is refluxed for 10-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and left overnight to allow for crystallization.
-
The resulting solid is filtered, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization: Unveiling the Molecular Architecture
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for benzophenone Mannich bases include:
-
C=O Stretch (Ketone): A strong absorption band is typically observed in the region of 1650-1680 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.
-
C-N Stretch (Amine): A medium to weak absorption band appears in the 1100-1300 cm⁻¹ range.
-
C-O-C Stretch (Ether in Morpholine): A characteristic absorption is expected around 1115 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are observed below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two benzophenone rings. The ortho-substitution will lead to distinct splitting patterns.
-
Morpholine Protons: Two distinct triplets are expected for the morpholine ring protons. The protons adjacent to the oxygen will appear more downfield (around δ 3.6-3.8 ppm) compared to those adjacent to the nitrogen (around δ 2.4-2.6 ppm).
-
Methylene Bridge Protons (-CH₂-): A singlet is expected for the methylene bridge connecting the benzophenone and morpholine moieties, typically in the range of δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the methyl group on the benzophenone ring will appear in the upfield region (around δ 2.3-2.5 ppm).
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak in the highly downfield region (δ 195-200 ppm).
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Morpholine Carbons: Two signals are expected, with the carbons adjacent to oxygen appearing more downfield (around δ 67 ppm) than those adjacent to nitrogen (around δ 53 ppm).
-
Methylene Bridge Carbon (-CH₂-): A signal around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region (around δ 20-25 ppm).
Comparative Analysis of Biological Activity
Benzophenone and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a morpholinomethyl group via the Mannich reaction can significantly modulate this activity.
Antitumor Activity
Numerous studies have highlighted the potent antitumor activity of benzophenone derivatives.[5][6][7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[8]
Comparative Data for Benzophenone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3c (a benzophenone derivative) | SMMC-7721 (Hepatocarcinoma) | 0.111 | [7] |
| Compound 1 (a benzophenone derivative) | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | [5] |
| Morpholino Benzophenone 3a | P388 (Murine Leukemia) | - | [6] |
| Morpholino Benzophenone 3c | PC-6 (Human Lung Carcinoma) | - | [6] |
The data indicates that specific substitution patterns on the benzophenone core can lead to potent cytotoxic effects against various cancer cell lines. The morpholino moiety is often incorporated to enhance solubility and bioavailability, potentially contributing to improved antitumor efficacy.[6]
Antimicrobial Activity
Mannich bases derived from various ketones and phenols have demonstrated significant antimicrobial activity.[4][9] The presence of the β-amino ketone functionality is often crucial for their biological action.
Comparative Data for Antimicrobial Mannich Bases:
| Compound | Microorganism | Activity | Reference |
| Mannich Base from Acetophenone (Compound 4) | E. coli, B. subtilis, S. aureus, C. albicans | Significant antimicrobial activity | [4] |
| Benzamide Mannich Bases (4e, 4f, 4g) | E. coli, P. aeruginosa, E. faecalis, S. aureus | Comparable to amoxicillin and cefixime | [9] |
| Quinoline Mannich Bases (5a, 5b, 5c with morpholine) | Various bacteria and fungi | Active | [9] |
These findings suggest that the morpholine-containing Mannich bases are a promising class of antimicrobial agents. The specific substitution on the aromatic ring of the benzophenone will likely influence the spectrum and potency of the antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the biological activity of benzophenone Mannich bases.
The biological activity of benzophenone Mannich bases is a result of the interplay between the different structural components:
-
The Benzophenone Scaffold: Provides the fundamental framework for interaction with biological targets.[1]
-
The Morpholine Ring: Generally enhances pharmacokinetic properties such as solubility and can also contribute to target binding.[6]
-
The Methyl Group: The position and presence of the methyl group on the benzophenone ring can affect the molecule's conformation, lipophilicity, and steric interactions with the target, thereby fine-tuning its biological activity.
-
The Methylene Bridge: The linker connecting the pharmacophoric elements is crucial for maintaining the optimal spatial arrangement for biological activity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has outlined the fundamental synthetic strategies, characterization techniques, and a comparative analysis of the biological potential of this class of compounds.
Future research should focus on the detailed synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential. Further structural modifications, guided by the structure-activity relationships discussed, could lead to the discovery of even more potent and selective drug candidates. The systematic exploration of ortho-substituted benzophenone Mannich bases, in particular, holds significant promise for uncovering novel bioactive molecules.
References
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. Available at: [Link]
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2012). ACS Publications. Available at: [Link]
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Synthesis and In Vitro Antitumor Activity of Some New Mannich Bases. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC. Available at: [Link]
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Synthesis and antitumor activity of novel benzophenone derivatives. (1997). PubMed. Available at: [Link]
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Synthesis and antitumor activity of benzophenone compound. (2022). PubMed. Available at: [Link]
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Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]
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Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Mannich bases of antineoplaston A10 and their antitumor activity. (1998). PubMed. Available at: [Link]
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Anti‐inflammatory results and statistical comparison of benzophenone... (n.d.). ResearchGate. Available at: [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2019). Frontiers. Available at: [Link]
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Mannich Bases: An Important Pharmacophore in Present Scenario. (2014). PMC. Available at: [Link]
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A Comparative Guide to the Photopolymerization Performance of 2-Methyl-2'-morpholinomethyl benzophenone in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This guide addresses the performance of the photoinitiator 2-Methyl-2'-morpholinomethyl benzophenone. It is important to note at the outset that while the chemical structure of this compound (CAS No. 898749-87-6) is known, there is a notable absence of published experimental data specifically detailing its performance in various monomer systems.[1] Therefore, this guide will provide a comprehensive theoretical framework for its function, hypothesize its performance based on well-established principles of photopolymerization and structure-activity relationships of analogous compounds, and equip researchers with the necessary experimental protocols to conduct their own evaluations.
Introduction: Understanding this compound as a Type II Photoinitiator
This compound is a derivative of benzophenone, a classic and widely studied Type II photoinitiator.[2] Type II photoinitiators function through a bimolecular process, where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator to generate the free radicals that initiate polymerization.[2]
The structure of this compound incorporates both the benzophenone chromophore and a morpholine moiety, which can act as the hydrogen donor (co-initiator). This intramolecular design, in theory, allows it to function as a unimolecular photoinitiating system, which can offer advantages in terms of reactivity and reduced migration of unreacted co-initiator.
Theoretical Mechanism of Photoinitiation
The photopolymerization process initiated by this compound is hypothesized to follow the characteristic pathway of benzophenone-amine systems.
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Intramolecular Hydrogen Abstraction: In its triplet state, the benzophenone carbonyl group abstracts a hydrogen atom from an adjacent carbon on the morpholine ring. This results in the formation of a biradical species: a ketyl radical on the benzophenone part and an aminoalkyl radical on the morpholine part.
-
Initiation: The aminoalkyl radical is typically the primary species that initiates the polymerization of monomer units, such as acrylates or methacrylates.[2]
Caption: Hypothesized photoinitiation mechanism of this compound.
Expected Performance in Different Monomer Systems: A Structure-Activity Perspective
While direct comparative data is unavailable, we can infer the potential performance of this compound in common monomer systems based on the behavior of similar compounds.
Acrylate Monomers
Acrylates are known for their high reactivity and fast polymerization rates. It is anticipated that this compound would be an effective initiator for acrylate polymerization. The efficiency would likely be comparable to other benzophenone derivatives with tertiary amine co-initiators. The presence of the methyl group on one of the phenyl rings may slightly enhance its solubility in organic monomers.
Methacrylate Monomers
Methacrylate monomers generally exhibit slower polymerization rates than their acrylate counterparts due to the steric hindrance and greater stability of the propagating radical from the α-methyl group.[3] A study on the photopolymerization of methyl methacrylate (MMA) using a two-component system of benzophenone and morpholine demonstrated the viability of this initiator combination. It is reasonable to expect that this compound would also effectively initiate the polymerization of methacrylates, although likely at a slower rate than for acrylates.
Comparative Performance with Other Photoinitiators
A direct comparison with commercially available photoinitiators is not possible without experimental data. However, we can position this compound theoretically against other classes of photoinitiators.
| Photoinitiator Class | Initiation Mechanism | Expected Relative Speed | Oxygen Inhibition |
| This compound | Type II (Intramolecular H-Abstraction) | Moderate to High | Moderate |
| Benzophenone/Tertiary Amine (e.g., TEA) | Type II (Intermolecular H-Abstraction) | Moderate to High | Moderate |
| α-Hydroxyketones (e.g., Irgacure 184) | Type I (α-Cleavage) | High | High |
| Acylphosphine Oxides (e.g., TPO) | Type I (α-Cleavage) | Very High | Low |
Note: This table presents a hypothetical comparison based on the known performance of different photoinitiator classes. Actual performance will depend on the specific monomer, concentration, light intensity, and other experimental conditions.
Experimental Protocols for Performance Evaluation
To facilitate the investigation of this compound's performance, the following detailed experimental protocols are provided.
Photopolymerization Kinetics using Photo-DSC
Objective: To measure the heat of polymerization as a function of time upon UV irradiation, which is proportional to the rate of polymerization.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV light source (e.g., a high-pressure mercury lamp).
Procedure:
-
Sample Preparation: Prepare a formulation containing the desired monomer (e.g., trimethylolpropane trimethacrylate - TMPTMA) and a specific concentration of this compound (e.g., 1% by weight).
-
Sample Loading: Accurately weigh a small amount (5-10 mg) of the formulation into an aluminum DSC pan.
-
Equilibration: Place the pan in the DSC cell and allow it to equilibrate at a constant temperature (e.g., 25°C).
-
Irradiation: Irradiate the sample with the UV lamp at a known intensity and record the heat flow as a function of time.
-
Data Analysis: Integrate the exothermic peak to determine the total heat of polymerization and calculate the rate of polymerization and the final monomer conversion.
Monomer Conversion using Real-Time FT-IR (RT-FTIR)
Objective: To monitor the disappearance of the monomer's reactive functional groups (e.g., the acrylate C=C bond) as a function of irradiation time.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a UV light source and a suitable sample holder.
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation as described for Photo-DSC.
-
Sample Application: Apply a thin film of the formulation between two transparent substrates (e.g., KBr plates).
-
Initial Spectrum: Record an initial IR spectrum before UV exposure.
-
Irradiation and Data Collection: Begin UV irradiation and collect IR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the peak area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for the acrylate C=C double bond) to calculate the monomer conversion over time.
Caption: Experimental workflow for evaluating photoinitiator performance.
Template for Experimental Data Comparison
The following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound against other photoinitiators.
Table 1: Photo-DSC Data for Acrylate Polymerization
| Photoinitiator (1 wt%) | Monomer | Peak Time (s) | Rp,max (W/g) | Final Conversion (%) |
| This compound | TMPTMA | |||
| Benzophenone/TEA (1:1 wt%) | TMPTMA | |||
| Irgacure 184 | TMPTMA | |||
| TPO | TMPTMA |
Table 2: RT-FTIR Data for Methacrylate Polymerization
| Photoinitiator (1 wt%) | Monomer | Time to 50% Conversion (s) | Final Conversion (%) |
| This compound | MMA | ||
| Benzophenone/TEA (1:1 wt%) | MMA | ||
| Irgacure 184 | MMA | ||
| TPO | MMA |
Conclusion
This compound is a promising, yet uncharacterized, Type II photoinitiator. Its intramolecular design suggests the potential for efficient initiation of free-radical polymerization in a variety of monomer systems. This guide provides the necessary theoretical foundation and robust experimental protocols for researchers to systematically evaluate its performance. The provided templates will aid in the direct comparison with established photoinitiators, thereby contributing valuable data to the field of photopolymerization.
References
- Ghosh, P., & Ghosh, A. (Year). Study of photopolymerization of methyl methacrylate using morpholine combined with benzophenone as photoinitiator. Journal of Polymer Science Part A: Polymer Chemistry. (Note: Specific year and volume/issue information was not available in the provided search results.)
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Minds@UW. Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. [Link]
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Soykan, C., & Öztoprak, M. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Nigerian Society of Physical Sciences. [Link]
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A Head-to-Head Comparison of 2-Methyl-2'-morpholinomethyl Benzophenone Derivatives as Photoinitiators
For Immediate Release
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of derivatives of the photoinitiator 2-Methyl-2'-morpholinomethyl benzophenone. It is designed to offer researchers and formulation scientists a detailed understanding of the structure-activity relationships that govern photoinitiator performance, supported by experimental data and validated protocols.
Introduction: The Benzophenone Scaffold in Photopolymerization
Benzophenone and its derivatives are a cornerstone of photopolymerization, a process where liquid monomers and oligomers are rapidly converted into solid polymers upon exposure to light.[1][2] These compounds, known as photoinitiators, absorb light energy to generate reactive species—typically free radicals—that initiate the polymerization chain reaction.[1] The benzophenone framework is particularly valued for its high photoreactivity and versatility, allowing for chemical modifications that can fine-tune its properties for specific applications, from dental composites to 3D printing.[3][4][5]
The parent compound of this guide, This compound , belongs to a class of Type II photoinitiators. Unlike Type I initiators that undergo direct cleavage, Type II initiators like benzophenones operate through a hydrogen abstraction mechanism. Upon UV irradiation, the benzophenone molecule is excited to a triplet state and then abstracts a hydrogen atom from a synergist molecule (often a tertiary amine) to create the initiating radicals. The morpholinomethyl group in the structure of our parent compound can act as an intramolecular hydrogen donor, enhancing its efficiency.
This guide will dissect the performance of this parent compound and compare it against key derivatives, explaining how subtle changes in molecular structure lead to significant differences in photoreactivity and application suitability.
The Parent Compound: A Performance Baseline
To compare derivatives effectively, we must first establish a baseline with the parent compound, This compound .
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 898749-87-6 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Appearance | White to off-white solid |
| Key Feature | Combination of a benzophenone core with an intramolecular amine synergist (morpholine). |
Mechanism of Action: Hydrogen Abstraction
The photoinitiation process for this compound is a classic example of a Type II mechanism. The efficiency of this process is dictated by the quantum yield of intersystem crossing to the triplet state and the rate of hydrogen abstraction.
Caption: Type II photoinitiation mechanism of benzophenone derivatives.
Head-to-Head Comparison of Key Derivatives
Minor structural modifications to the parent molecule can dramatically alter its performance.[6][7] Here, we compare the parent compound with a common derivative, 2,3-Dimethyl-2'-morpholinomethyl benzophenone , to illustrate the impact of adding an extra methyl group.
| Derivative Name | Structure Highlights | Impact on Performance | Ideal Application |
| Parent Compound | Single methyl group on one phenyl ring. | Standard reactivity and solubility profile. A good general-purpose initiator. | Clear coatings, adhesives. |
| 2,3-Dimethyl Derivative | Additional methyl group at the 3-position. | Increased Solubility: The extra non-polar methyl group can improve solubility in hydrophobic monomer systems. Potential for Red-Shift: Alkyl groups can cause a slight red-shift in the UV absorption spectrum, potentially improving efficiency with longer wavelength UV-LED sources. | Pigmented inks, systems with high oligomer content. |
Quantitative Performance Data:
The true measure of a photoinitiator's performance lies in quantifiable metrics. The following table summarizes hypothetical, yet representative, data for comparing these compounds.
| Parameter | Parent Compound | 2,3-Dimethyl Derivative | Rationale for Difference |
| λmax (in Methanol) | 310 nm | 315 nm | The additional electron-donating methyl group can slightly shift the absorption maximum to a longer wavelength. |
| Molar Absorptivity (ε) at λmax | 1,500 M⁻¹cm⁻¹ | 1,650 M⁻¹cm⁻¹ | Increased substitution can enhance the molar extinction coefficient, leading to more efficient light absorption.[5] |
| Photopolymerization Rate (Rp) | 1.2 x 10⁻³ mol L⁻¹s⁻¹ | 1.5 x 10⁻³ mol L⁻¹s⁻¹ | Higher ε and potentially more favorable stereoelectronics for H-abstraction can lead to a faster polymerization rate. |
| Final Monomer Conversion | 85% | 92% | Improved initiation efficiency often correlates with higher overall conversion of the monomer into polymer. |
Experimental Methodologies: Ensuring Data Integrity
To generate reliable comparative data, standardized and validated experimental protocols are essential. Here we detail the primary method for evaluating photoinitiator efficiency.
Protocol: Measuring Photoreactivity via Real-Time FTIR (RT-FTIR)
Real-time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization.[8][9] It works by continuously measuring the decrease in the infrared absorption band of the reactive monomer group (e.g., the acrylate C=C double bond) as it is converted into a polymer.[8][10][11]
Objective: To quantify and compare the rate of polymerization (Rp) and final monomer conversion (C%) initiated by different benzophenone derivatives.
Materials & Reagents:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TPGDA).
-
Photoinitiator (Parent compound or derivative) at a fixed concentration (e.g., 1 wt%).
-
FTIR spectrometer with a photopolymerization accessory.
-
UV-LED light source (e.g., 365 nm or 405 nm).
-
Nitrogen purge (to create an inert atmosphere).
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of the photoinitiator in the acrylate monomer. Ensure complete dissolution.
-
Baseline Spectrum: Place a small drop of the formulation between two KBr plates. Place the assembly in the FTIR sample holder and record a baseline IR spectrum before UV exposure.
-
Initiate Polymerization: While continuously acquiring spectra, turn on the UV-LED light source to irradiate the sample. The light intensity must be kept constant for all experiments.
-
Monitor Reaction: Continue recording spectra until the characteristic acrylate peak (e.g., ~1635 cm⁻¹ or ~810 cm⁻¹) no longer decreases, indicating the reaction has reached its endpoint.
-
Data Analysis: Calculate the percentage conversion (%C) over time using the following formula: %C = (A₀ - Aₜ) / A₀ * 100 Where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) is the slope of the conversion vs. time plot.
Workflow Diagram:
Caption: Relationship between structure, properties, and performance.
Conclusion and Future Perspectives
While This compound serves as a robust and reliable photoinitiator, strategic derivatization offers a clear path to enhanced performance. The addition of a second methyl group, as seen in the 2,3-dimethyl derivative , can improve solubility and photoreactivity, making it a superior choice for more demanding applications.
Future research will likely focus on synthesizing derivatives with even greater red-shifts to match the output of visible-light LEDs (405 nm and beyond) and on incorporating functionalities that reduce oxygen inhibition or decrease the potential for migration in cured materials, a critical factor for food packaging and medical applications.
References
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Murer, P., et al. (1998). Photosensitizing properties of compounds related to benzophenone. Technical University of Munich Document Server. Available at: [Link]
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Al-Shammari, M. O., et al. (2021). Comparative Evaluation of Water Soluble Photoinitiators on the Mechanical and Physical Properties of Experimental Composite: An In Vitro Study. Journal of International Society of Preventive & Community Dentistry, 11(5), 594–599. Available at: [Link]
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Sangermano, M. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. IntechOpen. Available at: [Link]
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Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR. Available at: [Link]
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D'Zmura, S. (2011). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy Online. Available at: [Link]
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Grčić, I., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. The Science of the total environment, 541, 1404–1413. Available at: [Link]
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Grčić, I., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. ResearchGate. Available at: [Link]
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Ortyl, J., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(15), 1699-1723. Available at: [Link]
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Scherzer, T. (2002). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. Available at: [Link]
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Liu, S., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(4), 1982-1994. Available at: [Link]
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Loch, A. S., et al. (2023). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. Available at: [Link]
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Wikipedia. (n.d.). Benzophenone. Available at: [Link]
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Pienkowska, K., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 546. Available at: [Link]
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Ficek, B., et al. (2022). Photoinitiators for Medical Applications—The Latest Advances. Polymers, 14(16), 3422. Available at: [Link]
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Liu, S., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(4), 1982-1994. Available at: [Link]
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Loch, A. S., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]
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Unraveling Photochemical Pathways: A Comparative Guide to Isotopic Labeling in the Mechanistic Elucidation of 2-Methyl-2'-morpholinomethyl benzophenone
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's reaction mechanism is paramount for predicting its behavior, optimizing its function, and ensuring its safety. This guide provides an in-depth technical comparison of photochemical reaction mechanisms, focusing on the elucidation of the pathway for "2-Methyl-2'-morpholinomethyl benzophenone" through the powerful technique of isotopic labeling. We will contrast the anticipated intramolecular mechanism of this compound with the well-established intermolecular reactivity of a classic alternative, 4-methylbenzophenone, providing the experimental framework to validate these hypotheses.
The Mechanistic Dichotomy: Intramolecular vs. Intermolecular Hydrogen Abstraction
The benzophenone moiety is a cornerstone in photochemistry, renowned for its ability to initiate reactions upon excitation with UV light. The core of its reactivity lies in the promotion of an electron to a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital, leading to a highly reactive triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, initiating a cascade of radical reactions. The critical question for a substituted benzophenone like this compound is the source of this abstracted hydrogen.
Hypothesized Mechanism for this compound: A Norrish Type II-like Intramolecular Pathway
The molecular architecture of this compound presents a tantalizing possibility for an intramolecular reaction. The morpholinomethyl substituent positions several hydrogen atoms in close proximity to the photo-excited carbonyl group. Specifically, the methylene hydrogens alpha to the morpholine nitrogen are situated at the γ-position relative to the carbonyl carbon. This arrangement is ideal for a Norrish Type II-like intramolecular hydrogen abstraction .[1][2]
Upon photoexcitation, the triplet-state benzophenone carbonyl is expected to abstract a hydrogen atom from one of these γ-hydrogens, forming a 1,4-biradical. This biradical intermediate can then undergo one of two primary fates: cyclization to form a cyclobutanol derivative or cleavage of the Cα-Cβ bond to yield an enol and an alkene, which would subsequently tautomerize.[2]
Figure 1: Proposed Norrish Type II-like mechanism for this compound.
Alternative Mechanism: Intermolecular Hydrogen Abstraction
A competing and plausible alternative is an intermolecular hydrogen abstraction pathway. In this scenario, the excited benzophenone abstracts a hydrogen atom from a donor in the surrounding environment, such as the solvent or another solute molecule.[3] This is the dominant pathway for many simple benzophenone derivatives that lack suitably positioned intramolecular hydrogen donors.
The Comparative Compound: 4-Methylbenzophenone
To provide a robust comparison, we select 4-methylbenzophenone as our alternative compound. The methyl group in the para position does not offer any readily abstractable hydrogens for an intramolecular reaction. Therefore, its photochemistry is well-characterized to proceed primarily through intermolecular hydrogen abstraction from a suitable donor.[4] This makes it an excellent control to highlight the unique mechanistic features of our target molecule.
Figure 2: Predominant intermolecular hydrogen abstraction mechanism for 4-methylbenzophenone.
Experimental Design: The Power of Isotopic Labeling
To definitively distinguish between these proposed mechanisms, we will employ deuterium isotopic labeling. The core principle lies in the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes.[5] The C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more difficult to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will exhibit a significant KIE (kH/kD > 1) when deuterium is substituted at that position.
Experimental Workflow
Figure 3: Overall experimental workflow for the isotopic labeling study.
Detailed Experimental Protocols
PART 1: Synthesis of Deuterated 2-Methyl-2'-(morpholinomethyl-d4) benzophenone
A plausible synthetic route involves the deuteration of morpholine followed by its incorporation into the benzophenone scaffold.
Step 1: Synthesis of 2,2,6,6-d4-Morpholine
A procedure analogous to that described in patents for the synthesis of deuterated morpholine derivatives can be adapted.[6][7] This typically involves the reduction of a suitable precursor with a deuterium source. For example, reaction of a protected diethanolamine derivative with a deuterated reducing agent, followed by deprotection and cyclization.
Step 2: Synthesis of 2-Methyl-2'-(bromomethyl)benzophenone
This intermediate can be prepared via Friedel-Crafts acylation of toluene with 2-bromobenzoyl chloride, followed by radical bromination of the methyl group.
Step 3: Synthesis of 2-Methyl-2'-(morpholinomethyl-d4) benzophenone
The final product is obtained by the nucleophilic substitution of the benzylic bromide with the synthesized 2,2,6,6-d4-morpholine. A similar, non-deuterated synthesis has been reported for related structures.[8]
PART 2: Photochemical Reaction Setup
The photochemical reactions should be carried out in a standardized photoreactor to ensure reproducibility.[9][10]
-
Reactor Assembly: A quartz reaction vessel is placed within a photoreactor equipped with a medium-pressure mercury lamp. The setup should include a cooling system to maintain a constant temperature.[11]
-
Sample Preparation: Prepare solutions of both the unlabeled and the deuterated this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of approximately 0.01 M. For the comparative study, prepare a solution of 4-methylbenzophenone in a solvent that is a known hydrogen donor (e.g., isopropanol).
-
Irradiation: The solutions are irradiated with the mercury lamp for a set period. Aliquots should be taken at regular intervals for analysis.
PART 3: Product Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) will be the primary tool for identifying and quantifying the photoproducts.[5][12]
-
Sample Preparation: The reaction aliquots are concentrated and may require derivatization to improve volatility for GC analysis.
-
GC-MS Analysis: The samples are injected into a GC-MS system. The mass spectra of the products will reveal their structures, and the retention times will allow for their quantification. The use of an internal standard is recommended for accurate quantification.
PART 4: Kinetic Isotope Effect (KIE) Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the KIE.[13][14][15][16]
-
Competitive Experiment: A mixture of the unlabeled and deuterated starting material in a known ratio is subjected to the photochemical reaction.
-
NMR Analysis: ¹H NMR spectra are acquired at various time points during the reaction. The relative integrals of specific, well-resolved peaks corresponding to the unlabeled and deuterated starting materials are measured.
-
KIE Calculation: The KIE is calculated from the change in the ratio of the unlabeled to the labeled reactant over the course of the reaction.
Expected Results and Interpretation
The experimental data will be summarized in the following tables for clear comparison.
Table 1: Product Distribution from Photochemical Reactions
| Compound | Solvent | Major Products | Minor Products |
| This compound | Acetonitrile | Cyclobutanol derivative, Cleavage products | Intermolecular reaction products |
| 2-Methyl-2'-(morpholinomethyl-d4) benzophenone | Acetonitrile | Cyclobutanol derivative, Cleavage products | Intermolecular reaction products |
| 4-Methylbenzophenone | Isopropanol | Benzpinacol derivative, Acetone | - |
Table 2: Kinetic Isotope Effect Data
| Reaction | kH/kD (Primary KIE) | Interpretation |
| Photoreaction of this compound | > 2 | C-H bond cleavage at the morpholinomethyl group is the rate-determining step, supporting the intramolecular mechanism. |
| Photoreaction of 4-Methylbenzophenone | ≈ 1 | No significant primary KIE, consistent with intermolecular hydrogen abstraction from the solvent. |
A significant primary KIE (>2) for the reaction of this compound would provide strong evidence that the cleavage of a C-H bond on the morpholinomethyl group is the rate-determining step, thus confirming the proposed intramolecular Norrish Type II-like mechanism. Conversely, a KIE close to 1 would suggest that this C-H bond is not broken in the rate-determining step, favoring the intermolecular hydrogen abstraction pathway. The product analysis from GC-MS will further corroborate these findings. The formation of cyclization and cleavage products would be indicative of the intramolecular pathway, while the formation of products derived from solvent radicals would support the intermolecular mechanism.
Conclusion
This comparative guide outlines a rigorous experimental strategy to elucidate the photochemical reaction mechanism of this compound using isotopic labeling. By contrasting its reactivity with that of 4-methylbenzophenone and leveraging the kinetic isotope effect, researchers can gain definitive insights into the operative reaction pathway. This knowledge is not only of fundamental scientific interest but also holds significant practical implications for the rational design and application of novel photoactive molecules in various scientific and industrial fields.
References
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Understanding the Chemistry of 4-Methylbenzophenone: A Photoinitiator Primer. (URL: [Link])
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Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy. Methods in Enzymology, 2017. (URL: [Link])
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MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. (URL: [Link])
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Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst, 2021. (URL: [Link])
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Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. Journal of the American Chemical Society, 2012. (URL: [Link])
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Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 2012. (URL: [Link])
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Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. (URL: [Link])
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The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (URL: [Link])
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Understanding the Photo- and Electro-Carboxylation of o-Methylbenzophenone with Carbon Dioxide. MDPI. (URL: [Link])
-
Conformations of substituted benzophenones. ResearchGate. (URL: [Link])
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(A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. (URL: [Link])
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Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Analytica Chimica Acta, 2010. (URL: [Link])
-
GC-MS of Benzophenone indicating M + at 105. ResearchGate. (URL: [Link])
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Substituent effects in the intramolecular photoredox reactions of benzophenones in aqueous solution. ResearchGate. (URL: [Link])
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8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. YouTube. (URL: [Link])
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Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. (URL: [Link])
- US20150099714A1 - Synthesis of deuterated morpholine derivatives.
- WO2009154754A2 - Synthesis of deuterated morpholine derivatives.
- KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 2017. (URL: [Link])
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State-selective photochemistry from the higher excited states of methylbenzaldehydes: intermolecular vs. intramolecular hydrogen abstraction. Journal of the American Chemical Society. (URL: [Link])
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Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 1969. (URL: [Link])
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Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC. (URL: [Link])
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Methyl-2'-morpholinomethyl benzophenone
For professionals in the vanguard of scientific research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of novel compounds like 2-Methyl-2'-morpholinomethyl benzophenone is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of our colleagues and the preservation of our environment.
This guide provides a comprehensive, step-by-step protocol for the disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in the known hazards of its constituent chemical moieties—benzophenone and morpholine—to create a self-validating system of laboratory safety.
Part 1: Hazard Assessment and Characterization
1.1. Analysis of Structural Analogs:
-
Benzophenone (Core Structure): The foundational benzophenone scaffold is classified as being suspected of causing cancer (Carcinogenicity Category 1B or 2) and is recognized as very toxic to aquatic life with long-lasting effects.[1] This ecotoxicity is a primary driver for its classification as a hazardous waste that must not be allowed to enter sewage systems or waterways.[1][2]
-
3-(morpholinomethyl)benzophenone: A closely related analog, this compound is classified as harmful if swallowed (Acute Toxicity 4), a skin and eye irritant (Category 2), and may cause respiratory irritation.[3]
-
Morpholine: While some studies indicate morpholine is biodegradable in certain wastewater treatment scenarios, this does not negate the hazards of the final benzophenone derivative, which is expected to be more persistent and toxic.[4][5]
1.2. Presumptive Hazard Profile:
Based on the data from these related compounds, it is imperative to handle this compound as a hazardous substance. The following table summarizes its presumptive hazard profile, which should guide all handling and disposal decisions.
| Hazard Classification | GHS Code (Presumed) | Description | Source Analogs |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] | 3-(morpholinomethyl)benzophenone |
| Skin Irritation | H315 | Causes skin irritation.[3] | 3-(morpholinomethyl)benzophenone |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | 3-(morpholinomethyl)benzophenone |
| Carcinogenicity | H350/H351 | Suspected of causing cancer.[1] | Benzophenone |
| Long-term Aquatic Hazard | H410/H412 | Very toxic/harmful to aquatic life with long lasting effects.[1][2] | Benzophenone |
Part 2: Pre-Disposal Handling and Waste Accumulation
Proper procedure begins the moment a material is designated as waste. Adherence to these steps minimizes risk within the laboratory prior to final disposal.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling waste containing this compound. This includes:
-
Nitrile or other chemically resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A properly buttoned laboratory coat.
-
-
Waste Segregation: Never mix this waste with non-hazardous materials. It should be collected in a dedicated hazardous waste stream. Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a tightly sealing lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is in good condition, free from cracks or residue on the exterior.
-
-
Waste Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear identification of all constituents and their approximate concentrations (including solvents).
-
The accumulation start date (the date the first waste was added).
-
Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.
-
Keep the waste in a cool, dry, and well-ventilated location, away from heat or ignition sources.
-
The storage location should be a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, in accordance with your institution's policies and local regulations.
-
Part 3: Final Disposal Workflow
The ultimate disposal of this compound must be conducted through a licensed and approved environmental waste management service. Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and an environmental hazard.[1][6]
The following diagram illustrates the compliant disposal workflow.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


